Tris(2,3-dibromopropyl) phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(2,3-dibromopropyl) phosphate | |
|---|---|---|
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InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |
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InChI Key |
PQYJRMFWJJONBO-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br | |
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Molecular Formula |
C9H15Br6O4P | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
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| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID5021413 | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
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Molecular Weight |
697.6 g/mol | |
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Physical Description |
Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
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| Record name | Tris(2,3-dibromopropyl) phosphate | |
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Flash Point |
greater than 234 °F (NTP, 1992), >112 °C, >110 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063 | |
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Density |
2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27 | |
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Vapor Pressure |
0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019 | |
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Impurities |
Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane. | |
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Color/Form |
Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals | |
CAS No. |
126-72-7 | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
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| Record name | Tris(2,3-dibromo-1-propyl) phosphate | |
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| Record name | 1-Propanol, 2,3-dibromo-, 1,1',1''-phosphate | |
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Melting Point |
FP: 5.5 °C, 5.5 °C | |
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Foundational & Exploratory
The Core Mechanism of Carcinogenicity of Tris(2,3-dibromopropyl) phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant formerly used in consumer products, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).[1] This guide provides a comprehensive technical overview of the core mechanisms underlying its carcinogenicity, focusing on its metabolic activation, genotoxicity, and the resulting tumorigenesis observed in experimental models. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are described. Visual diagrams of key pathways and workflows are provided to facilitate understanding.
Introduction
Tris(2,3-dibromopropyl) phosphate is an organophosphate flame retardant that was widely used in plastics, textiles, and children's sleepwear in the 1970s.[2] Its production and use have been largely phased out due to concerns about its toxicity and carcinogenicity.[2] Exposure to Tris-BP can occur through ingestion, inhalation, and dermal contact. The primary concern with Tris-BP exposure is its potential to cause cancer, with the kidney and liver being major target organs in animal studies.[3]
Mechanism of Carcinogenicity
The carcinogenic activity of Tris-BP is primarily attributed to its genotoxic properties, which are mediated through metabolic activation to reactive intermediates that damage DNA.
Metabolic Activation
Tris-BP itself is not the ultimate carcinogen. It requires metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into reactive metabolites.[4][5] The key steps in this process are:
-
Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl chains of Tris-BP.[4]
-
Formation of 2-Bromoacrolein: This initial oxidation is followed by a β-elimination reaction, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein .[4]
-
Formation of other metabolites: Other metabolites, such as bis(2,3-dibromopropyl) phosphate, are also formed and may contribute to toxicity.[5]
dot digraph "Metabolic Activation of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
TrisBP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\n(Oxidative Debromination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveIntermediate [label="Reactive Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoacrolein [label="2-Bromoacrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BisDBP [label="Bis(2,3-dibromopropyl) phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adducts", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TrisBP -> CYP450 [label="Metabolism"]; CYP450 -> ReactiveIntermediate; ReactiveIntermediate -> Bromoacrolein; ReactiveIntermediate -> BisDBP; Bromoacrolein -> DNA [label="Reacts with"]; DNA -> DNAAdducts [label="Forms"]; DNAAdducts -> Mutation [label="Leads to"]; Mutation -> Cancer [label="Initiates"]; } dd Caption: Metabolic activation pathway of this compound.
Genotoxicity and DNA Adduct Formation
The primary mechanism of Tris-BP's carcinogenicity is its ability to induce genetic damage. The key genotoxic effects include:
-
DNA Adduct Formation: The principal reactive metabolite, 2-bromoacrolein, is an electrophilic agent that readily reacts with nucleophilic sites on DNA bases to form covalent adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.
-
Mutagenicity: Tris-BP has been shown to be mutagenic in various in vitro and in vivo test systems, including the Salmonella typhimurium reverse mutation assay (Ames test).[6] The formation of DNA adducts by its metabolites is the underlying cause of its mutagenic activity.
-
Clastogenicity: Tris-BP and its metabolites can also cause chromosomal damage, such as sister chromatid exchanges (SCEs) and chromosomal aberrations, in mammalian cells.[7]
Role of Nuclear Receptors
While the primary carcinogenic mechanism of Tris-BP is genotoxicity, the potential involvement of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) has been investigated for other organophosphate flame retardants.[8][9] These receptors are involved in the regulation of xenobiotic metabolism. However, there is currently limited direct evidence to suggest that activation of PXR or CAR is a primary driver of Tris-BP-induced carcinogenicity. The genotoxic effects of its metabolites appear to be the predominant mechanism.
Quantitative Carcinogenicity Data
The carcinogenic potential of Tris-BP has been extensively evaluated in rodent bioassays. The following tables summarize the key findings from a National Cancer Institute (NCI) bioassay where Tris-BP was administered in the feed to Fischer 344 rats and B6C3F1 mice for 103 weeks.[3]
Table 1: Carcinogenicity of this compound in Fischer 344 Rats (Oral Administration)
| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |
| Male | Kidney | Tubular Cell Adenoma | 0/55 | 10/54 | 24/50 |
| Male | Kidney | Tubular Cell Carcinoma | 0/55 | 1/54 | 4/50 |
| Female | Kidney | Tubular Cell Adenoma | 0/55 | 5/55 | 12/54 |
Table 2: Carcinogenicity of this compound in B6C3F1 Mice (Oral Administration)
| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (500 ppm) | High Dose (1000 ppm) |
| Male | Forestomach | Squamous Cell Papilloma | 1/49 | 10/48 | 21/48 |
| Male | Forestomach | Squamous Cell Carcinoma | 0/49 | 2/48 | 9/48 |
| Male | Lung | Alveolar/Bronchiolar Adenoma | 5/49 | 14/48 | 18/48 |
| Male | Kidney | Tubular Cell Adenoma/Carcinoma | 0/50 | 8/49 | 15/48 |
| Female | Forestomach | Squamous Cell Papilloma | 0/50 | 12/50 | 25/50 |
| Female | Forestomach | Squamous Cell Carcinoma | 0/50 | 3/50 | 10/50 |
| Female | Lung | Alveolar/Bronchiolar Adenoma | 2/50 | 7/50 | 11/50 |
| Female | Liver | Hepatocellular Adenoma/Carcinoma | 1/50 | 10/50 | 22/50 |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to assess the carcinogenicity and genotoxicity of Tris-BP.
Rodent Carcinogenicity Bioassay
The NCI rodent bioassay is a long-term study designed to evaluate the carcinogenic potential of a chemical.[10]
dot digraph "Rodent Carcinogenicity Bioassay Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_selection [label="Animal Selection\n(e.g., Fischer 344 rats, B6C3F1 mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Dosing\n(e.g., in feed for 103 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="Clinical Observation & \nBody Weight Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necropsy [label="Terminal Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; histopathology [label="Histopathological Examination\nof Tissues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Statistical Analysis of\nTumor Incidence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> animal_selection; animal_selection -> dosing; dosing -> observation; observation -> necropsy; necropsy -> histopathology; histopathology -> data_analysis; data_analysis -> end; } dd Caption: Generalized workflow for a rodent carcinogenicity bioassay.
-
Test Animals: Typically, male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.
-
Administration: The test chemical is administered to the animals for a significant portion of their lifespan (e.g., 103 weeks for rodents). For Tris-BP, oral administration in the feed was a common route.
-
Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in preliminary subchronic toxicity studies.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic histopathological evaluation.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
This is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11][12]
-
Principle: The assay uses mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on a histidine-deficient medium.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial for detecting mutagens like Tris-BP that require metabolic activation.
-
Procedure:
-
The tester strain of bacteria is mixed with the test chemical (at various concentrations) and, if required, the S9 metabolic activation mix.
-
This mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive cytogenetic method to detect DNA damage.[13][14]
-
Principle: The assay measures the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of genotoxic exposure.
-
Procedure:
-
Cells (e.g., mammalian bone marrow cells or peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.
-
After two rounds of replication, the two sister chromatids will have different amounts of BrdU incorporated.
-
A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
The cells are harvested, and chromosome preparations are made.
-
The chromosomes are stained using a special technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids.
-
The number of SCEs per metaphase is scored under a microscope.
-
-
Interpretation: A statistically significant increase in the mean number of SCEs per cell in the treated group compared to the control group indicates that the test substance induces chromosomal damage.[7]
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[15][16][17]
-
Principle: The method involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with ³²P. The radiolabeled adducts are then separated and quantified.
-
Procedure:
-
DNA is isolated from the tissues of animals exposed to the test chemical.
-
The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.
-
The adducted nucleotides are enriched, often by nuclease P1 digestion which removes normal nucleotides.
-
The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The separated adducts are detected and quantified by autoradiography and scintillation counting.
-
-
Interpretation: The presence of radioactive spots on the chromatogram that are not present in the control DNA indicates the formation of DNA adducts. The intensity of the spots is proportional to the amount of adducts.
Conclusion
The carcinogenicity of this compound is a well-established example of a chemical that requires metabolic activation to exert its genotoxic effects. The core mechanism involves the cytochrome P450-mediated conversion of Tris-BP to the reactive metabolite 2-bromoacrolein, which then forms DNA adducts. This leads to mutations and chromosomal damage, ultimately initiating the process of carcinogenesis, with the kidney, liver, and forestomach being significant target organs in rodent models. The quantitative data from carcinogenicity bioassays and the results from various genotoxicity assays provide a strong body of evidence for its carcinogenic potential. Understanding these mechanisms is crucial for assessing the risks associated with exposure to this and other similar halogenated flame retardants.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]
- 8. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 12. eCFR :: 40 CFR 79.68 -- Salmonella typhimurium reverse mutation assay. [ecfr.gov]
- 13. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Threat of Tris(2,3-dibromopropyl) Phosphate Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant previously used in consumer products, has been identified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer. Its genotoxicity is not attributed to the parent compound itself, but rather to its metabolic activation into reactive intermediates that can damage DNA. This technical guide provides an in-depth analysis of the genotoxicity of Tris-BP metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.
Core Metabolites and their Genotoxic Profile
The metabolism of Tris-BP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, and to a lesser extent, by glutathione (B108866) S-transferases (GSTs). This process generates several key metabolites, each with a distinct genotoxic potential. The principal metabolites of concern are:
-
Bis(2,3-dibromopropyl) phosphate (Bis-BP): A major metabolite of Tris-BP.
-
2,3-dibromo-1-propanol (B41173) (DBP): Another significant metabolite.
-
2-bromoacrolein (B81055) (2-BA): A highly reactive and potent mutagenic metabolite.
-
2,3-dibromopropanal (B1202901) (DBPA): A postulated reactive metabolite.
These metabolites have been shown to induce a range of genotoxic effects, including point mutations, chromosomal damage, and DNA strand breaks.
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data on the genotoxicity of Tris-BP and its key metabolites from various assays.
Table 1: Mutagenicity in the Ames Test (Salmonella typhimurium TA100)
| Compound | Concentration | Metabolic Activation (S9) | Revertant Colonies/Plate | Reference |
| Tris(2,3-dibromopropyl) phosphate | 10 µ g/plate | + | ~800 | (Fictional data for illustration) |
| 50 µ g/plate | + | ~2500 | (Fictional data for illustration) | |
| 2-bromoacrolein (2-BA) | 1 nmol/plate | - | ~500 | (Fictional data for illustration) |
| 5 nmol/plate | - | ~1500 | (Fictional data for illustration) | |
| 2,3-dibromopropanal (DBPA) | 5 nmol/plate | - | ~400 | (Fictional data for illustration) |
| 25 nmol/plate | - | ~1200 | (Fictional data for illustration) |
Note: The data presented in this table is illustrative due to the difficulty in obtaining standardized quantitative results from publicly available literature. The general trend of dose-dependent mutagenicity for these compounds is well-established. 2-Bromoacrolein and 2,3-dibromopropanal are mutagenic in Salmonella typhimurium TA100, both with and without metabolic activation[1].
Table 2: In Vivo Genotoxicity - Micronucleus Assay in Mice
| Compound | Dose | Route of Administration | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Reference |
| This compound | 500 mg/kg | Intraperitoneal | Significantly increased | (Fictional data for illustration) |
| 2,3-dibromo-1-propanol | Not specified | Dermal | Negative | [2][3] |
Note: While Tris-BP is a weak clastogen in the in vivo micronucleus test, it is a strong mutagen in the abnormal sperm head assay, suggesting genetic damage to germ tissue. In contrast, 2,3-dibromo-1-propanol yielded negative results in the in vivo bone marrow micronucleus assay in male mice.[2][3]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Detailed Methodology (Plate Incorporation Method):
-
Strain Selection: Salmonella typhimurium strain TA100 is commonly used as it is sensitive to base-pair substitution mutagens.
-
Culture Preparation: A fresh overnight culture of the tester strain is grown in nutrient broth to a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation (S9 Mix): For substances requiring metabolic activation, a rat liver homogenate fraction (S9) is prepared from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. The S9 fraction is combined with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.
-
Assay Procedure:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for assays without metabolic activation), and the test compound at various concentrations.
-
The mixture is pre-incubated at 37°C for 20-30 minutes.
-
2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) is added to the tube, mixed, and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the spontaneous reversion rate.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. When these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm. An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.
Detailed Methodology:
-
Animal Model: Typically, young adult mice or rats are used.
-
Dosing: The test substance is administered at three dose levels, usually via oral gavage or intraperitoneal injection. A vehicle control and a positive control (e.g., cyclophosphamide) are included. Dosing is typically done once or twice, 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur or tibia, or peripheral blood is sampled, typically 24 and 48 hours after the last administration.
-
Slide Preparation: Bone marrow cells are flushed from the bones, and a cell suspension is prepared. The cells are centrifuged, and smears are made on glass slides. For peripheral blood, smears are made directly. The slides are air-dried and stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of MN-PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.
Alkaline Elution Assay for DNA Damage
Principle: This sensitive method detects DNA single-strand breaks (SSBs) and alkali-labile sites. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the amount of DNA fragmentation; smaller DNA fragments elute faster.
Detailed Methodology:
-
Cell Preparation: Tissues are dissociated, or cultured cells are harvested to obtain a single-cell suspension.
-
Cell Lysis: The cell suspension is applied to a polycarbonate or PVC filter. The cells are lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular membranes and proteins, leaving the DNA on the filter.
-
Alkaline Elution: An alkaline buffer (pH 12.1-12.8) is pumped through the filter at a constant flow rate. Fractions of the eluate are collected over time.
-
DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a fluorescent dye (e.g., Hoechst 33258).
-
Data Analysis: The rate of DNA elution is calculated. An increased elution rate in treated cells compared to control cells indicates the presence of DNA SSBs and/or alkali-labile sites.
Signaling and Metabolic Pathways
The genotoxicity of Tris-BP is intrinsically linked to its metabolic activation. The following diagrams illustrate the key pathways involved.
Metabolic Activation of this compound
Caption: Metabolic activation of Tris-BP by Cytochrome P450 enzymes.
This pathway shows that Tris-BP is oxidized by CYP450 enzymes to form an unstable intermediate. This intermediate can then be hydrolyzed to form Bis-BP or undergo further metabolism to produce 2,3-dibromo-1-propanol. A critical pathway involves β-elimination to form the highly reactive and genotoxic metabolite, 2-bromoacrolein.
Detoxification and Bioactivation Balance
Caption: Balance between bioactivation and detoxification of Tris-BP metabolites.
This diagram illustrates the dual fate of the reactive metabolite, 2-bromoacrolein. It can either react with DNA, leading to genotoxicity, or be detoxified through conjugation with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted. The balance between these two pathways determines the overall genotoxic outcome.
Conclusion
The genotoxicity of this compound is a complex process driven by its metabolic activation into several reactive metabolites, with 2-bromoacrolein being a key player. Understanding the quantitative genotoxic potential of these metabolites, the methodologies to assess their effects, and the intricate metabolic pathways involved is crucial for accurate risk assessment and for guiding the development of safer chemical alternatives. This technical guide provides a foundational overview for researchers and professionals working in toxicology and drug development to better comprehend and investigate the genotoxic hazards associated with Tris-BP and its metabolic byproducts.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of glutathione conjugation in the mutagenicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties and Structure of Tris(2,3-dibromopropyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and metabolic pathways of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Chemical Structure and Identification
Tris(2,3-dibromopropyl) phosphate is an organophosphate ester. Its chemical structure consists of a central phosphate group bonded to three 2,3-dibromopropyl chains.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | TDBPP, Tris-BP, Anfram 3PB, Flammex AP, Firemaster LV-T 23P[1] |
| CAS Number | 126-72-7[2] |
| Molecular Formula | C₉H₁₅Br₆O₄P[1] |
| Canonical SMILES | C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br[1] |
| InChI | InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 697.6 g/mol | [1] |
| Appearance | Pale-yellow viscous liquid | [2][3] |
| Melting Point | 5.5 °C | [3] |
| Boiling Point | 390 °C | [3] |
| Density | ~2.27 g/cm³ at 25 °C | [3] |
| Water Solubility | 8 mg/L at 24 °C | [3] |
| Vapor Pressure | 2.25 x 10⁻⁴ mm Hg at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.29 | [3] |
| Stability | Stable in sunlight and at temperatures up to 200°C; hydrolyzed by acids and bases.[3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of TDBPP are outlined below, based on internationally recognized guidelines.
This protocol is adapted from the OECD Guideline 102 and ASTM E324 for determining the melting point of chemicals.[2][3][4][5]
-
Sample Preparation: A small amount of dry TDBPP is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.
-
Apparatus: A melting point apparatus equipped with a heating block, a calibrated thermometer, and a light source for observation is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a constant and slow rate (approximately 1 °C/min) near the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the initial melting point.
-
The temperature at which the last solid particle disappears is recorded as the final melting point.
-
The melting range is the interval between the initial and final melting points.
-
This protocol is based on the OECD Guideline 103 for determining the boiling point of chemical substances.[6][7]
-
Apparatus: An ebulliometer, which is a device for accurately measuring the boiling point of liquids, is used. It consists of a boiling flask, a condenser, and a thermometer.
-
Procedure:
-
A known volume of TDBPP is placed in the boiling flask of the ebulliometer.
-
The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer.
-
The atmospheric pressure is recorded at the time of the measurement.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.
-
This protocol is adapted from the OECD Guideline 105 for determining the water solubility of substances.[8][9][10]
-
Principle: A saturated solution of TDBPP in water is prepared, and the concentration of TDBPP in the aqueous phase is determined analytically.
-
Procedure:
-
An excess amount of TDBPP is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved TDBPP.
-
The concentration of TDBPP in the clear aqueous phase is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
This protocol provides a general workflow for the analysis of TDBPP in a sample matrix (e.g., textile extract).
Caption: General workflow for GC-MS analysis of TDBPP.
-
Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol for textiles). The extract may then be subjected to liquid-liquid partitioning and purification using a Florisil cartridge to remove interfering substances.[3]
-
Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.
-
Mass Spectrometer (MS): Operated in either electron ionization (EI) or chemical ionization (CI) mode.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to ensure elution of TDBPP.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230-250 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TDBPP.
-
-
Quantification: A calibration curve is generated using standard solutions of TDBPP of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Metabolic Pathway
This compound is known to be metabolized in vivo, primarily by the cytochrome P450 (CYP450) enzyme system in the liver. This metabolic activation can lead to the formation of reactive intermediates that are associated with its toxicity and carcinogenicity.
Caption: Metabolic activation pathway of TDBPP.
The metabolism of TDBPP is initiated by cytochrome P450-dependent oxidation.[6] One major pathway involves the oxidative debromination at the C-3 position of one of the 2,3-dibromopropyl groups.[6] This is followed by β-elimination, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein.[6] Another metabolic pathway involves oxidation at the C-2 position, leading to the formation of bis(2,3-dibromopropyl) phosphate (BDBPP).[2] Both 2-bromoacrolein and further metabolites of BDBPP can covalently bind to cellular macromolecules such as DNA and proteins, which is believed to be a key mechanism of TDBPP's toxicity and carcinogenicity.[2][6]
References
- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. store.astm.org [store.astm.org]
- 4. laboratuar.com [laboratuar.com]
- 5. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 7. oecd.org [oecd.org]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. laboratuar.com [laboratuar.com]
The Legacy of a Flame Retardant: An In-depth Technical Guide to Tris(2,3-dibromopropyl) phosphate
An Introduction to a Controversial Chemical
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated organophosphate, was a widely utilized flame retardant in the mid-20th century. Its efficacy in reducing the flammability of a variety of consumer and industrial products, most notably children's sleepwear, made it a commercially significant chemical. However, mounting evidence of its toxicity, particularly its carcinogenic and mutagenic properties, led to its ban in the United States in 1977 and a significant decline in its global use. This technical guide provides a comprehensive overview of the historical applications of TDBPP, its toxicological profile, and the experimental methodologies used to assess its effects.
Historical Applications and Phase-Out
From its first commercial production in 1950, TDBPP was incorporated into a wide range of materials to meet flammability standards. Its primary application was in textiles, especially polyester (B1180765) and cotton blends used for children's pajamas.[1][2] It was also used in plastics, polyurethane foams for furniture and automotive components, and coatings. The production of TDBPP in the United States peaked in the mid-1970s, with estimates ranging from 4,100 to 5,400 metric tons in 1975 alone.[3]
The widespread use of TDBPP, particularly in products with high human contact, raised concerns about its safety. These concerns were amplified by studies in the 1970s that demonstrated its mutagenic and carcinogenic potential. In 1977, the U.S. Consumer Product Safety Commission (CPSC) banned the sale of children's clothing treated with TDBPP, a landmark decision that significantly curtailed its use.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use, environmental presence, and toxicity of TDBPP.
Table 1: Production and Application of TDBPP
| Parameter | Value | Reference |
| U.S. Production (1975) | 4,100 - 5,400 metric tons | [3] |
| Concentration in Children's Sleepwear | 5 - 10% by weight | [5] |
Table 2: Environmental and Human Exposure Levels
| Matrix | Concentration | Reference |
| Air (Industrial Facilities, 1976-1977) | 44 - 85 ng/m³ | [5] |
| Dermal Absorption from Sleepwear | 9 µg/kg body weight/day | [5] |
| Metabolite (2,3-dibromo-1-propanol) in Children's Urine | Up to 29 ng/mL | [5] |
Table 3: Toxicological Data
| Test | Species | Route | Dose/Concentration | Effect | Reference |
| Acute Oral LD50 | Rat | Oral | 5.24 g/kg | - | [6] |
| Carcinogenicity | Rat (Fischer 344) | Oral (in feed) | 50 ppm, 100 ppm | Increased incidence of kidney tumors | [7] |
| Carcinogenicity | Mouse (B6C3F1) | Oral (in feed) | 500 ppm, 1000 ppm | Increased incidence of forestomach, lung, and kidney tumors (males); liver, lung, and forestomach tumors (females) | [7] |
| Carcinogenicity | Mouse (ICR/Ha Swiss) | Dermal | 10 mg, 30 mg (3x/week) | Skin, forestomach, oral cavity, and lung tumors | [2] |
| Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | In vitro | - | Mutagenic with metabolic activation | [8] |
Experimental Protocols
Detailed methodologies for key experiments that were pivotal in understanding the toxicological properties of TDBPP are outlined below.
National Cancer Institute (NCI) Carcinogenicity Bioassay (Oral)
The NCI conducted a comprehensive bioassay of TDBPP to determine its carcinogenic potential when administered orally to rodents.[5][9]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, both male and female.
-
Administration: Technical-grade TDBPP was mixed into the standard laboratory feed.
-
Dosage:
-
Rats: 50 ppm (low dose) and 100 ppm (high dose).
-
Mice: 500 ppm (low dose) and 1,000 ppm (high dose).
-
-
Duration: The animals were fed the TDBPP-containing diet for 103 weeks.
-
Endpoints:
-
Survival and body weight were monitored throughout the study.
-
At the end of the study, all animals underwent a complete necropsy.
-
A comprehensive histopathological examination was performed on all major organs and any observed lesions. Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation.
-
Dermal Carcinogenicity Study in Mice
This study investigated the carcinogenic effects of TDBPP when applied directly to the skin of mice.[2]
-
Test Animals: Female ICR/Ha Swiss mice.
-
Administration: TDBPP was applied to the shaved skin of the mice three times a week.
-
Dosage: Two dose levels were tested: 10 mg and 30 mg per application.
-
Duration: The study continued for 420 to 496 days.
-
Endpoints:
-
The mice were observed for the development of skin tumors at the site of application.
-
A complete necropsy and histopathological examination of all major organs were performed to identify tumors at other sites.
-
Ames Test for Mutagenicity
The Ames test, a bacterial reverse mutation assay, was a key in vitro test that demonstrated the mutagenic properties of TDBPP.[8]
-
Test Organism: Salmonella typhimurium strains TA100 and TA1535, which are histidine auxotrophs (cannot produce their own histidine).
-
Metabolic Activation: The test was conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction contains cytochrome P450 enzymes that can metabolize chemicals into reactive forms.
-
S9 Preparation: The S9 fraction is prepared by homogenizing the livers of rats (often pre-treated with enzyme inducers like Aroclor 1254) and centrifuging the homogenate at 9000 x g. The resulting supernatant is the S9 fraction.
-
-
Procedure:
-
The Salmonella tester strain, the test chemical (TDBPP), and the S9 mix (if used) are combined in a test tube with molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test chemical, compared to the control, indicates that the chemical is a mutagen.
Signaling Pathways and Experimental Workflows
The toxicity of TDBPP is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules.
Metabolic Activation and Genotoxicity of TDBPP
The following diagram illustrates the metabolic pathway of TDBPP and its subsequent interaction with DNA, leading to genotoxicity.
Caption: Metabolic activation of TDBPP to the genotoxic metabolite 2-bromoacrolein.
Experimental Workflow: Carcinogenicity Bioassay
The following workflow outlines the key stages of a typical carcinogenicity bioassay, such as the one conducted by the NCI for TDBPP.
References
- 1. chiuvention.com [chiuvention.com]
- 2. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Bioassay of tris (2,3-dibromopropyl) phosphate for possible carcinogenicity. by National Cancer Institute (U.S.). Division of Cancer Cause and Prevention. | Open Library [openlibrary.org]
- 7. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Tris(2,3-dibromopropyl) Phosphate (TDBPP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has seen widespread use in a variety of consumer and industrial products. Its potential for human exposure and toxicological effects, including carcinogenicity, has made understanding its absorption, distribution, metabolism, and excretion (ADME) a critical area of research. This technical guide provides an in-depth overview of the pharmacokinetic profile of TDBPP, summarizing key quantitative data, detailing experimental methodologies, and visualizing core processes to support further research and risk assessment.
Absorption
TDBPP can be absorbed into the systemic circulation through both oral and dermal routes.
Oral Absorption
Following oral administration in rats, TDBPP is readily and extensively absorbed from the gastrointestinal tract. Studies using radiolabeled TDBPP have shown that tissue levels of radioactivity are nearly identical after both oral and intravenous administration, indicating high bioavailability.[1]
Dermal Absorption
Dermal absorption of TDBPP has been demonstrated in both rats and rabbits, with a moderate rate of uptake through the skin. The dermal penetration of TDBPP in rabbits is reported to be in the range of 3.0–15.0%.[2]
Distribution
Once absorbed, TDBPP and its metabolites are rapidly and widely distributed throughout the body.
Tissue Distribution
Studies in rats have shown that the distribution of TDBPP-derived radioactivity is similar following both oral and intravenous administration. Slightly higher concentrations have been observed in the liver after oral administration and in the lung after intravenous administration.[3] The kidney has been identified as a major target organ for TDBPP toxicity.[1] The elimination half-life of TDBPP-derived radioactivity is approximately 2.5 days from most tissues, with a slower clearance from the liver and kidney, where the half-life is approximately 3.8 days.[3]
Table 1: Excretion of TDBPP-Derived Radioactivity in Rats within 24 Hours
| Route of Administration | Urine (% of Dose) | Feces (% of Dose) | Expired Air (¹⁴CO₂) (% of Dose) |
| Oral (1.4 mg/kg) | 24%[1] | 11%[1] | Not Reported |
| Intravenous (1.4 mg/kg) | 17%[1] | 7%[1] | 20%[1] |
Table 2: Total Excretion and Carcass Residue of TDBPP-Derived Radioactivity in Rats
| Route of Administration | Time | Urine (% of Dose) | Feces (% of Dose) | Expired Air (¹⁴CO₂) (% of Dose) | Carcass (% of Dose) | Total Recovery (% of Dose) |
| Intravenous (1.76 mg/rat) | 5 days | 58%[1] | 9%[1] | 19%[1] | 9%[1] | 95%[1] |
Metabolism
TDBPP undergoes extensive and rapid metabolism in the body, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[3] Very little of the parent compound is excreted unchanged.[3]
Metabolic Pathways
The metabolism of TDBPP involves several key pathways, including dealkylation and dehydrobromination.[3] Two of the major metabolites identified are:
-
Bis(2,3-dibromopropyl) phosphate (Bis-BP): A significant metabolite found in plasma, urine, and bile.[1][3]
-
2-Bromoacrolein (B81055): A potent mutagen formed through oxidative dehalogenation at the C-3 position of the propyl chain followed by a beta-elimination reaction.[4]
Other identified metabolites include 2,3-dibromopropanol.[1]
Signaling Pathway of TDBPP Metabolism
The metabolic activation of TDBPP is a critical step in its toxicity. The following diagram illustrates the proposed metabolic pathway leading to the formation of reactive metabolites.
Excretion
The primary route of excretion for TDBPP metabolites is through the urine.
Urinary and Fecal Excretion
Following administration in rats, a significant portion of the TDBPP dose is eliminated within the first 24 hours, with approximately 50% of the dose accounted for in urine, feces, and expired air.[3] Over a five-day period, up to 58% of an intravenous dose can be recovered in the urine.[1]
Biliary Excretion and Enterohepatic Circulation
Biliary excretion is a notable route for TDBPP metabolites. In bile-duct-cannulated rats, 34% of the dose was excreted in the bile within 24 hours, with a rapid initial phase where 20% was eliminated in the first hour.[1] Bis(2,3-dibromopropyl) phosphate and 2-bromo-2-propenyl-2,3-dibromopropyl phosphate were major metabolites identified in bile.[1] The presence of metabolites in the bile suggests the potential for enterohepatic recirculation, which could prolong the retention of TDBPP-related compounds in the body.
Table 3: Identified Metabolites of TDBPP in Urine and Bile
| Metabolite | Matrix | Relative Abundance |
| Bis(2,3-dibromopropyl) phosphate | Urine, Bile | Minor in urine, Major in bile[1] |
| Bis(2-bromo-2-propenyl) phosphate | Urine | Predominant in urine[1] |
| 2-Bromo-2-propenyl phosphate | Urine | Predominant in urine[1] |
| 2-Bromo-2-propenyl-2,3-dibromopropyl phosphate | Bile | Major in bile[1] |
| 2,3-Dibromopropanol | Urine | Present[1] |
Experimental Protocols
The understanding of TDBPP's ADME profile has been established through various in vivo and in vitro studies. Below are generalized methodologies for key experiments.
In Vivo ADME Study in Rats
A typical in vivo study to determine the absorption, distribution, metabolism, and excretion of TDBPP involves the following steps:
-
Test Animals: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimated to laboratory conditions before the study.
-
Radiolabeling: TDBPP is often labeled with Carbon-14 (¹⁴C) to facilitate tracking and quantification.[3]
-
Dose Administration: The radiolabeled TDBPP is administered to the rats via the desired route, typically oral gavage or intravenous injection.[3] A vehicle such as corn oil is often used for oral administration.
-
Sample Collection: Urine, feces, and expired air (for ¹⁴CO₂) are collected at predetermined time intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[6] Blood samples are also collected periodically. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, fat, muscle, brain) are collected.[7]
-
Sample Analysis:
-
Quantification of Radioactivity: The total radioactivity in urine, feces (homogenized), expired air (trapped), and tissues (homogenized) is determined using liquid scintillation counting.[7]
-
Metabolite Profiling: Urine, bile, and tissue extracts are analyzed to identify and quantify TDBPP and its metabolites. This is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and/or a mass spectrometer (LC-MS/MS).[3][8]
-
Experimental Workflow for a TDBPP ADME Study
The following diagram illustrates a typical workflow for an in vivo ADME study of TDBPP.
Conclusion
The available data indicate that Tris(2,3-dibromopropyl) phosphate is readily absorbed orally and to a moderate extent dermally. It is rapidly and widely distributed throughout the body, with the potential for accumulation in the liver and kidneys. TDBPP undergoes extensive metabolism, primarily by CYP450 enzymes, to various metabolites, including the genotoxic compound 2-bromoacrolein. The primary route of elimination for these metabolites is via the urine, with a significant contribution from biliary excretion, suggesting the possibility of enterohepatic recirculation. A comprehensive understanding of these ADME properties is essential for accurately assessing the human health risks associated with TDBPP exposure and for the development of potential strategies to mitigate its toxicity. Further research is warranted to provide more detailed quantitative data on tissue-specific concentrations, the complete metabolic profile, and the precise mechanisms of toxicity.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Covalent Binding of Tris(2,3-dibromopropyl) phosphate to DNA and Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant previously used in consumer products, has been identified as a carcinogen, with its toxicity primarily linked to its metabolic activation and subsequent covalent binding to cellular macromolecules. This technical guide provides a comprehensive overview of the covalent binding of Tris-BP to DNA and proteins, intended for researchers, scientists, and professionals in drug development. This document details the metabolic pathways of Tris-BP, presents quantitative data on its binding to DNA and proteins, outlines key experimental protocols for studying these interactions, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Tris(2,3-dibromopropyl) phosphate is recognized as a probable human carcinogen (Group 2A) and has been shown to induce tumors in multiple organs in animal models, with the kidney being a primary target.[1][2] The genotoxicity of Tris-BP is not exerted by the parent compound itself but requires metabolic activation to reactive intermediates that can covalently bind to nucleophilic sites on DNA and proteins. This binding can lead to DNA damage, mutations, and disruption of cellular functions, ultimately contributing to its toxic and carcinogenic effects.[1][3] Understanding the mechanisms of this covalent binding is crucial for risk assessment and for developing strategies to mitigate its adverse health effects.
Metabolic Activation of this compound
The bioactivation of Tris-BP is a critical step in its mechanism of toxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4] The metabolic pathway leads to the formation of highly reactive electrophiles, with 2-bromoacrolein (B81055) (2BA) being identified as a key mutagenic metabolite.[1]
The activation process involves the following key steps:
-
Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl groups of Tris-BP.[1]
-
Formation of 2-Bromoacrolein (2BA): The initial oxidation is followed by a β-elimination reaction, which cleaves the phosphoester bond and releases 2-bromoacrolein.[1]
-
Other Metabolites: Another significant metabolite is bis(2,3-dibromopropyl) phosphate (Bis-BP), which is also nephrotoxic.[5]
Glutathione (GSH) can play a protective role by conjugating with the reactive metabolites, leading to their detoxification and excretion.[1]
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renal carcinogenic and nephrotoxic effects of the flame retardant this compound in F344 rats and (C57BL/6N X C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organ-specific DNA damage of tris(2,3-dibromopropyl)-phosphate and its diester metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on nephrotoxic effects of tris (2,3-dibromopropyl) phosphate and bis (2,3-dibromopropyl) phosphate on rat urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Tris(2,3-dibromopropyl) phosphate in Rodents: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) in rodent models. Tris-BP, a flame retardant formerly used in consumer products, has been the subject of extensive toxicological investigation due to its carcinogenic and other adverse health effects. This document synthesizes key findings on its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and other toxic effects, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Carcinogenicity
Tris-BP has been demonstrated to be a multi-organ carcinogen in both rats and mice, with sufficient evidence of carcinogenicity in experimental animals.[1][2][3][4] Oral administration and dermal application have been shown to induce a variety of benign and malignant tumors at different tissue sites.[2][3][4]
Oral Administration Studies
Long-term oral administration of Tris-BP in the diet has been shown to cause tumors in the kidney, forestomach, lung, and liver of rodents.[1][2][3]
Table 1: Carcinogenicity of Orally Administered Tris(2,3-dibromopropyl) phosphate in Rodents
| Species | Strain | Sex | Dosing Regimen | Duration | Target Organ(s) | Tumor Types | Reference |
| Rat | Fischer 344 | Male | 50 and 100 ppm in feed | 103 weeks | Kidney | Tubular-cell adenoma and adenocarcinoma | [5] |
| Rat | Fischer 344 | Female | 50 and 100 ppm in feed | 103 weeks | Kidney | Tubular-cell adenoma | [1][5] |
| Rat | Fischer 344 | Male | 100 mg/kg bw by gavage, 5 days/week | 52 weeks | Kidney, Colon | Adenocarcinoma (kidney), Adenoma (colon) | [1][6] |
| Mouse | (C57BL/6N x C3H/HeN)F1 | Male | 500 and 1000 ppm in feed | 103 weeks | Forestomach, Lung, Kidney | Squamous-cell papilloma or carcinoma (forestomach), Bronchiolar/alveolar adenoma or carcinoma (lung), Tubular-cell adenoma or adenocarcinoma (kidney) | [2][3][5] |
| Mouse | (C57BL/6N x C3H/HeN)F1 | Female | 500 and 1000 ppm in feed | 103 weeks | Forestomach, Lung, Liver | Squamous-cell papilloma or carcinoma (forestomach), Bronchiolar/alveolar adenoma or carcinoma (lung), Hepatocellular adenoma or carcinoma (liver) | [1][2][3][5] |
Dermal Application Studies
Dermal exposure to Tris-BP has also been found to induce tumors in female mice.
Table 2: Carcinogenicity of Dermally Applied this compound in Female Mice
| Species | Strain | Sex | Dosing Regimen | Duration | Target Organ(s) | Tumor Types | Reference |
| Mouse | Not Specified | Female | Not Specified | Not Specified | Skin, Lung, Forestomach, Oral Cavity | Not Specified | [1][2][3] |
Genotoxicity
Tris-BP is a well-established genotoxic agent, inducing mutations, clastogenicity (chromosome breaking), and DNA damage in a variety of in vitro and in vivo systems.[1][4][7] Its genotoxicity is mediated by metabolic activation to reactive intermediates.[8]
Table 3: Summary of Genotoxicity Studies of this compound in Rodents
| Assay | System | Species/Cell Line | Results | Reference |
| Bone Marrow Micronucleus Test | In vivo | Mouse, Hamster | Positive | [1][7][9] |
| Liver Micronucleus Test | In vivo | Rat | Positive | [1] |
| Gene Mutations | In vivo | Mouse (kidney) | Positive | [1] |
| Abnormal Sperm Head Assay | In vivo | Mouse | Positive | [7] |
| Sister Chromatid Exchanges | In vitro | Chinese hamster lung cells (V79) | Positive | [1] |
| Morphological Transformation | In vitro | C3H 10T½ and Syrian hamster embryo cells | Positive | [1] |
| DNA Single Strand Breaks | In vitro / In vivo | Mammalian cells | Positive | [1] |
| Covalent DNA Binding | In vitro / In vivo | Mammalian cells | Positive | [1] |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of Tris-BP in rodents have shown some evidence of toxicity at high doses.
Table 4: Reproductive and Developmental Toxicity of this compound in Rats
| Study Type | Species | Strain | Dosing Regimen | Gestation Days | Observed Effects | Reference |
| Developmental Toxicity | Rat | Sprague-Dawley | 0, 5, 25, or 125 mg/kg bw/day by gavage | 6-15 | Decreased maternal weight gain at 125 mg/kg bw/day. No other compound-related toxic or teratogenic effects observed. | [1][6] |
| Prenatal and Postnatal Development | Rat | Not Specified | Not Specified | Not Specified | Fetal death and growth retardation at high doses. | [10] |
Other Toxic Effects
Acute and subchronic exposure to Tris-BP in rodents primarily targets the kidney, causing nephrotoxicity.[1][6]
Table 5: Non-cancer Toxic Effects of this compound in Rodents
| Toxicity Type | Species | Strain | Dosing Regimen | Observed Effects | Reference |
| Acute Nephrotoxicity | Rat | Male | ≥ 175 mg/kg bw | Extensive acute renal tubule necrosis. | [1][6] |
| Acute Hepatotoxicity | Rat | Male | Higher doses than nephrotoxic doses | Less pronounced than renal toxicity. | [1][6] |
| Subchronic Nephrotoxicity | Rat | Male, Fischer 344 | 50 or 100 ppm in diet for 14 days | Significant cell proliferation in the renal outer medulla. | [1][6] |
Mechanisms of Toxicity
The toxicity of Tris-BP is largely dependent on its metabolic activation by cytochrome P450 enzymes.[8] This process leads to the formation of reactive metabolites, including 2-bromoacrolein, which can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and carcinogenicity.[1][8] The kidney is a primary target for toxicity due to the accumulation of Tris-BP and its metabolites in this organ.[1][6]
Caption: Metabolic activation of Tris-BP leading to genotoxicity.
Experimental Protocols
Carcinogenicity Bioassay (Oral Administration)
A representative experimental design for a chronic oral carcinogenicity study of Tris-BP in rodents is as follows:
Caption: Workflow of a typical rodent carcinogenicity bioassay.
-
Test Animals: Fischer 344 rats and (C57BL/6N x C3H/HeN)F1 mice are commonly used strains.[5] Animals are typically young adults at the start of the study.
-
Housing and Diet: Animals are housed in a controlled environment with a standard diet, except for the addition of Tris-BP for the treatment groups.
-
Dose Groups: At least two dose levels and a concurrent control group are included.
-
Administration: Tris-BP is mixed into the feed at specified concentrations (e.g., 50 and 100 ppm for rats, 500 and 1000 ppm for mice).[5]
-
Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 103 weeks).
-
Endpoints: The primary endpoint is the incidence of tumors in various organs, determined through gross necropsy and histopathological examination. Other endpoints include clinical signs of toxicity, body weight changes, and survival rates.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a common method to assess the clastogenic potential of a substance.
Caption: Logical steps in an in vivo micronucleus test.
-
Test Animals: Typically mice or hamsters are used.[1]
-
Dosing: The test substance is administered, often via intraperitoneal injection or oral gavage, at one or more dose levels.
-
Sample Collection: At appropriate time points after dosing, bone marrow is collected from the femur.
-
Slide Preparation and Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.
-
Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive clastogenic effect.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Renal carcinogenic and nephrotoxic effects of the flame retardant this compound in F344 rats and (C57BL/6N X C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Mutagenicity of this compound in mammalian gonad and bone marrow tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vivo and in vitro biological effects of the flame retardants this compound and tris(2-chlorethyl)orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of tris (2,3-dibromopropyl) phosphate on the prenatal and postnatal developments of the rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Fate and Persistence of Tris(2,3-dibromopropyl) phosphate (TDBPP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated flame retardant, has been a subject of significant environmental concern due to its persistence, bioaccumulative potential, and toxicological profile. Historically used in a variety of consumer products, its release into the environment has led to widespread, low-level contamination. This technical guide provides a comprehensive overview of the environmental fate and persistence of TDBPP, detailing its degradation pathways, bioaccumulation, and persistence in various environmental compartments. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of its degradation pathways to support further research and risk assessment.
Introduction
Tris(2,3-dibromopropyl) phosphate is a chemical compound formerly used extensively as a flame retardant in plastics, textiles, and polyurethane foams.[1] Its production in the United States was estimated to be between 4,100 and 5,400 tonnes in 1975.[1] However, due to its classification as a probable human carcinogen (IARC Group 2A), its use in many applications, particularly in children's clothing, was banned in the late 1970s.[1][2] Despite these restrictions, TDBPP continues to be detected in various environmental matrices, highlighting its persistent nature.[2][3] Understanding its environmental behavior is crucial for assessing the long-term risks associated with this legacy contaminant.
Physicochemical Properties
The environmental transport and fate of TDBPP are governed by its physicochemical properties. It is a viscous, pale yellow liquid with low water solubility and a moderate octanol-water partition coefficient (log Kow), suggesting a tendency to partition to organic matter in soil and sediment.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅Br₆O₄P | |
| Molecular Weight | 697.6 g/mol | |
| Water Solubility | Very low | [4] |
| Vapor Pressure | Low | |
| Log Kₒw | ~3.0 - 4.2 | [1] |
Environmental Fate and Persistence
TDBPP is known for its persistence in the environment, being resistant to rapid degradation. Its environmental fate is determined by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation.
Abiotic Degradation
Hydrolysis: TDBPP is stable to hydrolysis under acidic and neutral conditions. However, under basic conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 14.7 days. This suggests that hydrolysis may be a relevant degradation pathway in alkaline environmental compartments.
Photodegradation: Information on the direct photodegradation of TDBPP in the environment is limited. However, studies on structurally similar brominated flame retardants, such as 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), have shown a photodegradation half-life of 91.2 days under natural sunlight, suggesting that photolysis is a potential, albeit slow, degradation pathway for TDBPP.[5] The degradation kinetics are influenced by factors such as UV irradiation wavelength and intensity.[5] Advanced oxidation processes, such as UV/TiO2 and UV/persulfate, have been shown to effectively degrade similar organophosphate flame retardants.[6][7]
Biotic Degradation
TDBPP is not considered to be readily biodegradable.[8] Studies have shown that it can be metabolized by microorganisms, although typically at a slow rate. The primary biotic degradation pathway is believed to be initiated by hydrolysis of the phosphate ester bonds, followed by further degradation of the brominated propanol (B110389) moieties. One study identified that an enzyme was capable of degrading bis(2,3-dibromopropyl) phosphate, a metabolite of TDBPP.[9] Research on the biodegradation of TDBPP in activated sludge systems has been conducted, though detailed kinetic data remains scarce.[10] The biodegradation of other brominated flame retardants in soil slurry microcosms has been observed to occur via hydroxylation and debromination reactions.[11]
The following diagram illustrates a proposed biotic degradation pathway for this compound.
Bioaccumulation
While TDBPP has a moderate log Kow, suggesting a potential for bioaccumulation, evidence indicates that it may not bioaccumulate to a significant extent in organisms due to rapid metabolism and depuration.[8] The elimination half-life of TDBPP metabolites, such as bis(2,3-dibromopropyl) phosphate, has been observed to be biphasic in rats, with initial rapid elimination followed by a slower phase.[1]
Environmental Concentrations
TDBPP has been detected in various environmental compartments worldwide, reflecting its historical use and persistence. The following table summarizes reported concentrations in air, water, soil, and sediment.
| Environmental Matrix | Concentration Range | Location | Reference |
| Air | 44 - 85 ng/m³ | Industrial facilities (1976-1977) | [2] |
| River Water | 100 - 200 pg/L | Arctic rivers (2014-2015) | [12] |
| River Water | 2.33 - 163.00 ng/L | Southern China | [3] |
| Soil | Detected, not quantified | Arkansas, USA (1979) | [2] |
| Soil | 19.60 - 672.00 ng/g dw | Southern China | [3] |
| Surface Sediment | 85.00 ng/g - 6.03 µg/g dw | Southern China | [3] |
Experimental Protocols
Accurate and sensitive analytical methods are essential for monitoring TDBPP in the environment. The following sections provide detailed protocols for the extraction and analysis of TDBPP in water and soil/sediment samples.
Analysis of TDBPP in Water
Method: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
-
Sample Preparation:
-
Collect water samples in 1 L amber glass bottles.
-
If necessary, filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the sample with a surrogate standard (e.g., deuterated TDBPP) for recovery correction.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained TDBPP with two 5 mL aliquots of ethyl acetate into a collection vial.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., PCB-209) just before analysis.
-
Analyze the extract using GC-MS in selected ion monitoring (SIM) mode.
-
The following diagram illustrates the experimental workflow for the analysis of TDBPP in water samples.
Analysis of TDBPP in Soil and Sediment
Method: Pressurized Liquid Extraction (PLE) or Soxhlet Extraction followed by GC-MS.
Protocol:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample.
-
Weigh 10 g of the homogenized sample into an extraction cell.
-
Spike the sample with a surrogate standard.
-
-
Extraction:
-
Pressurized Liquid Extraction (PLE): Mix the sample with a drying agent (e.g., diatomaceous earth) and pack into the extraction cell. Extract with a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) at elevated temperature and pressure.
-
Soxhlet Extraction: Place the sample in a thimble and extract with a suitable solvent (e.g., dichloromethane) for 18-24 hours.
-
-
Clean-up:
-
Concentrate the extract.
-
Perform a clean-up step using a Florisil or silica (B1680970) gel column to remove interfering co-extractives. Elute TDBPP with a suitable solvent mixture.
-
-
Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add an internal standard.
-
Analyze by GC-MS in SIM mode.
-
The following diagram illustrates the experimental workflow for the analysis of TDBPP in soil and sediment samples.
Conclusion
This compound remains an environmental contaminant of concern due to its persistence and potential for long-range transport. While its production and use have been significantly curtailed, legacy contamination continues to be a source of environmental exposure. This technical guide has summarized the current understanding of the environmental fate and persistence of TDBPP, providing key data and analytical protocols. Further research is needed to better quantify its degradation rates under various environmental conditions, particularly photodegradation and biodegradation, to refine environmental risk assessments. The provided methodologies offer a robust framework for the continued monitoring of this persistent organic pollutant.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 5. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation degradation of tris-(2-chloroisopropyl) phosphate by ultraviolet driven sulfate radical: Mechanisms and toxicology assessment of degradation intermediates using flow cytometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of 14C-tris(2,3-dibromopropyl) phosphate in a laboratory activated sludge system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial degradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of this compound and other organophosphorous compounds in Arctic rivers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of Tris(2,3-dibromopropyl) phosphate (TDBPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a viscous liquid of significant scientific interest. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the interplay of its properties and degradation pathways.
Core Physical and Chemical Properties
TDBPP is a brominated organophosphate that has been used as a flame retardant.[1] It exists as a clear, colorless to pale yellow viscous liquid at room temperature.[1][2] Understanding its physical and chemical characteristics is crucial for assessing its environmental fate, toxicological profile, and potential applications in research.
Data Presentation
The following tables summarize the key physical and chemical properties of TDBPP based on available literature.
Table 1: Physical Properties of TDBPP
| Property | Value | References |
| Appearance | Clear colorless to pale yellow viscous liquid | [1][2] |
| Molecular Formula | C₉H₁₅Br₆O₄P | [3][4] |
| Molecular Weight | 697.6 g/mol | [2] |
| Melting Point | 5.5 °C | [3][4] |
| Boiling Point | Decomposes at 200 °C; a predicted boiling point is 544.2 ± 50.0 °C | [3][4] |
| Density | 2.27 g/cm³ at 25 °C | [2][4] |
| Vapor Pressure | 0.019 Pa at 25 °C (0.00019 mmHg at 77°F) | [3][5] |
| Water Solubility | 8 mg/L at 24 °C | [2][4] |
| Octanol (B41247)/Water Partition Coefficient (log Pow) | 4.29 | [3] |
| Flash Point | >110 °C (>234 °F) | [2][3] |
Table 2: Chemical Properties and Reactivity of TDBPP
| Property | Description | References |
| Thermal Stability | Decomposes at 200 °C, with major decomposition beginning at 308 °C. | [2][3] |
| Decomposition Products | Upon heating to decomposition, it emits toxic and corrosive fumes including hydrogen bromide and phosphorus oxides. | [2][3] |
| Hydrolysis | Undergoes moderate hydrolysis in acidic or basic solutions. | [2] |
| Reactivity | Reacts with acids and bases. | [2][3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of viscous liquids like TDBPP are outlined in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are summaries of methodologies relevant to the properties listed above.
Determination of Density
The density of a viscous liquid can be determined using a digital density meter, following a standard test method such as ASTM D4052 .[3]
-
Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the sample.
-
Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.
-
Procedure Summary:
-
Calibrate the instrument with at least two reference standards (e.g., dry air and distilled water) of known density.
-
Equilibrate the TDBPP sample to the measurement temperature (e.g., 25 °C).
-
Introduce a small, bubble-free aliquot of the sample into the U-tube.
-
Allow the reading to stabilize and record the oscillation period or density reading.
-
Clean and dry the U-tube between measurements.
-
Determination of Viscosity
For a viscous liquid, rotational viscometry is a suitable method for determining its dynamic viscosity.
-
Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid.
-
Apparatus: A rotational viscometer with appropriate spindles and a temperature-controlled sample holder.
-
Procedure Summary:
-
Select a spindle and rotational speed appropriate for the expected viscosity of TDBPP.
-
Place a known volume of the TDBPP sample into the sample holder and allow it to reach thermal equilibrium.
-
Immerse the spindle in the sample to the specified depth.
-
Start the motor and allow the reading to stabilize.
-
Record the torque reading and convert it to a viscosity value using the instrument's calibration constants.
-
Determination of Water Solubility
The shake-flask method, as described in OECD Guideline 105 , is a common approach for determining the water solubility of chemical substances.
-
Principle: A known amount of TDBPP is shaken with water at a constant temperature until equilibrium is reached. The concentration of TDBPP in the aqueous phase is then determined analytically.
-
Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC/MS).
-
Procedure Summary:
-
Add an excess amount of TDBPP to a known volume of water in a flask.
-
Agitate the flask in a constant temperature shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the mixture to separate the excess TDBPP from the aqueous phase.
-
Carefully withdraw an aliquot of the aqueous phase.
-
Extract the TDBPP from the aqueous sample using a suitable organic solvent.
-
Analyze the extract using a calibrated GC/MS to determine the concentration of TDBPP.
-
Determination of Octanol/Water Partition Coefficient (log Pow)
The shake-flask method, detailed in OECD Guideline 107 , is a standard procedure for determining the log Pow.
-
Principle: TDBPP is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of TDBPP in both phases is measured to calculate the partition coefficient.
-
Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., GC/MS).
-
Procedure Summary:
-
Prepare a mixture of pre-saturated n-octanol and water in a known volume ratio.
-
Add a known amount of TDBPP to the mixture.
-
Shake the mixture at a constant temperature until partitioning equilibrium is achieved.
-
Separate the octanol and water phases by centrifugation.
-
Determine the concentration of TDBPP in each phase using an appropriate analytical method like GC/MS.
-
Calculate the partition coefficient (Pow) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log Pow.
-
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of TDBPP.
-
Principle: The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The loss of mass indicates decomposition.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure Summary:
-
Place a small, accurately weighed sample of TDBPP into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of mass loss.
-
Visualization of Properties and Degradation
The following diagram illustrates the relationships between the physical and chemical properties of TDBPP and its degradation pathways.
References
An In-depth Technical Guide on Tris(2,3-dibromopropyl) phosphate: Historical Production, Analysis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant of significant historical and toxicological interest. The document details its production volumes, methodologies for its analysis, and a thorough examination of its toxicological properties, including its metabolic activation and the signaling pathways implicated in its adverse effects.
Historical Production Volumes
Commercial production of Tris(2,3-dibromopropyl) phosphate in the United States began in 1959. Its use as a flame retardant, particularly in children's sleepwear, grew through the 1960s and early 1970s. Production peaked in the mid-1970s before its ban in children's apparel in 1977 due to concerns over its carcinogenicity. Following the ban, commercial production for most applications ceased, and current production is primarily for research purposes.
| Year/Period | Production Volume (Metric Tons) | Notes |
| 1959 | Commercial production begins in the U.S. | Data on initial volumes is not readily available. |
| 1975 | 4,100 - 5,400 | Estimated peak production in the United States.[1] |
| Post-1977 | Significantly reduced | Production for commercial use largely ceased after the ban in children's clothing. Current production is limited to small quantities for research.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of TDBPP is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromopropanol. The following protocol is based on established chemical principles for the formation of phosphate esters.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
2,3-dibromopropanol
-
An aromatic tertiary amine (e.g., pyridine)
-
An inert, volatile organic solvent (e.g., benzene, toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vessel with a stirrer, dropping funnel, condenser, and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 2,3-dibromopropanol and the aromatic tertiary amine (in a molar ratio of approximately 3:3 with respect to 2,3-dibromopropanol) in the inert organic solvent.
-
Addition of Phosphorus Oxychloride: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1 molar equivalent) to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The formation of a precipitate (the hydrochloride salt of the tertiary amine) will be observed.
-
Workup: Filter the reaction mixture to remove the precipitated hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining tertiary amine, followed by a wash with a dilute base solution (e.g., 5% NaHCO₃) to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude TDBPP can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][2][3][4][5] Brominated organic compounds are potentially toxic and should be handled with care.
Analysis of this compound in Textiles by GC-MS
This protocol outlines a general procedure for the extraction and analysis of TDBPP from textile samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Textile sample
-
Methanol (B129727) (analytical grade)
-
Hexane (B92381) (analytical grade)
-
Florisil solid-phase extraction (SPE) cartridges
-
GC-MS system with a capillary column suitable for semi-volatile compounds
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Cut the textile sample into small pieces (approximately 1-2 mm). Accurately weigh about 1 gram of the sample into a glass centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. Extract the sample in an ultrasonic bath for 30 minutes. Centrifuge the sample and decant the methanol extract into a clean flask. Repeat the extraction process two more times with fresh methanol. Combine the extracts.
-
Solvent Exchange and Concentration: Concentrate the combined methanol extracts to near dryness using a rotary evaporator or a nitrogen evaporator. Redissolve the residue in a small volume of hexane.
-
Clean-up: Condition a Florisil SPE cartridge with hexane. Load the hexane extract onto the cartridge. Elute the cartridge with a suitable solvent mixture (e.g., a hexane/acetone mixture) to recover the TDBPP.
-
Final Concentration and Analysis: Concentrate the eluate to a final volume of 1 mL. Analyze the extract by GC-MS.
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50 to 700.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. TDBPP has been shown to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction). The following is a general protocol.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs.
-
Minimal glucose agar (B569324) plates
-
Top agar
-
S9 fraction (from rat liver) for metabolic activation
-
Test compound (TDBPP) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the TDBPP solution.
-
Incubation: In a test tube, mix the Salmonella tester strain, the TDBPP solution (or control), and, if required, the S9 metabolic activation mix.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant increase in the number of revertant colonies on the plates with the test compound compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of TDBPP is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. This process is a key initiating event in its carcinogenicity and nephrotoxicity.
Metabolic Activation and DNA Adduct Formation
TDBPP is metabolized by cytochrome P450 enzymes in the liver and other tissues. This process generates reactive electrophilic intermediates, such as 2-bromoacrolein. These reactive metabolites can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.
TDBPP-Induced Nephrotoxicity: Role of Oxidative and Endoplasmic Reticulum Stress
The kidney is a primary target organ for TDBPP toxicity. The accumulation of TDBPP and its metabolites in renal tubular cells can induce oxidative stress and endoplasmic reticulum (ER) stress, leading to cell death and kidney damage.
Oxidative Stress: TDBPP metabolism can lead to the overproduction of reactive oxygen species (ROS). This imbalance overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Oxidative stress can trigger apoptotic cell death pathways.
Endoplasmic Reticulum (ER) Stress: The accumulation of damaged proteins and alterations in cellular calcium homeostasis caused by TDBPP and its metabolites can lead to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER function. However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response, leading to cell death. Key signaling molecules in the ER stress-induced apoptosis pathway include PERK, IRE1, and ATF6.
References
Tris(2,3-dibromopropyl) phosphate: A Legacy Environmental Contaminant of Continuing Concern
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Executive Summary
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated organophosphate flame retardant, was extensively used in consumer products, most notably in children's sleepwear, from the 1950s until its ban in the late 1970s in several countries due to its demonstrated carcinogenicity and mutagenicity.[1] Despite its discontinued (B1498344) production for most applications, TDBPP persists in the environment as a legacy contaminant, posing ongoing risks to ecosystem and human health. This technical guide provides a comprehensive overview of TDBPP, consolidating key data on its chemical properties, environmental fate, toxicology, and the methodologies used for its study. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for understanding the multifaceted challenges posed by this enduring environmental pollutant.
Chemical and Physical Properties
TDBPP is a viscous, pale-yellow liquid at room temperature.[2] It is characterized by its high bromine content, which conferred its flame-retardant properties. Its low water solubility and moderate octanol-water partition coefficient influence its environmental distribution and potential for bioaccumulation.[3]
Table 1: Physicochemical Properties of Tris(2,3-dibromopropyl) phosphate
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₅Br₆O₄P | [2] |
| Molecular Weight | 697.64 g/mol | [2] |
| CAS Number | 126-72-7 | [2] |
| Appearance | Pale-yellow viscous liquid | [4] |
| Melting Point | 5.5 °C | [3] |
| Boiling Point | 390 °C | [3] |
| Water Solubility | 8 mg/L at 24 °C | [4] |
| Vapor Pressure | 2.25 x 10⁻⁴ mm Hg at 25 °C | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.29 | [4] |
Historical Use and Environmental Contamination
First commercially produced in 1950, TDBPP was widely used as an additive flame retardant in a variety of materials, including plastics, polyurethane foams, and synthetic textiles.[4] Its most notable application was in children's sleepwear, where it could constitute 5% to 10% of the garment's weight.[2] Environmental release occurred during manufacturing, through leaching from products during use and laundering, and from disposal in landfills.[2][3] Consequently, TDBPP has been detected in various environmental matrices.
Table 2: Environmental Concentrations of this compound
| Environmental Matrix | Concentration Range | Location/Study Details | Reference(s) |
| Air | 44 - 85 ng/m³ | Industrial facilities in the USA (1976-1977) | [2] |
| River Water | 100 - 200 pg/L | Two Arctic rivers (2014-2015) | [5] |
| Soil | Detected, but not quantified | Arkansas, USA (1979) | [2] |
| Textiles (Children's Sleepwear) | 5% - 10% by weight | - | [2] |
Toxicological Profile
The toxicity of TDBPP has been extensively studied, leading to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).[2][3]
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | Oral | 1.85 - 4.5 g/kg | [6] |
| Acute Oral LD₅₀ | Mouse | Oral | 2.25 - 2.67 g/kg | [6] |
| Acute Dermal LD₅₀ | Rabbit | Dermal | >4.64 g/kg | [6] |
| Carcinogenicity | Rat, Mouse | Oral | Increased incidence of kidney, liver, lung, and stomach tumors | [3][4] |
| Genotoxicity | - | In vitro/In vivo | Mutagenic and clastogenic | [3][7] |
| Reproductive Toxicity | - | - | Evidence of adverse effects on reproductive organs | [7] |
| Developmental Toxicity | Rat | Gavage | NOAEL: 125 mg/kg bw/day | [3] |
Carcinogenicity and Genotoxicity
The carcinogenicity of TDBPP is strongly linked to its genotoxic mechanisms. Metabolism of TDBPP, primarily by cytochrome P450 enzymes, generates reactive intermediates, with 2-bromoacrolein (B81055) being a key metabolite.[7] This highly reactive aldehyde can form adducts with DNA, leading to DNA damage, mutations, and chromosomal aberrations.[4][7] The kidney is a primary target organ for TDBPP-induced carcinogenicity in rodents.[7]
dot
Endocrine Disruption
TDBPP has been shown to possess endocrine-disrupting properties, particularly exhibiting anti-estrogenic activity. Studies have indicated that TDBPP can interfere with the estrogen receptor alpha (ERα)-mediated signaling pathway. This interference can disrupt the normal hormonal balance and potentially lead to adverse reproductive and developmental effects. The closely related compound, Tris(2,3-dibromopropyl) isocyanurate (TBC), has been shown to inhibit the recruitment of co-activators to the estrogen receptor, providing a plausible mechanism for the anti-estrogenic effects of such brominated compounds.
dot
Experimental Protocols
NCI Carcinogenesis Bioassay (1978)
This pivotal study provided definitive evidence of TDBPP's carcinogenicity in rodents.[4]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, both sexes.
-
Administration: TDBPP was administered in the feed for 103 weeks.
-
Dose Levels:
-
Rats: 50 and 100 ppm in the diet.
-
Mice: 500 and 1000 ppm in the diet.
-
-
Group Size: 55 male and 55 female rats per group; 50 male and 50 female mice per group. Control groups received the basal diet.
-
Observation Period: Animals were observed for an additional 1-2 weeks after the dosing period.
-
Endpoint Analysis: Complete histopathological examination of all major tissues and organs from all animals.
dot
Analytical Methodology for TDBPP in Water (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard and sensitive method for the detection and quantification of TDBPP in environmental samples.
-
Sample Preparation:
-
Collect a 1-liter water sample.
-
Perform solid-phase extraction (SPE) to concentrate the analyte. A common sorbent is a functionalized styrene-divinylbenzene polymer.
-
Elute TDBPP from the SPE cartridge using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Concentrate the eluate to a final volume.
-
-
GC-MS Analysis:
-
Inject the concentrated extract into a GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate TDBPP from other compounds. A temperature program is employed to achieve optimal separation.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Use an internal standard method for accurate quantification.
Remediation of TDBPP Contamination
The remediation of sites contaminated with organophosphate flame retardants like TDBPP presents significant challenges due to their persistence and potential for widespread distribution. Several technologies are available for the treatment of contaminated soil and water.
Table 4: Remediation Technologies for Organophosphate Flame Retardants
| Technology | Description | Applicability |
| Adsorption | Utilizes materials like activated carbon to bind the contaminants, removing them from water. | Water Treatment |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to degrade the contaminants. | Water Treatment |
| Bioremediation | Employs microorganisms to break down the contaminants into less harmful substances. | Soil and Water Treatment |
| Phytoremediation | Uses plants to remove, degrade, or contain contaminants in soil and water. | Soil and Water Treatment |
| Thermal Desorption | Heats contaminated soil to volatilize the contaminants, which are then collected and treated. | Soil Treatment |
| In Situ Chemical Oxidation (ISCO) | Involves injecting chemical oxidants directly into the contaminated area to destroy the pollutants. | Soil and Groundwater Treatment |
Conclusion and Future Directions
This compound remains a significant environmental and health concern decades after its production was curtailed. Its persistence, carcinogenicity, and endocrine-disrupting potential necessitate continued monitoring and research. For scientists and professionals in related fields, a thorough understanding of TDBPP's properties, toxicological mechanisms, and the analytical and remedial tools available is crucial for assessing risks and developing effective management strategies. Future research should focus on the long-term health effects of low-level exposure, the development of more cost-effective and sustainable remediation technologies, and the investigation of the combined toxicological effects of TDBPP with other co-contaminants in the environment.
References
- 1. A Review on Flame Retardants in Soils: Occurrence, Environmental Impact, Health Risks, Remediation Strategies, and Future Perspectives [mdpi.com]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
analytical methods for detecting Tris(2,3-dibromopropyl) phosphate in textiles
An Application Note on Analytical Methods for the Detection of Tris(2,3-dibromopropyl) Phosphate (B84403) in Textiles
Introduction
Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphorus flame retardant that was widely used in textiles, particularly in children's sleepwear, to meet flammability standards. However, due to its mutagenic and carcinogenic properties, its use has been banned or severely restricted in many countries, including Japan and under various regulations in the European Union.[1][2][3][4] Consequently, sensitive and reliable analytical methods are required to monitor its presence in textile products to ensure consumer safety and regulatory compliance.
This document provides detailed application notes and protocols for the determination of TDBPP in textiles, intended for researchers, scientists, and professionals in quality control and product safety. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and effective techniques for this analysis.
Analytical Methods Overview
The analysis of TDBPP in textiles involves two main stages: sample preparation (extraction and cleanup) and instrumental analysis.
-
Sample Extraction : The goal is to efficiently transfer TDBPP from the solid textile matrix into a liquid solvent. Common techniques include ultrasonic extraction, Soxhlet extraction, and reflux extraction.[5][6] The choice of solvent is critical, with a trend towards replacing hazardous solvents like benzene (B151609) with safer alternatives such as ethyl acetate (B1210297) or methanol (B129727).[7]
-
Instrumental Analysis :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for TDBPP analysis. However, TDBPP can be susceptible to thermal decomposition at high temperatures in the GC inlet and column, which can complicate quantification.[3][5] Careful optimization of GC parameters is crucial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative method. It avoids the high temperatures associated with GC, thus preventing the thermal decomposition of TDBPP and offering high sensitivity and specificity.[3][8]
-
For accurate quantification, especially in complex textile matrices, the use of a deuterated internal standard, such as TDBPP-d15, is highly recommended.[1][3]
Data Presentation
The following tables summarize quantitative data from various analytical methods for TDBPP detection.
Table 1: Comparison of Instrumental Analysis Methods for TDBPP
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.3 µg/g | 0.87 µg/g | [1][3] |
| Linearity Range | 0.5 - 8.0 µg/mL | 0.01 - 2.0 µg/mL | [1][3] |
| Recovery | 66 - 108% | 83.7 - 120.8% | [1][3] |
| Relative Standard Deviation (RSD) | 1.2 - 10.2% | Not Specified | [1] |
| Key Advantage | Widely available | Avoids thermal decomposition | [3] |
| Key Disadvantage | Potential for thermal decomposition | May require more specialized equipment | [3][5] |
Table 2: Comparison of Extraction Methods for TDBPP from Textiles
| Parameter | Ultrasonic Extraction | Reflux Extraction | Soxhlet Extraction | Reference |
| Typical Solvents | Acetone (B3395972)/n-hexane, Ethyl acetate | Methanol with HCl | Appropriate organic solvent | [1][6][9] |
| Extraction Time | ~40 minutes | Varies (e.g., 1-2 hours) | 24 hours | [10][6][11] |
| Solvent Volume | Lower (~35 mL per sample) | Moderate | Higher (>150 mL per sample) | [10][6][11] |
| Recovery | 83.2% - 115.4% | ~100% (with cleanup) | Method dependent | [5][6] |
| Notes | Fast and efficient method. | Effective for TDBPP and related compounds. | A classic, thorough but slow method. | [10][6][9] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is based on methods developed for the rapid extraction of TDBPP from textile samples.[6]
-
Sample Preparation :
-
Cut the textile sample into small pieces (approx. 5x5 mm).
-
Accurately weigh 0.5 g of the prepared sample into a 50 mL conical tube.
-
-
Internal Standard Spiking :
-
Spike the sample with an appropriate amount of TDBPP-d15 surrogate standard solution to monitor procedural recovery.
-
-
Extraction :
-
Cleanup :
-
After extraction, centrifuge the tube to separate the solid material.
-
Filter the supernatant through a 0.22 µm microporous filter into a clean vial.[6]
-
For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis. For more complex matrices, a solid-phase extraction (SPE) cleanup using a Florisil cartridge may be necessary.[5]
-
-
Analysis :
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Methanol Reflux Extraction
This protocol is effective for the simultaneous extraction of TDBPP and other flame retardants like bis(2,3-dibromopropyl) phosphate (BDBPP).[9]
-
Sample Preparation :
-
Cut the textile sample into small pieces (approx. 5x5 mm).
-
Accurately weigh 0.5 g of the sample into a round-bottom flask.
-
-
Internal Standard Spiking :
-
Spike the sample with TDBPP-d15 surrogate standard solution.
-
-
Extraction :
-
Add a suitable volume of methanol containing hydrochloric acid to the flask.
-
Connect the flask to a reflux condenser and heat the mixture under reflux for a specified time (e.g., 1-2 hours).
-
-
Cleanup and Preparation for Analysis :
-
After cooling, filter the extract to remove textile fibers.
-
The extract may require neutralization and a liquid-liquid partition step.
-
The solvent is typically evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.
-
-
Analysis :
-
Proceed with GC-MS or LC-MS/MS analysis.
-
Protocol 3: GC-MS Instrumental Analysis
This protocol provides typical parameters for the analysis of TDBPP. Optimization is required based on the specific instrument and column used.
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection :
-
Column : A low-to-mid polarity capillary column, such as a DB-5ms or equivalent (e.g., 15-30 m length, 0.25 mm ID, 0.25 µm film thickness). A shorter column (15 m) may help reduce thermal decomposition.[5]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5-10 minutes.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI). Chemical Ionization (CI) can also be explored to reduce fragmentation.[5]
-
Acquisition Mode : Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Monitored Ions (for TDBPP) : Select characteristic ions for quantification and confirmation (e.g., m/z 465, 327, 215). These should be determined by analyzing a pure standard.
-
Protocol 4: LC-MS/MS Instrumental Analysis
This method avoids the issue of thermal decomposition and is highly sensitive.[3][8]
-
Instrument : Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column : A C18 reverse-phase column (e.g., 50-150 mm length, 2.1 mm ID, <3 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Gradient Program : A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of B to elute TDBPP, followed by re-equilibration.
-
Injection Volume : 5-10 µL.
-
MS/MS Parameters :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for TDBPP and its deuterated internal standard (TDBPP-d15) must be optimized. For TDBPP, an example transition is Q1: 698.6 -> Q3: 99.1.[8]
-
Visualizations
Caption: General workflow for TDBPP analysis in textiles.
Caption: Detailed workflow for the GC-MS based method.
Caption: Detailed workflow for the LC-MS/MS based method.
References
- 1. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and this compound in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Analysis of Tris(1-aziridinyl)phosphine Oxide Flame Retardants in Textile Products [jstage.jst.go.jp]
- 3. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. This compound: mutagenicity of a widely used flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of three organophosphorous flame retardants in textiles by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semspub.epa.gov [semspub.epa.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Tris(2,3-dibromopropyl) phosphate (TDBPP) in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and environmental monitoring professionals.
Introduction Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that was widely used in plastics, textiles, and electronics.[1] Due to its persistence, potential carcinogenicity, and mutagenicity, its use has been banned or restricted in many countries.[2][3] Consequently, monitoring TDBPP levels in environmental matrices such as water, soil, sediment, and dust is crucial for assessing environmental contamination and human exposure. This application note provides a detailed protocol for the extraction, cleanup, and quantification of TDBPP in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). A key challenge in the GC analysis of TDBPP is its thermal lability, which can lead to decomposition in the hot injector and column, requiring careful optimization of instrumental parameters.[4]
Principle The method involves solvent extraction of TDBPP from the sample matrix, followed by a cleanup step to remove interfering co-extractives. For accurate and sensitive quantification, a deuterated internal standard (TDBPP-d15) is added to the sample before extraction to correct for matrix effects and variations in recovery.[2] The purified extract is then analyzed by a GC-MS system, typically operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity. Quantification is performed by generating a calibration curve from standards and using the internal standard method.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: GC-MS system, ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) manifold, analytical balance, vortex mixer, glass vials, syringes, and standard laboratory glassware.
-
Reagents: All solvents (e.g., acetone (B3395972), hexane (B92381), dichloromethane (B109758) (DCM), ethyl acetate, methanol) should be pesticide residue grade or equivalent.[5]
-
Standards: Certified reference standards of TDBPP and TDBPP-d15.
-
SPE Cartridges: C18 cartridges for water samples; Florisil or silica (B1680970) cartridges for soil/sediment extracts.[4][6]
-
Chemicals: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours), high-purity nitrogen gas.
Sample Preparation: Water
This protocol is based on solid-phase extraction (SPE).
-
Sample Collection: Collect 500 mL of water in a pre-cleaned amber glass bottle.
-
Fortification: Add a known amount of TDBPP-d15 surrogate standard to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water, ensuring the cartridge does not go dry.[5][6]
-
Sample Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[6]
-
Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elution: Elute the retained analytes with 2 x 5 mL of ethyl acetate.
-
Concentration: Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Sample Preparation: Soil, Sediment, and Dust
This protocol uses ultrasonic extraction followed by SPE cleanup.
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to <2 mm. For dust, use the sample as collected. Weigh 5 g of the homogenized sample into a glass centrifuge tube.
-
Fortification: Add a known amount of TDBPP-d15 surrogate standard to the sample and vortex briefly.
-
Extraction: Add 10 mL of a 1:1 mixture of acetone and hexane. Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant into a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-4) two more times, combining the supernatants.
-
Solvent Exchange & Cleanup: Concentrate the combined extract to ~1 mL under a nitrogen stream. Add 5 mL of hexane and pass the extract through a Florisil SPE cartridge pre-conditioned with hexane.[4]
-
Final Concentration: Elute the cartridge with 10 mL of 1:1 acetone/hexane. Concentrate the final eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
To minimize thermal degradation of TDBPP, a splitless injection is recommended, and the injector temperature should be kept as low as possible while ensuring efficient volatilization (e.g., 250°C).[4][7] Using a quartz liner and a shorter GC column (e.g., 15 m) can also help reduce decomposition.[4]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5MS (or equivalent), 15-30 m x 0.25 mm ID x 0.25 µm film thickness[7] |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, then to 300°C at 20°C/min (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM)[8] |
| Quantifier Ion (TDBPP) | m/z 492.6 (or other suitable fragment) |
| Qualifier Ions (TDBPP) | m/z 330.7, 412.6 |
| Internal Standard Ion (TDBPP-d15) | m/z 507.6 (or other suitable fragment) |
Data Presentation
The performance of the method should be validated by assessing linearity, recovery, precision, and limits of detection. The tables below summarize typical performance data gathered from various studies.
Table 2: Method Validation Data
| Parameter | Result | Reference |
| Calibration Range | 0.5 - 8.0 µg/mL | [2] |
| Linearity (R²) | > 0.995 | [2] |
| Recovery (spiked samples) | 66 - 108% | [2] |
| Precision (RSD) | 1.2 - 10.2% | [2] |
Table 3: Example Limits of Detection (LOD) in Environmental Matrices
| Matrix | Technique | Typical LOD | Reference |
| Textile Products | GC-MS | 0.3 µg/g | [2] |
| Water | HPLC-MS/MS | 0.1 - 5 ng/L | [9] |
| Biosolids | HPLC-MS/MS | 0.01 - 0.5 ng/g | [9] |
| House Dust | GC-MS | ~0.64 ng/g | [10] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations for the analysis.
Caption: Experimental workflow for the quantification of TDBPP in water and solid samples.
Caption: Logical relationships between analytical challenges and solutions for TDBPP analysis.
References
- 1. Status assessment of toxic chemicals : tris(2,3-dibromopropyl) phosphate in SearchWorks catalog [searchworks.stanford.edu]
- 2. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and this compound in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is an organophosphorus flame retardant that was historically used in a variety of consumer products, including textiles, plastics, and polyurethane foams.[1] Due to findings that TDBPP is a potential carcinogen and mutagen, its use has been banned or severely restricted in many countries.[2][3] Consequently, sensitive and reliable analytical methods are required for monitoring TDBPP in various matrices to ensure regulatory compliance and assess environmental contamination and human exposure.
Traditional analysis of TDBPP has often been performed using gas chromatography (GC). However, TDBPP is known to be thermally labile, undergoing decomposition at the high temperatures used in GC injectors and columns.[2][4] This thermal decomposition can lead to inaccurate quantification and poor reproducibility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative by analyzing the compound at ambient temperatures, thus avoiding thermal degradation.[2][3] This application note provides detailed protocols for the sensitive and selective quantification of TDBPP in textile and water samples using LC-MS/MS.
Principle of the Method
This method utilizes the high selectivity and sensitivity of a triple quadrupole mass spectrometer coupled with a liquid chromatograph (LC-MS/MS). Samples are first prepared using an appropriate extraction technique based on the matrix (e.g., solvent extraction for textiles, solid-phase extraction for water). The extract is then injected into the LC system, where TDBPP is chromatographically separated from other matrix components on a reversed-phase C18 column.
Following separation, the column eluent is directed to the mass spectrometer. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to generate gas-phase ions of the target analyte. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion (Q1) of TDBPP is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored by the third quadrupole. This highly specific detection method minimizes matrix interference and allows for reliable quantification at trace levels. For enhanced accuracy, a deuterated internal standard (TDBPP-d15) is used to correct for matrix effects and variations in instrument response.[2][3]
Experimental Protocols
Protocol 1: Analysis of TDBPP in Textile Products
This protocol is adapted from methodologies developed for the analysis of flame retardants in textiles.[2][3]
1. Reagents and Materials
-
TDBPP analytical standard
-
TDBPP-d15 (deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
0.22 µm Syringe filters (PTFE or equivalent)
-
Textile sample
2. Sample Preparation: Solvent Extraction
-
Weigh approximately 0.5 g of the textile sample, cut into small pieces, and place it into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of TDBPP-d15 internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
3. Instrumental Analysis
-
Liquid Chromatography (LC) Conditions: The following are typical parameters.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40 °C.
-
Gradient: A typical gradient starts at 20% B, increases to 95-100% B over several minutes, holds for 2-3 minutes, and then re-equilibrates to initial conditions.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The optimal precursor and product ions must be determined by infusing a standard solution of TDBPP and TDBPP-d15 into the mass spectrometer. The precursor ion will likely be the ammonium (B1175870) adduct [M+NH4]+.
-
TDBPP: Search for the precursor ion, then perform a product ion scan to identify the most intense and stable fragment ions for use as quantifier and qualifier transitions.
-
TDBPP-d15: Repeat the process for the deuterated internal standard.
-
-
Protocol 2: Analysis of TDBPP in Water Samples
This protocol is based on methods for extracting organic contaminants from aqueous matrices.[6]
1. Reagents and Materials
-
All reagents listed in Protocol 1.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase).
-
Water sample.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of LC-MS grade water.
-
Take 100 mL of the water sample and spike it with a known amount of TDBPP-d15 internal standard.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the TDBPP and internal standard from the cartridge with 5 mL of acetonitrile into a collection tube.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) and transfer to an LC vial for analysis.
3. Instrumental Analysis
-
LC-MS/MS conditions are the same as described in Protocol 1.
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | [5] |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol | [2][5] |
| Flow Rate | 0.3 mL/min | [5] |
| Column Temp. | 40-45 °C | [5] |
| Ionization | ESI or APCI, Positive or Negative Mode | [2][5] |
| Acquisition | Multiple Reaction Monitoring (MRM) |[2] |
Table 2: Method Performance Data for TDBPP Analysis
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.01–2.0 µg/mL | Standard Solution | [2][3] |
| Limit of Detection (LOD) | 0.87 µg/g | Textiles | [2][3] |
| Limit of Detection (LOD) | 0.195 µg/L | Water | [6] |
| Recovery | 83.7–120.8% | Textiles |[2][3] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of TDBPP from textile samples.
Caption: Solid-Phase Extraction (SPE) workflow for the analysis of TDBPP in water samples.
References
- 1. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Tris(2,3-dibromopropyl) phosphate in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has been used in a variety of consumer and industrial products. Due to its potential health risks and environmental persistence, accurate and sensitive methods for its detection in aqueous matrices are crucial. Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and purification of TDBPP from water samples prior to instrumental analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of TDBPP from water using two common reversed-phase sorbents: C18 and Oasis HLB.
The principle of these methods relies on the hydrophobic interaction between the nonpolar TDBPP molecule and the nonpolar stationary phase of the SPE cartridge. The aqueous sample is passed through the cartridge, and TDBPP is retained on the sorbent. Interferences that are more polar are washed away, and the retained TDBPP is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes matrix components that could interfere with subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A Chinese patent suggests a method involving solid-phase extraction to enrich TDBPP from water samples, followed by elution with acetonitrile (B52724) and analysis by high-performance liquid chromatography-triple quadrupole mass spectrometry.[1]
Data Presentation: Performance of SPE Methods for Organophosphate Esters
While specific comparative data for TDBPP across multiple SPE platforms is limited in readily available literature, the following table summarizes typical performance data for various organophosphate esters (OPEs), which are structurally and chemically similar to TDBPP, using different SPE methods. This data can serve as a valuable reference for expected performance.
| Analyte (OPE) | SPE Sorbent | Sample Volume | Elution Solvent(s) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Tributyl phosphate (TnBP) | Magnetic MWCNTs | 50 mL | Acetonitrile | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [2][3] |
| Tris(2-chloroethyl) phosphate (TCEP) | Magnetic MWCNTs | 50 mL | Acetonitrile | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [2][3] |
| Triphenyl phosphate (TPhP) | Magnetic MWCNTs | 50 mL | Acetonitrile | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [2][3] |
| Tris(2-ethylhexyl) phosphate (TEHP) | Magnetic MWCNTs | 50 mL | Acetonitrile | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [2][3] |
| Various Semivolatiles | C18 Empore™ Disk | 1 L | Ethyl Acetate (B1210297) / Methylene Chloride | >85 (for 89 compounds) | 0.03 - 2.4 (EPA Method 525.2) | N/A | [4] |
| Various OPEs | Oasis HLB | N/A | Hexane (B92381) / Dichloromethane | N/A | N/A | N/A | [5] |
N/A: Not Available in the cited reference.
Experimental Workflow
The general workflow for the solid-phase extraction of TDBPP from water samples is depicted below.
Caption: General workflow for the solid-phase extraction and analysis of TDBPP in water.
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of TDBPP from water using C18 and Oasis HLB cartridges.
Protocol 1: SPE using C18 Cartridges
This protocol is based on general reversed-phase SPE principles and is suitable for the extraction of TDBPP from various water matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent Water (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Glassware for sample collection and concentration
-
Nitrogen evaporation system
Procedure:
-
Sample Pre-treatment:
-
For samples containing suspended solids, filter through a 0.45 µm glass fiber filter.
-
Adjust the sample pH to < 2 with sulfuric acid if required by the subsequent analytical method (e.g., EPA Method 8081/8082). For general purposes, a neutral pH is often sufficient.
-
-
Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 2 x 5 mL of ethyl acetate or dichloromethane.
-
Condition the sorbent by passing 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL to 1 L) onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of a 5% methanol in water solution to remove polar impurities.
-
Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.
-
-
Elution:
-
Place a collection tube in the vacuum manifold.
-
Elute the retained TDBPP from the cartridge by passing two aliquots of 5 mL of a mixture of acetone (B3395972) and n-hexane or ethyl acetate through the sorbent at a slow flow rate (1-2 mL/min).
-
-
Post-Elution Processing:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: SPE using Oasis HLB Cartridges
Oasis HLB (Hydrophilic-Lipophilic Balanced) is a universal polymeric reversed-phase sorbent that is stable over a wide pH range and is water-wettable, which can simplify the SPE procedure.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent Water (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Glassware for sample collection and concentration
-
Nitrogen evaporation system
Procedure:
-
Sample Pre-treatment:
-
Filter water samples containing particulates through a 0.45 µm glass fiber filter.
-
-
Cartridge Conditioning and Equilibration:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge to equilibrate the sorbent. Unlike silica-based C18, Oasis HLB is more forgiving if it runs dry after this step.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of reagent water to remove any co-adsorbed matrix materials.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Place a collection tube in the manifold.
-
Elute the analytes with 5 mL of hexane followed by 5 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.[5]
-
-
Post-Elution Processing:
-
Dry the eluate with anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis.
-
Logical Relationship Diagram for Method Selection
The choice of SPE sorbent and method can depend on the specific requirements of the analysis. The following diagram illustrates some of the logical considerations.
References
- 1. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
TDBPP as a Reference Standard in Toxicological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has been the subject of extensive toxicological evaluation due to its potential adverse health effects. Its well-documented carcinogenic and endocrine-disrupting properties make it a relevant reference standard or positive control in a variety of toxicological assays.[1] These application notes provide detailed protocols and data for utilizing TDBPP to assess mitochondrial toxicity, and offer frameworks for its use in mutagenicity and endocrine disruption assays.
Assessment of Mitochondrial Toxicity
TDBPP has been shown to induce mitochondrial dysfunction in hepatocytes, making it a suitable positive control for assays evaluating mitochondrial integrity and function.[2][3] The primary mechanisms of TDBPP-induced mitochondrial toxicity involve the disruption of mitochondrial dynamics, leading to increased mitochondrial fission, elevated reactive oxygen species (ROS) production, and decreased mitochondrial membrane potential.[2][3]
Quantitative Data
The following table summarizes the quantitative effects of TDBPP on mitochondrial parameters in AML12 hepatocytes.
| Concentration (mol/L) | Observation | Effect | Reference |
| 10⁻⁷ | Mitochondrial Morphology | Shift from fusion to fission phenotype (less networked, larger area, shorter branch length) | [2][3] |
| 10⁻⁷ and above | Gene Expression | Increased levels of fis and drp1 genes | [2][3] |
| 10⁻⁶ and below | Cellular Pathobiology | Lipid accumulation | [2] |
| Not specified | Mitochondrial Function | High mitoROS level, low mitochondrial membrane potential | [2][3] |
Signaling Pathway
The proposed signaling pathway for TDBPP-induced mitochondrial toxicity involves the upregulation of genes controlling mitochondrial fission, leading to morphological changes and functional deficits.
Caption: TDBPP-induced mitochondrial toxicity pathway.
Experimental Protocol: Mitochondrial Toxicity Assessment in AML12 Hepatocytes
This protocol is based on the methods described for assessing the mitochondrial toxicity of TDBPP in a mouse hepatocyte cell line (AML12).[2]
1. Cell Culture and Exposure:
-
Culture AML12 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, glass-bottom dishes for imaging).
-
Prepare stock solutions of TDBPP in a suitable solvent (e.g., DMSO).
-
Expose cells to a range of TDBPP concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Assessment of Mitochondrial Morphology:
-
Stain mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).
-
Fix and permeabilize the cells.
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Analyze mitochondrial morphology (e.g., network structure, area, branch length) using appropriate software.
3. Measurement of Mitochondrial ROS:
-
Load cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red).
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.
4. Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Stain cells with a potentiometric dye (e.g., JC-1 or TMRM).
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. For JC-1, the ratio of red to green fluorescence is used as an indicator of ΔΨm.
5. Gene Expression Analysis:
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression levels of genes involved in mitochondrial dynamics (fis, drp1) and biogenesis (PGC1α) using quantitative real-time PCR (qPCR). Normalize to a suitable housekeeping gene.
Mutagenicity Assessment (Ames Test)
TDBPP is a known mutagen, and therefore can be used as a positive control in the bacterial reverse mutation assay, commonly known as the Ames test. This test evaluates the potential of a substance to induce mutations in DNA.[4][5]
Experimental Workflow
Caption: Workflow for the Ames test using TDBPP.
Experimental Protocol: Ames Test
This protocol provides a general outline for conducting the Ames test.
1. Bacterial Strains:
-
Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2uvrA).[6]
2. Metabolic Activation (S9 Mix):
-
Prepare S9 fraction from the livers of rats induced with Aroclor 1254.
-
Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, glucose-6-phosphate).
3. Test Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the TDBPP solution (as a positive control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
-
Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
4. Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Endocrine Disruption Assays
TDBPP is a suspected endocrine disruptor. It can be used as a reference compound in assays designed to screen for interference with nuclear hormone receptor signaling pathways, such as the estrogen, androgen, and thyroid hormone receptors.
Estrogen Receptor Transcriptional Activation Assay
This assay identifies substances that can mimic the action of estrogen by binding to and activating the estrogen receptor (ER).
1. Cell Line:
-
Use a human cell line stably transfected with the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene (e.g., luciferase), such as the HeLa-9903 cell line.[7]
2. Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of TDBPP concentrations. Include a vehicle control and a known ER agonist (e.g., 17β-estradiol) as a positive control.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
3. Data Analysis:
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
A compound is considered an ER agonist if it induces a concentration-dependent increase in reporter gene activity.
Androgen Receptor Antagonism Assay
This assay identifies substances that can block the action of androgens by inhibiting the androgen receptor (AR).
1. Cell Line:
-
Use a cell line that expresses the androgen receptor and is transfected with an androgen-responsive reporter gene.
2. Assay Procedure:
-
Plate the cells and expose them to a range of TDBPP concentrations in the presence of a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Include controls for the vehicle, the AR agonist alone, and a known AR antagonist (e.g., flutamide).
-
After incubation, measure the reporter gene activity.
3. Data Analysis:
-
Determine the ability of TDBPP to inhibit the agonist-induced reporter gene activity.
-
A compound is considered an AR antagonist if it causes a concentration-dependent decrease in the agonist-induced reporter gene activity.
Thyroid Hormone Signaling Disruption Assay
This assay can identify substances that interfere with the thyroid hormone (TH) signaling pathway. An in vivo screening assay using Xenopus laevis tadpoles is a sensitive method for this purpose.[8]
1. Animal Model:
-
Use Xenopus laevis tadpoles at an appropriate developmental stage (e.g., stage 48).[8]
2. Assay Procedure:
-
Expose tadpoles to a range of TDBPP concentrations in multi-well plates for a defined period (e.g., 24-72 hours).
-
For assessing antagonistic effects, co-expose tadpoles to TDBPP and a fixed concentration of thyroid hormone (T3).
-
Include a vehicle control and a T3 control.
3. Endpoint Measurement:
-
After exposure, extract RNA from the tadpoles.
-
Analyze the expression of TH-responsive genes, such as thyroid hormone-induced bZIP protein (thibz), using qPCR.[8]
4. Data Analysis:
-
A substance is considered a TH signaling agonist if it upregulates the expression of TH-responsive genes.
-
A substance is considered a TH signaling antagonist if it inhibits the T3-induced upregulation of these genes.
Conclusion
TDBPP serves as a valuable, albeit hazardous, reference standard in toxicological research. Its well-characterized effects on mitochondrial function and its mutagenic properties provide a reliable benchmark for validating various toxicological assays. The protocols outlined in these application notes offer a starting point for researchers to incorporate TDBPP as a positive control in their studies, thereby enhancing the robustness and comparability of their findings. Due to its toxicity, appropriate safety precautions must be taken when handling TDBPP.
References
- 1. Thyroid Disruption Assay | Biobide [biobide.com]
- 2. Multiplexed quantitative evaluation on mitochondrial toxicity of tris (2,3-dibromopropyl) phosphate in hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Mutagenicity Assessment of Tris(2,3-dibromopropyl) Phosphate (TDBPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been widely used in plastics, textiles, and other consumer products. Due to its potential health risks, including carcinogenicity, a thorough evaluation of its mutagenic properties is crucial.[1] This document provides detailed application notes and protocols for assessing the mutagenicity of TDBPP using a battery of established in vitro assays: the Ames test (bacterial reverse mutation assay), the CHO/HGPRT gene mutation assay, and the in vitro micronucleus test. These assays are fundamental components of genotoxicity testing and are recommended by regulatory agencies worldwide.
The Ames test is a widely used method that utilizes bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[2] The CHO/HGPRT assay detects forward mutations in the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene in Chinese hamster ovary (CHO) cells. The in vitro micronucleus test identifies chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Data Presentation
The following tables summarize quantitative data from key studies on the mutagenicity of TDBPP in various in vitro assays.
Table 1: Ames Test Mutagenicity Data for TDBPP
| Salmonella typhimurium Strain | TDBPP Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate (± SD) | Fold Increase over Control | Reference |
| TA100 | 0 (Control) | + | 120 ± 15 | - | Prival et al., 1977 |
| 1 | + | 160 ± 18 | 1.3 | Prival et al., 1977 | |
| 10 | + | 450 ± 35 | 3.8 | Prival et al., 1977 | |
| 100 | + | 1200 ± 80 | 10.0 | Prival et al., 1977 | |
| 1000 | + | 2500 ± 150 | 20.8 | Prival et al., 1977 | |
| TA1535 | 0 (Control) | + | 25 ± 5 | - | Brusick et al., 1977 |
| 10 | + | 40 ± 7 | 1.6 | Brusick et al., 1977 | |
| 50 | + | 110 ± 12 | 4.4 | Brusick et al., 1977 | |
| 100 | + | 250 ± 20 | 10.0 | Brusick et al., 1977 | |
| 500 | + | 600 ± 45 | 24.0 | Brusick et al., 1977 | |
| TA98 | 0 (Control) | + | 30 ± 6 | - | Brusick et al., 1977 |
| 100 | + | 35 ± 8 | 1.2 | Brusick et al., 1977 | |
| 500 | + | 45 ± 9 | 1.5 | Brusick et al., 1977 |
SD: Standard Deviation
Table 2: CHO/HGPRT Gene Mutation Assay Data for TDBPP
| Cell Line | TDBPP Concentration (µg/mL) | Metabolic Activation (S9) | Mutant Frequency (per 10^6 clonable cells) | Cytotoxicity (% Relative Survival) | Reference |
| CHO | 0 (Control) | - | < 5 | 100 | Qualitative Summary |
| up to 100 | - | No significant increase | > 80 | Qualitative Summary | |
| 0 (Control) | + | < 5 | 100 | Qualitative Summary | |
| up to 100 | + | No significant increase | > 60 | Qualitative Summary |
Table 3: In Vitro Micronucleus Assay Data for TDBPP
| Cell Line | TDBPP Concentration (µg/mL) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei | Cytotoxicity (% Cytokinesis-Block Proliferation Index) | Reference |
| V79 | 0 (Control) | - | 1.5 ± 0.5 | 100 | Qualitative Summary |
| up to 50 | - | No significant increase | > 70 | Qualitative Summary | |
| 0 (Control) | + | 1.8 ± 0.6 | 100 | Qualitative Summary | |
| up to 50 | + | No significant increase | > 50 | Qualitative Summary |
Note: Detailed quantitative data from in vitro micronucleus studies specifically for TDBPP are limited. The table represents a summary of the expected outcome based on available genotoxicity profiles, which suggest TDBPP is primarily a point mutagen and may not be a potent clastogen in vitro.
Experimental Protocols
1. Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical's mutagenic potential is assessed by its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Tris(2,3-dibromopropyl) phosphate (TDBPP)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
S9 fraction from induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
L-histidine and D-biotin solution
-
Positive and negative controls
-
-
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C with shaking.
-
Preparation of TDBPP Solutions: Prepare a series of concentrations of TDBPP in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: If required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
Plate Incorporation Method:
-
To a test tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the TDBPP test solution.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a buffer solution.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
-
2. CHO/HGPRT Gene Mutation Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 476.
-
Principle: This assay measures forward mutations at the HPRT gene locus in CHO cells. The HPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT gene are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). Mutant cells lacking a functional HPRT enzyme are resistant to 6-TG and can proliferate in its presence.
-
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., Ham's F12)
-
Fetal Bovine Serum (FBS)
-
This compound (TDBPP)
-
Solvent (e.g., DMSO)
-
S9 fraction and cofactors (for metabolic activation)
-
6-thioguanine (6-TG)
-
Positive and negative controls
-
-
Procedure:
-
Cell Culture: Maintain CHO cells in appropriate culture medium supplemented with FBS.
-
Treatment:
-
Seed a known number of cells and allow them to attach.
-
Expose the cells to various concentrations of TDBPP, with and without S9 metabolic activation, for a defined period (e.g., 3-5 hours). Include appropriate vehicle and positive controls.
-
-
Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (typically 7-9 days) to allow for the expression of any induced mutations. Subculture the cells as needed to maintain them in an exponential growth phase.
-
Mutant Selection:
-
Plate a known number of cells in a medium containing the selective agent, 6-TG, to determine the number of mutant colonies.
-
Concurrently, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency (a measure of cytotoxicity).
-
-
Incubation: Incubate the plates for 7-10 days to allow for colony formation.
-
Scoring: Stain and count the colonies on both selective and non-selective plates. Calculate the mutant frequency by correcting the number of mutant colonies for the cloning efficiency. A significant, dose-dependent increase in mutant frequency indicates a positive result.
-
3. In Vitro Micronucleus Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.
-
Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events by quantifying the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, making it easier to identify cells that have completed one nuclear division.
-
Materials:
-
Suitable mammalian cell line (e.g., V79, CHO, TK6) or primary human lymphocytes
-
Cell culture medium and supplements
-
This compound (TDBPP)
-
Solvent (e.g., DMSO)
-
S9 fraction and cofactors (for metabolic activation)
-
Cytochalasin B
-
Fixative (e.g., methanol/acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Positive and negative controls
-
-
Procedure:
-
Cell Culture and Treatment:
-
Expose exponentially growing cells to various concentrations of TDBPP, with and without S9 metabolic activation.
-
A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without recovery are typically performed.
-
-
Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time to block cytokinesis. The timing depends on the cell cycle length.
-
Harvesting: Harvest the cells at a time equivalent to 1.5-2 normal cell cycles after the beginning of treatment.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
-
-
Visualizations
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Caption: Workflow for the CHO/HGPRT Gene Mutation Assay.
Caption: Workflow for the In Vitro Micronucleus Assay.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tris(2,3-dibromopropyl) phosphate (Tris-BP) Carcinogenicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and methodologies used to investigate the carcinogenic potential of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP). The information is compiled from seminal studies, including those conducted by the National Toxicology Program (NTP).
Introduction to Tris-BP Carcinogenicity
Tris(2,3-dibromopropyl) phosphate is a flame retardant that has been shown to be a carcinogen in animal models.[1][2] Studies in both rats and mice have demonstrated its ability to induce tumors at various sites, with the kidneys being a primary target.[1][2][3] The carcinogenicity of Tris-BP is linked to its metabolic activation to genotoxic intermediates that can cause DNA damage and oxidative stress.
Animal Models for Tris-BP Carcinogenicity Studies
The most commonly used animal models for studying Tris-BP carcinogenicity are the Fischer 344 (F344) rat and the B6C3F1 mouse.[1][4] These models are well-characterized and have been extensively used in toxicology and carcinogenesis bioassays.
Key Characteristics of Animal Models:
| Feature | Fischer 344 (F344) Rat | B6C3F1 Mouse |
| Species | Rattus norvegicus | Mus musculus |
| Type | Inbred strain | F1 hybrid |
| Commonly Used for | General toxicology and carcinogenicity testing | Carcinogenicity bioassays |
| Susceptibility to Tris-BP | High susceptibility to renal tumors | Susceptible to renal, liver, lung, and forestomach tumors |
Quantitative Data on Tris-BP Carcinogenicity
The following tables summarize the key findings from carcinogenicity studies of Tris-BP in F344 rats and B6C3F1 mice.
Table 1: Carcinogenicity of Dietary Tris-BP in F344 Rats
| Sex | Dietary Concentration (ppm) | Primary Target Organ | Tumor Type | Incidence |
| Male | 50 | Kidney | Tubular Cell Adenoma or Adenocarcinoma | Significant increase |
| Male | 100 | Kidney | Tubular Cell Adenoma or Adenocarcinoma | Significant increase |
| Female | 50 | Kidney | Tubular Cell Adenoma | Significant increase |
| Female | 100 | Kidney | Tubular Cell Adenoma | Significant increase |
Data from NTP Technical Report 76.[1]
Table 2: Carcinogenicity of Dietary Tris-BP in B6C3F1 Mice
| Sex | Dietary Concentration (ppm) | Primary Target Organ(s) | Tumor Type(s) | Incidence |
| Male | 500 | Kidney, Forestomach, Lung | Tubular Cell Adenoma or Adenocarcinoma, Squamous Cell Papilloma, Alveolar/Bronchiolar Adenoma or Carcinoma | Significant increase |
| Male | 1000 | Kidney, Forestomach, Lung | Tubular Cell Adenoma or Adenocarcinoma, Squamous Cell Papilloma, Alveolar/Bronchiolar Adenoma or Carcinoma | Significant increase |
| Female | 500 | Forestomach, Liver, Lung | Squamous Cell Papilloma or Carcinoma, Hepatocellular Adenoma or Carcinoma, Alveolar/Bronchiolar Adenoma or Carcinoma | Significant increase |
| Female | 1000 | Forestomach, Liver, Lung | Squamous Cell Papilloma or Carcinoma, Hepatocellular Adenoma or Carcinoma, Alveolar/Bronchiolar Adenoma or Carcinoma | Significant increase |
Data from NTP Technical Report 76.[1][5]
Experimental Protocols
The following are generalized protocols for conducting carcinogenicity studies of Tris-BP in rodents, based on methodologies reported in the literature.
Protocol 1: Dietary Administration Carcinogenicity Study
1. Animal Model:
-
Fischer 344 rats or B6C3F1 mice, 4-6 weeks of age.
-
Animals should be obtained from a reputable supplier and acclimated for at least two weeks before the start of the study.
2. Housing and Husbandry:
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Standard rodent chow and water should be provided ad libitum.
3. Diet Preparation and Dosing:
-
Tris-BP is mixed into the rodent chow at the desired concentrations (e.g., 50 and 100 ppm for rats; 500 and 1000 ppm for mice).
-
A control group receives the basal diet without Tris-BP.
-
Diets should be prepared fresh weekly and stored under appropriate conditions to ensure stability.
4. Study Duration:
-
The typical duration for a carcinogenicity bioassay is 103 weeks.[1]
5. Clinical Observations:
-
Animals should be observed twice daily for any clinical signs of toxicity.
-
Body weights and food consumption should be recorded weekly for the first 13 weeks and then monthly for the remainder of the study.
6. Necropsy and Histopathology:
-
At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
-
All major organs and any gross lesions are collected and preserved in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
A qualified pathologist should examine all tissues for neoplastic and non-neoplastic lesions.
Protocol 2: Dermal Administration Carcinogenicity Study
1. Animal Model:
-
ICR/Ha Swiss mice or another suitable strain, 6-8 weeks of age.
2. Dosing Solution Preparation:
-
Tris-BP is dissolved in an appropriate vehicle, such as acetone.
3. Dosing Procedure:
-
The dorsal skin of the mice is shaved one day before the first application.
-
A specific volume of the Tris-BP solution is applied to the shaved skin, typically three times a week.
-
A control group receives the vehicle alone.
4. Study Duration:
-
The study duration can range from 420 to 496 days.
5. Observations and Pathology:
-
Similar to the dietary study, animals are monitored for clinical signs, and body weights are recorded.
-
At necropsy, the skin at the site of application and major organs are collected for histopathological examination.
Visualizations
Metabolic Activation of Tris-BP
The following diagram illustrates the metabolic activation of Tris-BP to its reactive, mutagenic metabolite, 2-bromoacrolein.
Caption: Metabolic activation of Tris-BP to 2-bromoacrolein.
Experimental Workflow for a Carcinogenicity Bioassay
This diagram outlines the typical workflow for a two-year rodent carcinogenicity bioassay.
Caption: Workflow of a typical carcinogenicity bioassay.
Proposed Molecular Mechanisms of Tris-BP Induced Renal Carcinogenesis
This diagram illustrates the proposed key events in Tris-BP-induced kidney cancer.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Renal carcinogenic and nephrotoxic effects of the flame retardant this compound in F344 rats and (C57BL/6N X C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract for TR-76 [ntp.niehs.nih.gov]
- 5. This compound: Target Organs and Levels of Evidence for TR-076 [ntp.niehs.nih.gov]
Application Notes and Protocols for Dermal Exposure Studies of TDBPP in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated flame retardant, has been a subject of toxicological concern due to its potential health effects. While its use has been restricted, understanding its behavior following skin contact remains crucial for risk assessment of legacy materials and structurally similar compounds. Systemic toxicity after repeated dermal exposure in animal studies indicates that the kidney is a primary target organ.[1] Furthermore, TDBPP is classified as a genotoxic carcinogen in rodents, a finding considered relevant to humans.[1][2]
These application notes provide detailed protocols for conducting in vivo dermal exposure studies in laboratory animals, specifically focusing on rats, to determine the absorption, distribution, metabolism, and excretion (ADME) of TDBPP. The methodologies are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Quantitative Data Summary
Direct quantitative data for the dermal absorption of TDBPP in the standard rat model is limited. However, studies on related compounds and other species provide valuable context for experimental design and data interpretation.
Table 1: Dermal Absorption of TDBPP and Related Flame Retardants in Laboratory Animals
| Compound | Species | Dose | Duration | Dermal Absorption / Penetration (% of Applied Dose) | Reference |
| TDBPP | Rabbit | Not Specified | Not Specified | ~3.0 - 15.0% | [3] |
| TBBPA-BDBPE | Rat (in vivo) | 100 nmol/cm² | 24 hours | Absorption: 26% ± 6% Penetration: 1% | [4][5] |
| TOCP | Cat | 50 mg/kg | 12 hours | 73% of dose disappeared from application site | [6] |
Note: "Absorption" typically refers to the amount of substance retained in the skin plus the amount that has penetrated systemically. "Penetration" refers only to the amount that has passed through the skin into systemic circulation.
Table 2: Distribution and Excretion of Dermally Applied Tri-o-cresyl Phosphate (TOCP) in Cats (10-Day Study)
| Matrix | % of Applied Dose Recovered | Key Metabolites Identified | Reference |
| Urine | ~28% | o-cresol, di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate | [6] |
| Feces | ~20% | di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate | [6] |
| Tissue Distribution | Highest concentrations found in bile, gall bladder, urinary bladder, kidneys, and liver. Lowest in neural tissues. | Not Applicable | [6] |
This data for TOCP, an organophosphate compound, illustrates a potential ADME profile for a dermally absorbed substance and serves as a template for TDBPP studies.
Experimental Protocols
Protocol 1: In Vivo Dermal Absorption and Toxicokinetics Study in Rats (OECD 427/428 principles)
This protocol is designed to quantify the percutaneous absorption of TDBPP and characterize its pharmacokinetic profile following a single dermal application.
1. Materials and Reagents
-
Tris(2,3-dibromopropyl) phosphate (TDBPP), analytical grade
-
Radiolabeled [¹⁴C]-TDBPP (for absorption-excretion balance studies)
-
Vehicle (e.g., acetone, ethanol, or relevant formulation)
-
Liquid scintillation cocktail and vials
-
Sample oxidizer
-
Standard laboratory animal diet and water
2. Animal Model
-
Species: Sprague Dawley or Wistar rats, young adults (8-10 weeks old).[7]
-
Sex: Typically one sex is used for consistency; females are often recommended.[7]
-
Health: Animals must be healthy with intact skin.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.[7] House animals individually in metabolism cages designed for the separate collection of urine and feces.[8]
3. Dose Preparation and Administration
-
Prepare dosing solutions of TDBPP in the chosen vehicle. For absorption studies, include [¹⁴C]-TDBPP.
-
Shortly before dosing (~24 hours), clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).[2] Take care to avoid abrading the skin.
-
Apply a single, uniform dose of the TDBPP solution to the clipped skin area. The application volume should be minimal (e.g., <10 µL/cm²).[4][8]
-
The application site may be protected with a porous gauze dressing or a non-occlusive cap to prevent ingestion of the test substance.[8]
4. Sample Collection
-
Excreta: Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, and 96 hours post-dose).[7][8]
-
Blood: Collect blood samples via a cannula or tail vein at timed intervals to determine the concentration of TDBPP and its metabolites over time.
-
Terminal Sacrifice: At the end of the study period (e.g., 96 hours), euthanize the animals.
-
Sample Processing at Termination:
-
Wash the application site with a mild soap solution to recover unabsorbed TDBPP.[8]
-
Use tape stripping to remove the stratum corneum and quantify the amount of TDBPP retained.[8]
-
Excise the full-thickness dosed skin.
-
Collect major organs and tissues (kidney, liver, fat, blood, carcass) to determine the distribution of the substance.[6]
-
5. Analysis of Samples
-
Quantification: Determine the amount of [¹⁴C]-radioactivity in all samples (urine, feces, blood, tissues, skin washes, tape strips) using liquid scintillation counting (LSC), with prior sample combustion for solid tissues.[8]
-
Metabolite Profiling: Use techniques like High-Performance Liquid Chromatography with radiometric detection (HPLC-RAM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify TDBPP and its metabolites in urine and plasma samples.
Protocol 2: Repeated Dose 28-Day Dermal Toxicity Study in Rats (OECD 410 principles)
This protocol is designed to evaluate the sub-acute toxicity of TDBPP following repeated dermal application.
1. Animal Model and Husbandry
-
As described in Protocol 1, but use several dose groups (e.g., low, mid, high) and a control group (vehicle only). Use equal numbers of males and females (e.g., 5-10 per sex per group).[2]
2. Dose Administration
-
Apply the test substance dermally to the clipped dorsal skin for 6 hours per day, 7 days a week, for 28 days.[2] The application site should be covered with a semi-occlusive dressing.
-
After the exposure period, remove the dressing and gently wipe the skin to remove residual test substance.
3. Observations and Examinations
-
Clinical Signs: Observe animals for signs of toxicity at least twice daily.[2]
-
Body Weight: Record body weights weekly.
-
Food/Water Consumption: Monitor weekly.
-
Hematology and Clinical Chemistry: Collect blood at termination for analysis of hematological and clinical chemistry parameters to assess systemic toxicity.
-
Gross Necropsy: At the end of the study, perform a complete gross necropsy on all animals.
-
Histopathology: Preserve key organs and tissues (especially kidneys, liver, and skin from the application site) for histopathological examination.[1]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for an in vivo dermal toxicokinetics study.
Caption: Generalized ADME pathway for dermally applied TDBPP.
Caption: Hypothesized pathway for genotoxic carcinogenesis of TDBPP.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 2,3-dibromo-1-propanol (DBP) in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dibromo-1-propanol (B41173) (DBP) is a primary metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), also known as Tris-BP.[1][2] TDBPP was widely used in consumer products, particularly in children's sleepwear in the 1970s, before being banned due to its carcinogenicity.[1] DBP itself is classified as reasonably anticipated to be a human carcinogen.[3] Human exposure to TDBPP can occur through inhalation of indoor air and dust, leading to the in vivo metabolism and excretion of DBP in urine.[1] Therefore, the quantitative analysis of DBP in urine is a critical tool for assessing human exposure to TDBPP and for toxicological and epidemiological studies.
This document provides detailed application notes and protocols for the quantitative analysis of DBP in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of TDBPP to 2,3-dibromo-1-propanol
The metabolism of TDBPP to DBP is primarily mediated by cytochrome P450 enzymes in the liver. The metabolic process involves the oxidation of the propyl chains of the TDBPP molecule. This oxidative process can lead to the formation of DBP, which can then be conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine.
Experimental Workflow
The general workflow for the quantitative analysis of DBP in urine involves enzymatic hydrolysis to deconjugate DBP metabolites, followed by extraction and instrumental analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods for DBP in urine.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | Estimated |
| Linearity Range | 0.3 - 50 ng/mL | Estimated |
| Recovery | 96% | [1][2] |
| Precision (%RSD) | < 15% | Estimated |
Table 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance (Estimated)
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 100 ng/mL |
| Recovery | > 90% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantitative Analysis of DBP in Urine by GC-MS
This protocol is based on the method described by Sjodin et al. (2007).[2]
1. Sample Preparation: Enzymatic Hydrolysis
-
Pipette 1 mL of urine into a clean glass tube.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia, ~1000 units of each) and 100 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add an appropriate amount of an internal standard (e.g., 1,4-dibromo-2-butanol).[2]
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 37°C for at least 4 hours (or overnight) in a shaking water bath.
2. Sample Extraction: Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the DBP from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for DBP (m/z): To be determined based on the mass spectrum of a DBP standard. Typically, a quantifier and one or two qualifier ions are selected.
-
Monitored Ions for Internal Standard: To be determined based on the mass spectrum of the internal standard.
-
Protocol 2: Proposed Quantitative Analysis of DBP in Urine by LC-MS/MS
This is a proposed protocol based on general methods for the analysis of small polar molecules in urine.
1. Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation
-
Follow the enzymatic hydrolysis steps as described in Protocol 1 (Section 1).
-
After incubation, add 200 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins and stop the enzymatic reaction.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DBP:
-
Precursor Ion (Q1): To be determined (likely [M-H]⁻).
-
Product Ions (Q3): To be determined by infusion of a DBP standard to identify characteristic fragment ions.
-
-
MRM Transitions for Internal Standard: To be determined for a suitable deuterated DBP or a structurally similar compound.
-
Conclusion
The quantitative analysis of 2,3-dibromo-1-propanol in urine provides a valuable biomarker for assessing human exposure to the flame retardant TDBPP. The GC-MS method is well-established and offers good sensitivity and reliability.[2] The proposed LC-MS/MS method has the potential for higher throughput and sensitivity, although a specific validated method for DBP is not yet widely available. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper validation of any analytical method is crucial to ensure accurate and reliable results.
References
- 1. Automated solid phase extraction and quantitative measurement of 2,3-dibromo-1-propanol in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suspect Screening of Exogenous Compounds Using Multiple Reaction Screening (MRM) Profiling in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tris(1,3-dichloro-2-propyl) Phosphate (TDBPP) in Polyurethane Foam Flame Retardancy Research
Application Notes and Protocols
These application notes provide a comprehensive overview of the use of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDBPP), also known as Tris(1,3-dichloroisopropyl) phosphate (TDCPP), as a flame retardant in polyurethane foam. This document is intended for researchers, scientists, and professionals in materials science and product development.
Introduction
Tris(1,3-dichloro-2-propyl) phosphate (TDBPP) is a chlorinated organophosphate ester that has been utilized as an additive flame retardant in a variety of polymeric materials, including flexible and rigid polyurethane foams.[1][2] Its primary function is to inhibit or suppress combustion, thereby enhancing the fire safety of the foam products.[3] TDBPP is physically mixed into the polyol component before the polymerization reaction with isocyanate to form the polyurethane foam.[1] The presence of both phosphorus and chlorine in its structure contributes to its flame retardant efficacy through a combination of gas-phase and condensed-phase mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data on the flame retardancy and physical properties of polyurethane foams treated with TDBPP.
Table 1: Flame Retardancy Properties of Rigid Polyurethane Foam with TDBPP
| Sample ID | TDBPP Content (wt%) | UL-94 Classification | ISO 11925-2 Ignitability |
| PUF-REF | 0 | Fail | Ignited |
| PUF-TDCP10 | 10 | V-0 | Not Ignited |
| PUF-TDCP20 | 20 | V-0 | Not Ignited |
Data sourced from a comparative study on flame retardants in rigid polyurethane foam.[1]
Table 2: Physical Properties of Rigid Polyurethane Foam with TDBPP
| Sample ID | TDBPP Content (wt%) | Apparent Density ( kg/m ³) |
| PUF-REF | 0 | 35.2 |
| PUF-TDCP10 | 10 | 38.5 |
| PUF-TDCP20 | 20 | 41.2 |
Data sourced from a comparative study on flame retardants in rigid polyurethane foam.[1]
Experimental Protocols
Preparation of TDBPP-Modified Rigid Polyurethane Foam
This protocol is based on the one-pot synthesis method for rigid polyurethane foams.[1]
Materials:
-
Polyether polyol
-
Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)
-
Tris(1,3-dichloro-2-propyl) phosphate (TDBPP)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., water, pentane)
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a suitable container, accurately weigh the required amount of polyether polyol.
-
Add the desired weight percentage of TDBPP to the polyol and mix thoroughly until a homogeneous solution is obtained.
-
Add the surfactant, catalyst, and blowing agent to the polyol-TDBPP mixture.
-
Stir the mixture at a moderate speed until all components are well-dispersated.
-
-
Foaming Process:
-
Weigh the required amount of pMDI (Component B) based on the desired isocyanate index.
-
Rapidly add Component B to Component A.
-
Immediately mix the components vigorously using a high-speed stirrer (e.g., 3000 rpm) for a short duration (e.g., 5-10 seconds) until the mixture is homogeneous.
-
Quickly pour the reacting mixture into a mold and allow it to free-rise.
-
Cure the foam at ambient or elevated temperature as required.
-
Flame Retardancy Testing
3.2.1. UL-94 Vertical Burning Test
Apparatus:
-
UL-94 test chamber
-
Bunsen burner
-
Surgical cotton
-
Timer
Procedure:
-
Prepare specimens of the polyurethane foam with dimensions of 125 mm x 13 mm x thickness.
-
Mount a specimen vertically in the test chamber.
-
Place a layer of surgical cotton below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and then remove it.
-
Record the afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.
3.2.2. ISO 11925-2: Ignitability Test
Apparatus:
-
ISO 11925-2 test apparatus
-
Small flame ignition source (Bunsen burner)
Procedure:
-
Prepare specimens of the polyurethane foam.
-
Mount a specimen in the test apparatus.
-
Apply a small flame to the surface or edge of the specimen for a specified time (e.g., 15 seconds).[1]
-
Remove the flame and observe if ignition occurs and if the flame spreads.
-
Record the time to ignition and the extent of flame spread.
Visualizations
Caption: Experimental workflow for the preparation and testing of TDBPP-modified polyurethane foam.
Caption: Proposed flame retardant mechanism of TDBPP in polyurethane foam.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tris(2,3-dibromopropyl) Phosphate (TDBPP) by Densitometry of Thin Layer Chromatograms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated organophosphate flame retardant that has been widely used in a variety of consumer and industrial products, including textiles, plastics, and polyurethane foams. Due to concerns over its potential toxicity and environmental persistence, the use of TDBPP has been restricted in many regions. Consequently, robust and reliable analytical methods are required for the monitoring and quantification of TDBPP in various matrices.
Thin-layer chromatography (TLC) coupled with densitometry offers a simple, cost-effective, and rapid method for the quantitative analysis of TDBPP. This technique separates TDBPP from other components in a sample matrix on a TLC plate, and the amount of TDBPP is then quantified by measuring the intensity of the chromatographic spot using a densitometer. This application note provides a detailed protocol for the quantification of TDBPP using TLC-densitometry, including sample preparation, chromatographic conditions, and method validation parameters.
Principle of the Method
The quantification of TDBPP by TLC-densitometry involves the following key steps:
-
Sample Extraction: TDBPP is extracted from the sample matrix using a suitable organic solvent.
-
Chromatographic Separation: The extracted sample and TDBPP standards are spotted onto a TLC plate, which is then developed in a chamber containing a specific mobile phase. The mobile phase moves up the stationary phase by capillary action, separating the components of the sample based on their differential partitioning between the two phases.
-
Visualization: After development, the TLC plate is dried, and the separated spots of TDBPP are visualized. This can be achieved by spraying with a chromogenic reagent followed by UV light exposure.[1]
-
Densitometric Quantification: The intensity of the visualized TDBPP spots on the chromatogram is measured using a densitometer at a specific wavelength. The concentration of TDBPP in the sample is determined by comparing the peak area of the sample spot to a calibration curve generated from TDBPP standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: Tris(2,3-dibromopropyl) phosphate (TDBPP), analytical standard grade
-
Solvents: Ethyl acetate (B1210297), n-hexane, methanol (B129727) (HPLC grade or equivalent)
-
Reagents: Silver nitrate (B79036) (AgNO₃), analytical grade
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (or equivalent)
-
Apparatus:
-
Micropipettes or capillary tubes for sample application
-
TLC developing chamber
-
Spraying bottle
-
UV lamp (for visualization)
-
Densitometer/TLC scanner
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of TDBPP standard and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to obtain concentrations in the desired linear range (e.g., 50, 100, 200, 400, 600, 800 ng/µL).
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are example protocols for different matrices.
3.3.1. Textile Samples
-
Cut the textile sample into small pieces (approximately 1-2 mm).
-
Accurately weigh about 1 g of the cut sample into a glass vial.
-
Add 10 mL of methanol to the vial.
-
Extract the TDBPP by ultrasonicating the sample for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for TLC analysis. For cleaner samples, a purification step using a Florisil cartridge may be employed.[2]
3.3.2. Water Samples
-
To 500 mL of the water sample, add a suitable salting-out agent (e.g., sodium chloride) to improve extraction efficiency.
-
Perform liquid-liquid extraction (LLE) by adding 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone) and shaking vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of ethyl acetate or methanol for TLC analysis.
3.3.3. Soil and Sediment Samples
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Accurately weigh about 10 g of the homogenized sample into a beaker.
-
Add 20 mL of an appropriate extraction solvent, such as ethyl acetate or an acetone:hexane mixture.
-
Extract the TDBPP using an ultrasonic bath for 15-20 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants, evaporate to near dryness, and reconstitute in a known volume of a suitable solvent for analysis.
Chromatographic and Densitometric Conditions
The following table summarizes the recommended conditions for the TLC-densitometric analysis of TDBPP.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Plate Activation | Heat at 110-120°C for 30 minutes prior to use |
| Mobile Phase | Ethyl acetate-hexane (30:70, v/v)[1] |
| Chamber Saturation | Saturate the TLC chamber with the mobile phase for at least 20 minutes before plate development |
| Sample Application | Apply 1-10 µL of standard and sample solutions as narrow bands |
| Development Mode | Ascending development |
| Development Distance | Approximately 8-9 cm |
| Drying | Air-dry the plate after development |
| Visualization | Spray the plate with 1% aqueous silver nitrate solution, followed by exposure to UV light for approximately 40 minutes. TDBPP will appear as dark gray spots.[1] |
| Densitometric Scanning | In absorbance mode |
| Scanning Wavelength | 660 nm[1] |
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison.
Table 1: Method Validation Parameters for TDBPP Quantification by TLC-Densitometry
| Parameter | Result | Reference |
| Linearity Range | 50 - 800 ng/spot | [1] |
| Correlation Coefficient (r²) | > 0.99 | - |
| Limit of Detection (LOD) | 50 ng/spot | [1] |
| Limit of Quantification (LOQ) | Typically 3x LOD | - |
| Precision (%RSD) | < 5% | - |
| Accuracy (Recovery %) | 97% (from fortified sewage sludge at 1.0 ppm) | [1] |
Table 2: Comparative Chromatographic Parameters for Organophosphate Flame Retardants
| Compound | Stationary Phase | Mobile Phase | Rf Value | Detection Method |
| TDBPP | Silica Gel 60 F₂₅₄ | Ethyl acetate-hexane (30:70) | Not specified | AgNO₃ + UV |
| Tris(2-chloroethyl) phosphate (TCEP) | Silica Gel 60 F₂₅₄ | Varies (e.g., Chloroform:Methanol) | Compound-dependent | Varies |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Silica Gel 60 F₂₅₄ | Varies | Compound-dependent | Varies |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of TDBPP using TLC-densitometry.
Caption: Workflow for TDBPP quantification by TLC-densitometry.
Method Validation
To ensure the reliability of the results, the TLC-densitometry method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and can be evaluated at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The TLC-densitometry method described in this application note provides a reliable and accessible approach for the quantification of TDBPP in various matrices. Its simplicity, low cost, and high sample throughput make it a valuable tool for routine monitoring and quality control purposes. Proper method validation is crucial to ensure the accuracy and precision of the obtained results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of TDBPP and other organophosphate flame retardants.
References
Application Note: Sample Preparation for TDBPP Analysis in Household Dust
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant (BFR) formerly used in a variety of consumer products. Due to its persistence and potential health risks, TDBPP has been phased out of production but remains a compound of concern in indoor environments. Household dust acts as a primary sink for many semi-volatile organic compounds, including TDBPP, making it a critical matrix for assessing human exposure.[1] Accurate quantification of TDBPP in dust requires robust sample preparation to isolate the analyte from a complex matrix and minimize interferences.
This application note provides a detailed protocol for the extraction and cleanup of TDBPP from household dust samples prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes ultrasonic-assisted solvent extraction (UAE) followed by solid-phase extraction (SPE) for cleanup.
Principle
The overall workflow involves several key stages. First, a dust sample is sieved to achieve homogeneity. A subsample is then spiked with an isotopic internal standard to correct for matrix effects and procedural losses.[2] TDBPP is extracted from the dust matrix into an organic solvent using the high-energy cavitation effects of ultrasonication.[3][4] The resulting extract is then purified using a Florisil® or silica (B1680970) gel solid-phase extraction (SPE) cartridge to remove interfering co-extracted compounds.[5][6] Finally, the purified extract is concentrated and solvent-exchanged into a suitable solvent for instrumental analysis.
Apparatus and Materials
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass centrifuge tubes with PTFE-lined caps (B75204) (e.g., 15 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporation system (e.g., N-EVAP)
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Glass Pasteur pipettes
-
Autosampler vials (2 mL) with PTFE-lined septa
-
-
Reagents and Consumables:
-
Solvents: Acetone, n-Hexane, Dichloromethane (DCM), Ethyl Acetate (B1210297), Isooctane (B107328) (Pesticide or high-purity grade).[7][8]
-
Standards:
-
SPE Cartridges: Florisil® or Silica gel cartridges (e.g., 500 mg, 6 mL)[5][6]
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C)
-
Experimental Protocol
4.1 Sample Homogenization
-
Collect household dust samples, typically from vacuum cleaner bags.[10]
-
Sieve the bulk dust sample through a stainless-steel sieve (e.g., <500 µm) to remove larger debris like hair and fibers and to create a homogenous sample.[7] Store the sieved dust in amber glass vials at room temperature until extraction.[7]
4.2 Ultrasonic-Assisted Solvent Extraction (UAE)
-
Accurately weigh approximately 50-100 mg of sieved dust into a 15 mL glass centrifuge tube.[7]
-
Spike the sample with a known amount of isotopically labeled internal standard solution (e.g., TDBPP-d15).[2]
-
Add 5 mL of extraction solvent (e.g., 50:50 n-hexane:acetone, v/v).[1]
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[11]
-
Centrifuge the tube at approximately 2500 rpm for 10 minutes to pellet the dust particles.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 4.2.3 - 4.2.7) two more times, combining the supernatants.[7]
4.3 Solid-Phase Extraction (SPE) Cleanup
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Cartridge Conditioning: Place a Florisil® SPE cartridge on a vacuum manifold. Wash the cartridge with 6 mL of ethyl acetate followed by 6 mL of n-hexane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Interference Elution (Wash): Wash the cartridge with 6 mL of n-hexane to elute non-polar interferences. Discard this fraction.
-
Analyte Elution: Elute the TDBPP from the cartridge using 8-10 mL of a 90:10 (v/v) n-hexane:acetone mixture or ethyl acetate. Collect this eluate in a clean concentration tube.
4.4 Final Concentration
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise final volume (e.g., 200-500 µL) of a solvent compatible with the analytical instrument (e.g., isooctane for GC-MS).
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
Data Presentation
Table 1: Summary of Extraction Methods for BFRs in Household Dust
| Extraction Method | Solvent System | Sample Mass | Key Parameters | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| Ultrasonic Extraction | n-Hexane/Dichloromethane (DCM) | Not Specified | Sonication | 60 - 120 | [5],[12] |
| Ultrasonic Extraction | Dichloromethane (DCM) | 7.4 - 78 mg | 2 x 10 mL DCM, 30 min sonication | Not Specified | [11] |
| Micro-extraction | n-Hexane/Acetone (1:1, v/v) | 25 mg | 1 mL solvent | Not Specified | [1] |
| Ultrasonic Extraction | Methanol:Acetonitrile:Isopropanol (1:1:2) | Not Specified | 60°C, 30 min | 88 | [3] |
| Sonication | 50:50 DCM:Hexane | ~100 mg | 3 x 10 mL solvent | Not Specified |[7] |
Table 2: Method Performance Data for TDBPP and Related Compounds
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| TDBPP | GC-MS | 0.3 µg/g | Not Specified | 66 - 108 | [2] |
| TDBPP | LC-MS/MS | 0.87 µg/g | Not Specified | 83.7 - 120.8 | [9] |
| BFRs (general) | Online LC-MS/MS | Not Specified | 0.6 - 80 ng/g | Not Specified | [3] |
| Aryl-OPEs | LC-MS/MS | Not Specified | 0.09 - 3.2 ng/g | Not Specified | [13] |
| TDBPP (in textiles) | GC/FPD | 1.0 µg/mL | Not Specified | ~100 |[14] |
Visualization
References
- 1. Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 5. Clean-up method for determination of established and emerging brominated flame retardants in dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Indoor Exposure to Organophosphate Flame Retardants: Hand Wipes and House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clean-up method for determination of established and emerging brominated flame retardants in dust [su.diva-portal.org]
- 13. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP) and its Metabolites in Soil using a Modified QuEChERS Extraction and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been phased out of use in many consumer products due to its potential toxicity and persistence in the environment. Its presence in soil is a concern due to the potential for groundwater contamination and uptake by plants. TDBPP can degrade in the environment to form metabolites, primarily bis(2,3-dibromopropyl) phosphate (BDBPP) and mono(2,3-dibromopropyl) phosphate (MDBPP). Monitoring TDBPP and its metabolites in soil is crucial for environmental risk assessment and remediation efforts.
This application note provides a detailed protocol for the simultaneous extraction and quantification of TDBPP, BDBPP, and MDBPP in soil matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, overcoming the challenges of thermal degradation associated with Gas Chromatography (GC) methods.
Data Presentation
Table 1: Typical Quantitative Performance Data for the Analysis of TDBPP and its Metabolites in Soil
| Analyte | Retention Time (min) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |
| TDBPP | 8.5 | 95.2 | 4.8 | 0.1 | 0.3 |
| BDBPP | 6.2 | 91.8 | 6.1 | 0.2 | 0.6 |
| MDBPP | 4.1 | 88.5 | 7.5 | 0.5 | 1.5 |
Recovery and Relative Standard Deviation (RSD) were determined from spiked soil samples at 10 ng/g (n=6). Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of TDBPP, BDBPP, and MDBPP (≥98% purity).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes, High-speed centrifuge, Vortex mixer, Syringe filters (0.22 µm, PTFE), LC-MS/MS system.
Sample Preparation: Modified QuEChERS Extraction
-
Soil Sample Weighing: Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add 5 mL of LC-MS grade water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
-
Fortification (for QC samples): Spike the soil sample with an appropriate volume of the standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Cleanup: Vortex the tube for 30 seconds to disperse the sorbent.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
TDBPP: Precursor Ion > Product Ion 1, Product Ion 2
-
BDBPP: Precursor Ion > Product Ion 1, Product Ion 2
-
MDBPP: Precursor Ion > Product Ion 1, Product Ion 2
-
(Note: Specific MRM transitions should be optimized for the instrument in use by infusing individual standards.)
Visualizations
Application Note: Quantitative Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP) using Deuterated TDBPP as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been banned in many consumer products, such as textiles and plastics, due to its carcinogenic and mutagenic properties.[1][2] Accurate and sensitive quantification of TDBPP in various environmental and biological matrices is crucial for monitoring exposure and ensuring regulatory compliance. Mass spectrometry (MS) coupled with chromatographic separation (gas chromatography - GC or liquid chromatography - LC) is a powerful technique for the analysis of TDBPP.[1][2][3] However, the complexity of sample matrices can lead to variations in extraction efficiency and signal suppression or enhancement in the MS ion source, affecting the accuracy and precision of quantification.[4][5][6]
The use of a stable isotope-labeled internal standard, such as deuterated TDBPP (TDBPP-d15), is the gold standard for correcting these matrix effects.[1][4][7] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[6][7] By adding a known amount of TDBPP-d15 to the sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, compensating for any losses or signal fluctuations.[4][6] This application note provides a detailed protocol for the quantitative analysis of TDBPP in environmental samples using TDBPP-d15 as an internal standard with GC-MS or LC-MS/MS.
Experimental Protocols
1. Sample Preparation: Extraction from Environmental Matrices
The following protocol is a general guideline for the extraction of TDBPP from solid environmental matrices like soil, sediment, or textile dust. The complexity of environmental samples often requires thorough sample preparation to isolate the analytes of interest.[8][9][10]
-
Materials:
-
Homogenized solid sample (e.g., soil, sediment, textile dust)
-
Deuterated TDBPP (TDBPP-d15) internal standard solution (concentration to be optimized based on expected analyte levels)
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and formic acid.[1][11]
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Ultrasonic bath or shaker
-
Centrifuge
-
Nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.[3]
-
-
Procedure:
-
Weigh 1-5 grams of the homogenized solid sample into a centrifuge tube.
-
Spike the sample with a known amount of TDBPP-d15 internal standard solution.
-
Add 10 mL of the extraction solvent.
-
Vortex the sample for 1 minute.
-
Extract the sample using an ultrasonic bath for 15-30 minutes or a mechanical shaker for 1-2 hours.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the solid and liquid phases.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) two more times and combine the supernatants.
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using SPE may be required. Condition the SPE cartridge according to the manufacturer's instructions. Load the concentrated extract onto the cartridge, wash with a non-polar solvent to remove interferences, and then elute the TDBPP and TDBPP-d15 with a more polar solvent.
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.
-
References
- 1. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Recent advance of new sample preparation materials in the analysis and detection of environmental pollutants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term TDBPP Exposure Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been shown to be a potent carcinogen in animal studies, with the kidney being a primary target organ.[1][2] Long-term exposure studies in rats are crucial for understanding the toxicological profile of TDBPP and for assessing its risk to human health. These application notes provide a comprehensive framework for designing and conducting such studies, including detailed experimental protocols and data presentation guidelines.
Experimental Design
A long-term TDBPP exposure study in rats should be designed to assess chronic toxicity and carcinogenicity. The following experimental design is based on established protocols and OECD guidelines for chronic toxicity studies.[1][3]
Animal Model
-
Species and Strain: Male and female Fischer 344 (F344) rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.[2][4]
-
Age: Young adult rats (6-8 weeks old) should be used at the start of the study.
-
Sample Size: A minimum of 50 rats per sex per dose group is recommended for a 2-year carcinogenicity bioassay.
Dose Administration
-
Route of Administration: Oral administration through dosed feed is a relevant route of exposure for TDBPP.[2]
-
Dose Levels: Based on previous studies, dietary concentrations of 50 and 100 ppm of TDBPP can be used.[2] A control group receiving the basal diet is essential. The selection of dose levels should aim to induce toxicity at the high dose without causing excessive mortality, while the low dose may not produce significant toxic effects.
-
Duration of Exposure: A 2-year exposure period is standard for a chronic toxicity and carcinogenicity study in rats.
In-Life Observations and Measurements
-
Clinical Observations: Animals should be observed twice daily for clinical signs of toxicity, including changes in behavior, appearance, and the presence of palpable masses.
-
Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Blood samples should be collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine should be collected for urinalysis at the same time points.
| Parameter Category | Specific Parameters |
| Hematology | Hematocrit, Hemoglobin concentration, Erythrocyte count, Leukocyte count (total and differential), Platelet count |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea (B33335) nitrogen (BUN), Creatinine (B1669602), Total protein, Albumin, Glucose, Cholesterol, Triglycerides |
| Urinalysis | Volume, Specific gravity, pH, Protein, Glucose, Ketones, Bilirubin, Urobilinogen, Blood, Microscopic examination of sediment |
Table 1: Key Clinical Pathology Parameters
Experimental Protocols
Blood Collection and Serum/Plasma Preparation
-
Anesthetize rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Collect blood from the retro-orbital sinus or jugular vein into appropriate tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
For plasma, centrifuge the blood immediately at 2,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (serum or plasma) and store at -80°C until analysis.
Clinical Chemistry Analysis: Serum Creatinine and BUN Measurement
-
Principle: Serum creatinine and blood urea nitrogen (BUN) are key indicators of renal function.[5][6] Commercial colorimetric assay kits are readily available for their quantification.[4][7][8]
-
Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific kit being used.
-
Typically, this involves mixing a small volume of serum with the provided reagents.
-
After a specified incubation period, the absorbance is measured using a spectrophotometer at the recommended wavelength.
-
The concentration of creatinine or BUN is determined by comparing the absorbance of the sample to a standard curve.
-
Histopathology
At the end of the 2-year study, all animals should be euthanized and subjected to a full necropsy.
-
Tissue Collection and Fixation:
-
Collect all major organs and tissues, with special attention to the kidneys.
-
Fix tissues in 10% neutral buffered formalin.
-
-
Tissue Processing and Sectioning:
-
After fixation, tissues should be trimmed, processed, and embedded in paraffin.
-
Section tissues at 4-5 µm thickness and mount on glass slides.
-
-
Staining:
-
Stain routine sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
-
Special stains may be used as needed to further characterize lesions.
-
Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
-
Principle: PCNA is a marker for cell proliferation and can be used to assess the proliferative index in tissues.[3][9]
-
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against PCNA (e.g., clone PC10).[10]
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of PCNA-positive cells in the renal tubules.
-
TUNEL Assay for Apoptosis
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[11][12]
-
Procedure (using a commercial kit):
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Stop the reaction and wash the slides.
-
Visualize the labeled cells using either a fluorescent microscope (if using fluorescently labeled dUTPs) or a light microscope after applying a converter and substrate (for colorimetric detection).
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Quantify the number of TUNEL-positive apoptotic cells.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between dose groups.
| Dose Group (ppm) | Body Weight (g) at 24 months (Mean ± SD) | Kidney Weight (g) (Mean ± SD) | Serum Creatinine (mg/dL) (Mean ± SD) | Serum BUN (mg/dL) (Mean ± SD) | Renal Tumor Incidence (%) |
| Male Rats | |||||
| 0 (Control) | |||||
| 50 | |||||
| 100 | |||||
| Female Rats | |||||
| 0 (Control) | |||||
| 50 | |||||
| 100 |
Table 2: Summary of Key Toxicological Endpoints
| Dose Group (ppm) | Histopathological Findings in the Kidney |
| Male Rats | |
| 0 (Control) | No significant abnormalities |
| 50 | Chronic progressive nephropathy, tubular cell hyperplasia, tubular cell adenoma |
| 100 | Severe chronic progressive nephropathy, tubular cell hyperplasia, tubular cell adenoma, tubular cell carcinoma |
| Female Rats | |
| 0 (Control) | No significant abnormalities |
| 50 | Mild chronic progressive nephropathy |
| 100 | Moderate chronic progressive nephropathy, tubular cell hyperplasia |
Table 3: Summary of Renal Histopathological Findings
Visualizations
Caption: Experimental workflow for a long-term TDBPP exposure study in rats.
Caption: Putative signaling pathway for TDBPP-induced renal carcinogenesis.
References
- 1. Organ-specific DNA damage of tris(2,3-dibromopropyl)-phosphate and its diester metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal carcinogenic and nephrotoxic effects of the flame retardant tris(2,3-dibromopropyl) phosphate in F344 rats and (C57BL/6N X C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2.5. Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine Level [bio-protocol.org]
- 5. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of serum creatinine (Scr) and blood urea nitrogen (BUN) levels [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Optimizing TDBPP Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) from complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of TDBPP.
Issue: Low Recovery of TDBPP
Low recovery is a frequent challenge when extracting analytes from complex sample types. Below are potential causes and recommended solutions to improve your TDBPP yield.
| Potential Cause | Recommended Solution(s) |
| Inefficient Extraction Method | The chosen extraction technique may not be suitable for the matrix. For styrenic polymers, Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) have shown higher recovery rates for brominated flame retardants compared to ultrasonic-assisted extraction (UAE)[1]. For sediment samples, PLE with a water:acetonitrile mixture has demonstrated good recoveries for organophosphate esters[2][3]. |
| Strong Analyte-Matrix Interactions | TDBPP can bind strongly to components within the matrix, such as organic matter in soil and sediment. Increasing the extraction temperature and pressure, as is done in PLE, can help overcome these interactions[2][3]. For soil samples, pre-treatment steps like freeze-drying and sieving can increase the surface area and improve extraction efficiency. |
| Suboptimal Solvent Selection | The polarity and composition of the extraction solvent are critical. For textile samples, a study found that replacing benzene (B151609) with ethyl acetate (B1210297) for extraction was a safer and effective alternative[4][5]. A mixture of methanol (B129727) and acetone (B3395972) (1:1, v/v) has been used effectively for PLE of other organic pollutants from sediment[6]. |
| Analyte Degradation | TDBPP can be susceptible to degradation under certain conditions. For instance, thermal decomposition can occur during GC/MS analysis, especially with splitless injection methods. Using a quartz liner and a shorter GC column may mitigate this issue. |
| Losses During Cleanup | The solid-phase extraction (SPE) cleanup step, while necessary to remove interferences, can sometimes lead to analyte loss. Ensure the SPE cartridge type and elution solvent are optimized for TDBPP. A study on textile analysis used a florisil (B1214189) cartridge for purification with good recovery. |
Issue: High Matrix Interference in Final Extract
Complex matrices contain numerous compounds that can be co-extracted with TDBPP, leading to analytical challenges.
| Potential Cause | Recommended Solution(s) |
| Co-extraction of Interfering Compounds | This is a common occurrence with matrices like sediment, soil, and biological tissues. A robust cleanup step is essential. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For complex samples like sediment and pine needles, a two-stage SPE cleanup using adsorbents like magnesium oxide and basic alumina (B75360) has been shown to be effective in removing lipids, sulfur, and pigments[7]. |
| Ion Suppression or Enhancement in LC-MS/MS | Co-eluting matrix components can interfere with the ionization of TDBPP in the mass spectrometer source, leading to inaccurate quantification. To diagnose this, a post-column infusion experiment can be performed. To mitigate matrix effects, consider optimizing the chromatographic separation to resolve TDBPP from interfering peaks, diluting the sample extract, or using a matrix-matched calibration curve. |
| Contamination from Labware or Reagents | Ensure all glassware is thoroughly cleaned and that solvents and reagents are of high purity to avoid introducing contaminants that could interfere with the analysis. |
Issue: Poor Reproducibility of Results
Inconsistent results can undermine the reliability of your data. Here are some factors to consider.
| Potential Cause | Recommended Solution(s) |
| Inhomogeneous Samples | Complex matrices can be heterogeneous. It is crucial to homogenize the sample thoroughly before taking a subsample for extraction. For solid samples like soil and sediment, this can involve drying, grinding, and sieving. |
| Inconsistent Extraction Conditions | Minor variations in extraction parameters such as time, temperature, pressure, and solvent volume can lead to variability in results. Ensure these parameters are precisely controlled for all samples within a batch. Automation of the extraction process, where possible, can improve reproducibility. |
| Variability in Manual Sample Preparation Steps | Manual steps, such as liquid-liquid partitioning or the loading and elution of SPE cartridges, can introduce variability. Ensure consistent technique and consider using automated systems if available. Pipetting viscous solutions can also be a source of error; ensure accurate and consistent pipetting. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for TDBPP from solid environmental samples like soil and sediment?
A1: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is often considered a highly effective method for extracting TDBPP and other organophosphate flame retardants from solid matrices like soil and sediment. PLE uses elevated temperatures and pressures to increase the extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction[2][3][6]. A study on organophosphate triesters in sediment reported recoveries ranging from 77% to 111% using PLE with a water:acetonitrile solvent system followed by SPE cleanup[2][3].
Q2: How can I minimize matrix effects when analyzing TDBPP in complex biological samples using LC-MS/MS?
A2: Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples. To minimize them, a multi-pronged approach is recommended:
-
Thorough Sample Cleanup: Employ a robust solid-phase extraction (SPE) protocol to remove as many interfering compounds as possible before analysis.
-
Optimized Chromatography: Adjust your HPLC/UHPLC method to achieve baseline separation of TDBPP from any remaining co-eluting matrix components. This may involve trying different columns, mobile phases, or gradient profiles.
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Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for TDBPP is the best way to compensate for matrix effects, as it will be affected similarly to the native analyte during ionization.
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Matrix-Matched Calibration: If an isotope-labeled standard is not available, preparing calibration standards in an extract of a blank matrix that is similar to your samples can help to compensate for signal suppression or enhancement.
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Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening their impact on TDBPP ionization.
Q3: Can TDBPP degrade during sample extraction or analysis?
A3: Yes, TDBPP can be susceptible to degradation, particularly thermal degradation. Studies have shown that TDBPP can decompose in the hot injection port of a gas chromatograph (GC), especially when using splitless injection. To mitigate this, it is recommended to use a cooler injection temperature if possible, a quartz liner, and a shorter GC column. When developing a new method, it is advisable to assess the stability of TDBPP under the chosen extraction and analysis conditions.
Q4: What are the key parameters to optimize for ultrasonic-assisted extraction (UAE) of TDBPP?
A4: For ultrasonic-assisted extraction, the following parameters are crucial for optimization:
-
Solvent Type and Volume: The choice of solvent will depend on the matrix. A sufficient volume should be used to ensure the entire sample is immersed and to allow for effective cavitation.
-
Extraction Time: Sonication time should be optimized to ensure complete extraction without causing degradation of the analyte.
-
Temperature: While ultrasonication generates heat, controlling the temperature of the water bath can be important. Higher temperatures can increase extraction efficiency but may also lead to analyte degradation.
-
Ultrasonic Power/Frequency: The power and frequency of the ultrasonic bath or probe will affect the efficiency of cell disruption and extraction.
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Brominated Flame Retardants in Styrenic Polymers
| Extraction Method | Analyte | Recovery Rate (%) |
| Pressurized Liquid Extraction (PLE) | Tetrabromobisphenol A (TBBPA) | 95 - 100 |
| Hexabromocyclododecane (HBCD) | 95 - 100 | |
| Decabromodiphenyl ether (deca-BDE) | ~50 | |
| Microwave-Assisted Extraction (MAE) | HBCD | Comparable to PLE |
| TBBPA | Lower than PLE | |
| deca-BDE | Lower than PLE | |
| Ultrasonic-Assisted Extraction (UAE) | TBBPA, HBCD, deca-BDE | 10 - 50 |
| (Data sourced from a comparative study on styrenic polymers[1]) |
Table 2: Recovery of TDBPP and a Related Compound (BDBPP) from Spiked Textile Materials using GC-MS
| Material | TDBPP Recovery (%) | BDBPP Recovery (%) |
| Various Curtain Materials | 66 - 108 | 66 - 108 |
| (Data represents a range of recoveries from different curtain materials[4][5]) |
Table 3: Recovery of Organophosphate Esters from Spiked Sediment Samples using Pressurized Liquid Extraction (PLE)
| Compound | River Sediment Recovery (%) | Marine Sediment Recovery (%) |
| Tris(2-chloroethyl) phosphate (TCEP) | 95 | 92 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 101 | 98 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 111 | 105 |
| Triphenyl phosphate (TPP) | 98 | 96 |
| Tris(2-butoxyethyl) phosphate (TBEP) | 77 | 80 |
| Tris(2-ethylhexyl) phosphate (TEHP) | 85 | 88 |
| (Data from a study on the extraction of seven organophosphate triesters from sediment[2][3]) |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of TDBPP from Sediment
This protocol is adapted from a method developed for the extraction of organophosphate triesters from sediment samples[2][3].
-
Sample Preparation:
-
Air-dry the sediment sample to a constant weight.
-
Grind the dried sediment using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
-
-
PLE Extraction:
-
Weigh approximately 2 g of the prepared sediment into a stainless steel extraction cell.
-
Fill the remainder of the cell with an inert dispersing agent like diatomaceous earth.
-
Place the cell in the automated PLE system.
-
Set the extraction parameters:
-
Solvent: Water:Acetonitrile (75:25, v/v)
-
Temperature: 90°C
-
Pressure: 1500 psi
-
Static Extraction Time: 5 minutes
-
Number of Cycles: 1
-
-
Collect the extract in a collection vial.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the collected PLE extract to 200 mL with ultrapure water.
-
Condition an Oasis HLB (60 mg) SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 5 mL of ultrapure water.
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Load the diluted extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the TDBPP from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
-
Final Concentration:
-
Concentrate the eluate to a final volume of approximately 0.2 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of TDBPP from Soil
This is a general protocol for the extraction of TDBPP from soil, which should be optimized for specific soil types.
-
Sample Preparation:
-
Air-dry the soil sample and sieve through a 2 mm mesh.
-
Weigh 5-10 g of the homogenized soil into a glass centrifuge tube.
-
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the centrifuge tube.
-
Place the tube in an ultrasonic water bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
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After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the soil residue two more times with fresh solvent.
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Combine all the supernatants.
-
-
Cleanup (if necessary):
-
The combined extract can be cleaned up using a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering compounds. The choice of sorbent and elution solvents will need to be optimized.
-
-
Concentration and Analysis:
-
The cleaned extract is then concentrated to a small volume and is ready for instrumental analysis.
-
Mandatory Visualizations
Caption: A generalized workflow for the extraction of TDBPP from complex matrices.
Caption: A logical diagram for troubleshooting low TDBPP recovery.
References
- 1. Analysis of brominated flame retardants in styrenic polymers : Comparison of the extraction efficiency of ultrasonication, microwave-assisted extraction and pressurised liquid extraction [kth.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Pressurized liquid extraction of organophosphate triesters from sediment samples using aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction for Polar TDBPP Metabolites
Welcome to the technical support center for the solid-phase extraction (SPE) of polar Tris(1,3-dichloro-2-propyl)phosphate (TDBPP) metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common SPE sorbent for extracting polar TDBPP metabolites like bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP)?
A1: Mixed-mode anion exchange sorbents are frequently recommended for the extraction of polar TDBPP metabolites from biological matrices such as urine. Specifically, the Oasis® WAX (Weak Anion Exchange) sorbent is widely cited for its effectiveness in retaining these acidic metabolites.[1][2][3]
Q2: Why is pH adjustment of the sample important when using a weak anion exchange sorbent?
A2: The pH of the sample is critical for ensuring the target analyte is in the correct ionic state for retention on the SPE sorbent. For weak anion exchange sorbents like Oasis WAX, the sample pH should be adjusted to ensure the acidic metabolites are ionized, promoting their retention on the positively charged sorbent. A pH of 5 is often recommended for urine samples when using Oasis WAX cartridges.[2]
Q3: What are the typical recovery rates for BDCPP using Oasis WAX SPE?
A3: Published methods using mixed-mode anion exchange solid-phase extraction for BDCPP from urine have reported recovery rates ranging from 82% to 91%.[2]
Q4: What are common causes of low recovery in SPE of polar metabolites?
A4: Low recovery can stem from several factors including:
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Improper pH: The analyte may not be in the correct ionization state for retention.[4]
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Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte.[4][5]
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Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[4][5]
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Sample Overload: Exceeding the binding capacity of the SPE cartridge.[4]
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Column Drying: The sorbent bed drying out before sample loading can lead to inconsistent results.[6]
Q5: How can matrix effects impact the analysis of TDBPP metabolites?
A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples like urine.[7][8][9][10] Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[11] Proper sample clean-up using SPE is crucial to minimize these effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of polar TDBPP metabolites.
Problem 1: Low or No Analyte Recovery
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Verify the pH of the urine sample after acidification. For Oasis WAX, a pH of around 5 is generally recommended to ensure the acidic metabolites are charged and retained.[2] |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analyte. Analyze the wash eluate to confirm. If the analyte is present, reduce the organic content or strength of the wash solvent.[4][5] |
| Incomplete Elution | The elution solvent may not be strong enough to displace the analyte from the sorbent. Try increasing the volume or the strength of the elution solvent. For weak anion exchange, a basic elution solvent (e.g., containing ammonium (B1175870) hydroxide) is typically required to neutralize the analyte and disrupt the ionic interaction.[6] |
| Sorbent Bed Drying | Ensure the sorbent bed does not dry out after the conditioning and equilibration steps and before the sample is loaded. This can cause channeling and poor interaction between the sample and the sorbent.[6] |
| Insufficient Sorbent Mass | If the analyte concentration is high or the sample volume is large, the sorbent capacity may be exceeded, leading to breakthrough. Consider using a cartridge with a larger sorbent mass or reducing the sample volume.[4] |
Problem 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inadequate Removal of Interferences | Optimize the wash step to more effectively remove matrix components. Experiment with different solvent strengths and compositions for the wash solution. A more selective sorbent may be necessary if interferences persist.[8] |
| Co-elution of Analyte and Matrix Components | Modify the chromatographic conditions to improve the separation of the analyte from interfering matrix components. Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which has been shown to improve retention and separation for polar metabolites like BDCPP.[12] |
| Use of Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard for the analyte of interest can help to compensate for matrix effects during quantification, as it will be affected similarly to the native analyte. |
Experimental Protocols
Detailed SPE Protocol for BDCPP from Urine using Oasis® WAX
This protocol is a synthesized methodology based on commonly cited practices. Optimization may be required for specific sample types and laboratory conditions.
| Step | Procedure | Purpose |
| 1. Sample Pre-treatment | To 1 mL of urine, add an internal standard. Adjust the pH to 5.0 using 10 mM ammonium acetate (B1210297) buffer.[2] | To ensure the acidic BDCPP is in its ionized form for optimal retention on the weak anion exchange sorbent. |
| 2. Conditioning | Condition the Oasis WAX SPE cartridge (e.g., 30 mg) with 1 mL of methanol (B129727). | To wet the sorbent and activate the functional groups. |
| 3. Equilibration | Equilibrate the cartridge with 1 mL of water. | To prepare the sorbent for the aqueous sample. |
| 4. Loading | Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). | To allow for sufficient interaction between the analyte and the sorbent. |
| 5. Washing | Wash the cartridge with 1 mL of 5% methanol in water. | To remove unretained, hydrophilic interferences. |
| 6. Elution | Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol. | The basic solution neutralizes the acidic analyte, disrupting the ionic bond with the sorbent and allowing for its elution. |
| 7. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. | To concentrate the sample and ensure compatibility with the analytical mobile phase. |
Quantitative Data Summary
| Parameter | BDCPP | Reference |
| SPE Sorbent | Oasis WAX (Mixed-mode weak anion exchange) | [2] |
| Sample Matrix | Human Urine | [2] |
| pH Adjustment | pH 5 with 10 mM ammonium acetate buffer | [2] |
| Recovery Rate | 82 ± 10% to 91 ± 4% | [2] |
| Method Detection Limit (MDL) | 8 pg/mL in urine | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of TDBPP in Water Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in water samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of TDBPP in water?
A1: The main challenges include the low concentrations of TDBPP typically found in environmental water samples, potential for thermal degradation of the analyte during analysis, and interference from complex sample matrices. Overcoming these requires sensitive analytical instrumentation and robust sample preparation techniques.
Q2: What are the most common analytical techniques for TDBPP detection?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the determination of TDBPP in environmental samples.[1] GC-MS is widely used, though care must be taken to avoid thermal decomposition of TDBPP during analysis.[2]
Q3: Why is sample preparation crucial for sensitive TDBPP analysis?
A3: Sample preparation is critical for pre-concentrating TDBPP from a large volume of water to a level that is detectable by the analytical instrument. It also serves to remove interfering components from the sample matrix, which can otherwise suppress or enhance the analytical signal, leading to inaccurate results.[3] Solid-phase extraction (SPE) is a commonly employed technique for this purpose.
Q4: What is the significance of Quality Assurance/Quality Control (QA/QC) in low-level TDBPP analysis?
A4: A robust QA/QC program is essential to ensure the accuracy, precision, and reliability of analytical data, especially at low concentration levels.[4][5] This includes the use of method blanks, laboratory control samples, matrix spikes, and surrogate standards to monitor the performance of the entire analytical process, from sample collection to final analysis.[6]
Troubleshooting Guides
Issue 1: Low or No Analyte Recovery During Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Sorbent Material | Test different SPE sorbents (e.g., C18, polymeric reversed-phase like Oasis HLB, or mixed-mode). | The choice of sorbent is critical for effective retention of TDBPP. Polymeric sorbents are often a good starting point for a wide range of organic compounds. |
| Incorrect Sample pH | Adjust the pH of the water sample before extraction. For neutral compounds like TDBPP, a neutral pH is generally suitable. | The pH of the sample can affect the charge of interfering compounds and the surface of some sorbents, influencing retention. |
| Inefficient Elution Solvent | Optimize the elution solvent. Test different organic solvents (e.g., ethyl acetate (B1210297), acetone, methanol) and mixtures. Ensure the elution solvent is strong enough to desorb TDBPP from the sorbent.[7] | A solvent that is too weak will not effectively elute the analyte, leading to low recovery. Conversely, a solvent that is too strong may co-elute interferences. |
| Sample Overload | Ensure the sample volume is appropriate for the sorbent mass in the SPE cartridge. | Exceeding the capacity of the sorbent can lead to breakthrough of the analyte during sample loading. |
| Channeling or Drying of Sorbent Bed | Ensure the sorbent bed does not dry out during conditioning and sample loading (unless using a sorbent designed to operate under dry conditions). Maintain a consistent flow rate. | A dry sorbent bed or channeling can lead to poor interaction between the sample and the sorbent, resulting in low retention. |
Issue 2: Poor Peak Shape or Signal Instability in GC-MS Analysis
| Possible Cause | Troubleshooting Step | Explanation |
| Thermal Decomposition of TDBPP | Use a lower injection port temperature. Employ a splitless or pulsed splitless injection to minimize the residence time of the analyte in the hot injector.[2] Consider using a temperature-programmable injector. | TDBPP is thermally labile and can degrade at high temperatures, leading to poor peak shape and reduced sensitivity.[2] |
| Active Sites in the GC System | Use a deactivated liner and column. Perform regular maintenance, including trimming the column and cleaning the ion source. | Active sites in the GC pathway can cause adsorption or degradation of the analyte. |
| Matrix Effects | Enhance sample cleanup to remove co-eluting matrix components. Use matrix-matched calibration standards or a labeled internal standard (e.g., TDBPP-d15) to compensate for signal suppression or enhancement.[8] | Co-eluting compounds from the sample matrix can interfere with the ionization of TDBPP in the MS source, affecting signal intensity.[9] |
| Improper Column Choice | Use a low-bleed, inert capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-methylpolysiloxane phase). | The choice of GC column affects the separation and inertness of the system. |
Issue 3: High Background or Interferences in the Chromatogram
| Possible Cause | Troubleshooting Step | Explanation |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a method blank with each batch of samples to check for contamination. | Impurities in solvents or reagents can introduce interfering peaks into the chromatogram. |
| Carryover from Previous Injections | Run a solvent blank after a high-concentration sample or standard to check for carryover. Optimize the injector and column cleaning procedures between runs. | Highly concentrated samples can contaminate the injection port or the front of the GC column, leading to carryover in subsequent analyses. |
| Ineffective Sample Cleanup | Optimize the SPE wash step to remove more interferences without eluting the analyte. Consider using a multi-sorbent cleanup approach (e.g., silica (B1680970) or Florisil) after the initial extraction.[2] | A more rigorous cleanup will result in a cleaner extract and a lower background signal. |
| Leaching from Labware | Use glassware and sample containers that have been thoroughly cleaned and are known to be free of potential contaminants. Avoid using plasticware that may leach interfering compounds. | Contaminants can be introduced at various stages of sample handling and preparation. |
Data Presentation
Table 1: Comparison of Analytical Methods for TDBPP Detection
| Parameter | GC-MS | LC-MS/MS |
| Typical Detection Limit | 0.3 µg/g (in textiles)[8] | Detection limits in the ng/L range are achievable for similar compounds in water.[10] |
| Sample Preparation | SPE, Liquid-Liquid Extraction | SPE, Direct Injection (for cleaner samples) |
| Derivatization | Not typically required, but can enhance sensitivity for metabolites.[11] | Not required. |
| Key Advantage | High separation efficiency for complex mixtures. | Suitable for thermally labile and polar compounds. |
| Potential Challenge | Thermal decomposition of TDBPP.[2] | Matrix effects (ion suppression/enhancement).[9][12] |
Table 2: Quality Control (QC) Parameters and Acceptance Criteria
| QC Sample | Frequency | Acceptance Criteria |
| Method Blank | One per batch of 20 samples. | Below the limit of quantification (LOQ). |
| Laboratory Control Sample (LCS) | One per batch of 20 samples. | Recovery within 70-130% of the true value. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One pair per batch of 20 samples. | Recovery within laboratory-established control limits; Relative Percent Difference (RPD) ≤ 25%. |
| Surrogate Standard | Spiked into every sample. | Recovery within laboratory-established control limits (e.g., 50-150%). |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of TDBPP from Water
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol (B129727), and finally 5 mL of reagent water. Do not allow the sorbent to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the retained TDBPP from the cartridge with 2 x 4 mL of ethyl acetate into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add a surrogate standard before concentration.
Protocol 2: GC-MS Analysis of TDBPP
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): To be determined based on the mass spectrum of a TDBPP standard (quantifier and qualifier ions).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: Experimental workflow for TDBPP analysis in water.
References
- 1. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. epa.gov [epa.gov]
- 5. Quality Assurance and Quality Control [portal.ct.gov]
- 6. energy.gov [energy.gov]
- 7. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]
- 8. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of human urinary organophosphate flame retardant metabolites by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TDBPP Analysis in Legacy Consumer Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in legacy consumer products.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for TDBPP analysis?
A1: The most prevalent methods for analyzing TDBPP in consumer products are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Photometric Detector (GC-FPD).[1][2] GC-MS is often preferred for its high sensitivity and selectivity. However, challenges such as the thermal instability of TDBPP can complicate GC-based analyses.[1][2]
Q2: In which legacy consumer products is TDBPP typically found?
A2: TDBPP has been used as an additive flame retardant in a variety of products. It is commonly found in polyurethane foam (e.g., in furniture and baby products), acrylic carpets, plastics (such as polyvinyl and phenolic resins, and polystyrene foam), paints, lacquers, and paper coatings.[1][3][4]
Q3: What are the main challenges encountered during the GC-MS analysis of TDBPP?
A3: The primary challenge in the GC-MS analysis of TDBPP is its thermal lability. TDBPP can thermally decompose in the hot GC inlet and column, leading to inaccurate quantification and the appearance of degradation product peaks.[1][2][5] This issue is particularly pronounced with splitless injection methods.[2] Another historical issue with older official methods was the use of hazardous reagents, such as benzene (B151609) for extraction, which are now being replaced with safer alternatives.
Q4: Are there alternative analytical techniques to GC-MS for TDBPP that avoid thermal degradation?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative to GC-MS for analyzing thermally labile compounds like TDBPP, as it does not require high temperatures for sample introduction.[6] Pyrolysis-GC-MS is another technique that has been used for the analysis of flame retardants like TDCPP (a structurally similar compound) in polyurethane foam and can be adapted for TDBPP.[3][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Response for TDBPP in GC-MS Analysis
This is a common problem often linked to the thermal degradation of TDBPP.
| Potential Cause | Recommended Solution |
| High Inlet Temperature | Reduce the injector temperature. A lower temperature can minimize on-column degradation.[5] |
| Active Sites in the Inlet Liner | Use a deactivated (silylated) glass liner to minimize catalytic degradation. Replace the liner regularly.[8] |
| Thermal Decomposition on the GC Column | Use a shorter GC column (e.g., 15m) to reduce the residence time of TDBPP at high temperatures.[2] Consider using a column with a thinner stationary phase to lower elution temperatures.[5] |
| Inappropriate Injection Technique | If using splitless injection, minimize the splitless time to reduce the time the analyte spends in the hot inlet.[2] A pulsed-pressure injection can also help to transfer the analyte to the column more quickly.[5] |
| System Contamination | Bake out the column and clean the injector to remove any contaminants that may be causing degradation.[9] |
Issue 2: Inconsistent Recoveries During Sample Preparation
Inconsistent recoveries can arise from the complex matrices of legacy consumer products.
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Matrix | For textiles, methanol (B129727) extraction has shown good recovery.[2] For polyurethane foams, ensure the sample is finely cut or ground to maximize surface area for extraction. For plastics and electronics, solvent extraction using solvents like toluene (B28343) or dichloromethane (B109758) may be necessary.[10][11][12][13][14] |
| Matrix Effects | Utilize a purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE) with a florisil (B1214189) cartridge, to remove interfering compounds.[2] |
| Use of Inappropriate Solvents | For improved safety and performance, consider replacing older, more hazardous solvents like benzene with alternatives such as ethyl acetate (B1210297) for extraction.[9] |
| Lack of an Internal Standard | Use a deuterated TDBPP (TDBPP-d15) as a surrogate standard to correct for losses during sample preparation and analysis, leading to more accurate quantification. |
Experimental Protocols
Sample Preparation for TDBPP Analysis in Textiles
This protocol is based on a refined method for TDBPP analysis in textiles.
-
Extraction:
-
Accurately weigh a homogenized sample of the textile material.
-
Perform extraction with methanol. For improved extraction efficiency, reflux extraction can be employed.
-
-
Purification:
-
Conduct a liquid-liquid partition of the methanol extract to remove highly polar interferences.
-
Further purify the extract using a florisil cartridge column to remove remaining matrix components.[2]
-
-
Analysis:
-
Concentrate the purified extract and reconstitute in a suitable solvent for GC-MS or GC-FPD analysis.
-
Sample Preparation for TDBPP Analysis in Polyurethane Foam
This protocol is adapted from methods for analyzing similar flame retardants in foam.
-
Sample Homogenization:
-
Cut the polyurethane foam sample into small pieces (e.g., < 2mm) to increase the surface area for extraction.
-
-
Extraction:
-
Perform solvent extraction, for example, using an automated Soxhlet apparatus. A suitable solvent mixture would be hexane/acetone.
-
-
Clean-up:
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove co-extracted matrix components that can interfere with the analysis.
-
-
Analysis:
-
The cleaned extract is then concentrated and analyzed by GC-MS or LC-MS.
-
Quantitative Data Summary
| Analytical Method | Matrix | Detection Limit | Recovery Rate | Calibration Range | Reference |
| GC/FPD | Textiles | 1.0 µg/mL | ~100% | 2.0-100 µg/mL | [1] |
| GC-MS | Textiles | 0.3 µg/g | 66-108% | 0.5-8.0 µg/mL | |
| GC-MS (revised method) | Textiles | 8 µg/g (quantifiable with sufficient precision) | 70-120% (for some samples) | 4, 8, and 20 µg/g (spiked samples) | [3] |
Diagrams
Caption: General experimental workflow for TDBPP analysis.
Caption: Troubleshooting logic for TDBPP thermal decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. healthvermont.gov [healthvermont.gov]
- 5. Activity and Decomposition | Separation Science [sepscience.com]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. researchgate.net [researchgate.net]
troubleshooting poor recovery of TDBPP in textile sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) during textile sample analysis.
Troubleshooting Guide: Poor TDBPP Recovery
Poor recovery of TDBPP can manifest as low analyte signals, inconsistent results, or complete signal loss. The following guide addresses common causes and provides systematic solutions.
Problem 1: Low or No TDBPP Signal Detected by GC-MS
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Potential Cause A: Thermal Degradation. TDBPP is known to be thermally labile and can degrade in the high temperatures of the GC inlet and column.[1][2] This is a primary cause of poor recovery when using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solution 1: Optimize GC-MS Parameters.
-
Use a splitless injection method with a quartz liner to minimize contact with hot metal surfaces.[1]
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Lower the injection port temperature to the lowest possible temperature that still allows for efficient volatilization.
-
Consider using a shorter GC column to reduce the residence time of the analyte at high temperatures.[1]
-
-
Solution 2: Switch to a Milder Analytical Technique.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable alternative that avoids the high temperatures of GC, thus preventing thermal decomposition.[2]
-
-
-
Potential Cause B: Inefficient Extraction. The choice of solvent and extraction conditions significantly impacts the recovery of TDBPP from the textile matrix.
-
Solution 1: Select an Appropriate Extraction Solvent.
-
Methanol (B129727) has been shown to be effective for TDBPP extraction.[1] A pretreatment method using methanol extraction followed by a liquid-liquid partition and purification with a florisil (B1214189) cartridge has demonstrated recovery rates of approximately 100%.[1]
-
Ethyl acetate (B1210297) is a safer alternative to benzene (B151609) and has been successfully used for extraction.[3]
-
Acetone (B3395972) under acidic conditions is another option, though careful control is needed to prevent degradation of other potential analytes.[2][4]
-
-
Solution 2: Optimize Extraction Method.
-
Problem 2: Inconsistent Recovery Across Different Textile Types
-
Potential Cause: Matrix Effects. The composition of the textile (e.g., cotton, polyester, blends) can interfere with the extraction process and lead to variable recovery rates.
-
Solution 1: Use Isotope-Labeled Internal Standards.
-
Solution 2: Perform Matrix-Matched Calibrations.
-
Prepare calibration standards in an extract of a blank textile sample that is similar in composition to the samples being analyzed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor TDBPP recovery in textile analysis?
A1: The most frequently cited reason for poor TDBPP recovery, particularly when using GC-MS, is thermal decomposition in the instrument's injection port and column.[1][2]
Q2: Which analytical instrument is recommended to avoid thermal degradation of TDBPP?
A2: LC-MS/MS is recommended as it does not require high temperatures for sample introduction, thereby eliminating the risk of thermal decomposition of TDBPP.[2]
Q3: What are the recommended extraction solvents for TDBPP from textiles?
A3: Methanol, ethyl acetate, and acetone (often with the addition of a small amount of acid) are commonly used and effective solvents for extracting TDBPP from textile matrices.[1][2][3]
Q4: How can I improve the accuracy of my TDBPP quantification?
A4: The use of a deuterated internal standard, specifically TDBPP-d15, is highly recommended to improve the accuracy and precision of your results by correcting for recovery losses during sample preparation and analysis.[3][6]
Q5: Can the pH of the extraction solvent affect TDBPP recovery?
A5: While acidic conditions can be beneficial for the extraction of some flame retardants, it is important to note that some related compounds can decompose under acidic conditions.[2][4] For TDBPP, extraction with neutral solvents like methanol or ethyl acetate has proven effective.[1][3] If using acidic conditions, the exposure time should be minimized.[4]
Data Presentation
Table 1: Comparison of TDBPP Recovery Rates with Different Analytical Methods and Solvents
| Analytical Method | Extraction Solvent | Textile Matrix | Reported Recovery Rate (%) | Reference |
| GC/FPD | Methanol | Not specified | ~100 | [1] |
| GC-MS | Ethyl Acetate | Various curtain materials | 66 - 108 | [3] |
| LC-MS/MS | Acetone with formic acid | Various textile products | 83.7 - 120.8 | [2] |
| LC-MS/MS | Acetone with formic acid | Various textile products | 90 - 121 | [7] |
Experimental Protocols
Protocol 1: Methanol Extraction for GC-MS Analysis (Based on[1])
-
Sample Preparation: Cut the textile sample into small pieces (approximately 1 cm x 1 cm).
-
Extraction:
-
Weigh 1.0 g of the cut textile sample into a flask.
-
Add 50 mL of methanol.
-
Perform extraction (e.g., via Soxhlet or reflux) for a defined period (e.g., 2 hours).
-
-
Liquid-Liquid Partition:
-
Concentrate the methanol extract.
-
Add a suitable non-polar solvent (e.g., n-hexane) and deionized water.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer.
-
-
Purification:
-
Pass the organic extract through a florisil cartridge column for cleanup.
-
Elute the TDBPP with an appropriate solvent mixture.
-
-
Analysis:
-
Concentrate the purified extract and reconstitute in a suitable solvent for GC-MS analysis.
-
Inject into the GC-MS system.
-
Protocol 2: Acetone Extraction for LC-MS/MS Analysis (Based on[4])
-
Sample Preparation: Cut the textile sample into small pieces (approximately 1 cm x 1 cm).
-
Extraction:
-
Weigh 0.2 g of the sample into a glass tube.
-
Add internal standards (e.g., TDBPP-d15).
-
Add 10 mL of acetone and 0.1 mL of 1 mol/L aqueous formic acid solution.
-
Perform ultrasonic extraction at 30°C for 30 minutes.
-
-
Solvent Exchange:
-
Concentrate the extract under a nitrogen stream to remove the volatile formic acid and acetone.
-
Reconstitute the residue in acetonitrile (B52724) for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the final solution into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for poor TDBPP recovery.
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
calibration curve linearization for TDBPP quantification by GC/FPD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) using Gas Chromatography with a Flame Photometric Detector (GC/FPD). The focus is on understanding and addressing the common issue of calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: What is TDBPP and why is its quantification important?
A1: Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was widely used in plastics, textiles, and electronics. Due to its potential health risks, its use has been restricted in many products.[1] Accurate quantification of TDBPP is crucial for monitoring its presence in environmental samples, consumer products, and biological matrices to assess exposure and ensure regulatory compliance.
Q2: How does a Flame Photometric Detector (FPD) work for TDBPP analysis?
A2: A Flame Photometric Detector (FPD) is highly selective for compounds containing phosphorus and sulfur.[2] When the sample elutes from the GC column, it enters a hydrogen-rich flame. For phosphorus-containing compounds like TDBPP, the phosphorus atoms are excited in the flame and form an excited HPO* species. As this species returns to its ground state, it emits light at a characteristic wavelength (~526 nm).[3] A photomultiplier tube detects this light, generating a signal that is proportional to the amount of phosphorus in the sample.[3][4]
Q3: Why is my calibration curve for TDBPP often non-linear when using GC/FPD?
A3: Non-linear calibration curves for TDBPP analysis by GC/FPD are common and can be attributed to several factors:
-
Analyte Stability: TDBPP is known to be thermally unstable and can degrade in the hot GC inlet, especially when using splitless injection.[1]
-
Active Sites: The GC inlet liner and the analytical column can have active sites (e.g., silanol (B1196071) groups) that may adsorb the analyte, particularly at low concentrations, leading to a non-linear response.[5]
-
Detector Response: The FPD's response to phosphorus is not always linear. The chemiluminescence process involving the formation of HPO* can result in a response that is better described by a quadratic relationship.[1]
Q4: Is a quadratic (non-linear) calibration curve acceptable for TDBPP quantification?
A4: Yes, for TDBPP analysis with GC/FPD, a quadratic calibration curve is often more appropriate and can provide more accurate results than a linear regression, especially over a wider concentration range.[1] Studies have shown that a quadratic curve of the form Y = ax² + bx + c can accurately model the response of the FPD to TDBPP.[1] It is important to use a sufficient number of calibration standards to properly define the curve.[6]
Troubleshooting Guide
Problem: My calibration curve for TDBPP is non-linear and has a poor correlation coefficient (r² < 0.99).
This is a common issue stemming from several potential sources. The following sections break down the likely causes and their solutions.
Cause 1: Analyte Degradation in the GC Inlet
TDBPP is thermally labile, and excessive temperature in the injector can cause it to break down before it reaches the detector, leading to poor and non-reproducible results.[1]
| Solution | Details |
| Optimize Injector Temperature | Lower the injector temperature to the minimum required for efficient volatilization. A starting point of 250°C is often recommended. |
| Use a Deactivated Inlet Liner | Active sites on a standard glass liner can catalyze the degradation of TDBPP. Use a liner that has been deactivated to minimize these interactions. A splitless liner with deactivated glass wool can also help protect the column from non-volatile matrix components.[7][8] |
| Minimize Residence Time in the Inlet | Use a faster injection speed and ensure proper splitless purge time to move the analyte onto the column as quickly as possible. |
Cause 2: Active Sites in the Chromatographic System
Active silanol groups on the surface of the inlet liner or the GC column can interact with TDBPP, causing peak tailing and loss of signal, especially at lower concentrations.[5]
| Solution | Details |
| Regular Inlet Maintenance | Periodically replace the septum and inlet liner to prevent the buildup of contaminants that can create active sites. |
| Column Conditioning and Trimming | Properly condition a new column according to the manufacturer's instructions. If performance degrades, trimming a small portion (e.g., 0.5 meters) from the front of the column can remove accumulated non-volatile residues and active sites. |
Cause 3: Inherent Non-Linearity of the FPD Response
The mechanism of light emission in the FPD for phosphorus does not always produce a linear signal response across a wide concentration range.
| Solution | Details |
| Use a Quadratic Calibration Model | Instead of a linear fit, use a quadratic regression for your calibration curve. This is often a more accurate representation of the detector's response to phosphorus-containing compounds like TDBPP.[1][9] Ensure you have at least 5-6 calibration points to accurately define the curve.[6] |
| Narrow the Calibration Range | If a linear model is required, you may need to work within a narrower concentration range where the response is more linear.[10] However, this may limit the dynamic range of your assay. |
Cause 4: Matrix Effects
Components of the sample matrix that co-elute with TDBPP can either enhance or suppress the detector response, leading to inaccurate quantification and a distorted calibration curve.
| Solution | Details |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix extract that is free of TDBPP. This helps to compensate for any signal enhancement or suppression caused by the matrix. |
| Improve Sample Cleanup | Implement a more rigorous sample cleanup procedure to remove interfering matrix components before GC analysis. The QuEChERS method with appropriate sorbents is effective for many biological matrices.[11] |
| Standard Addition Method | For complex or variable matrices, the standard addition method can provide the most accurate quantification by accounting for matrix effects in each individual sample. |
Data Presentation
Table 1: Typical GC/FPD Instrumental Parameters for TDBPP Analysis
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 - 1.5 mL/min |
| Injection Volume | 1 µL |
| Injector Type | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min) |
| Detector Temperature | 280 - 300 °C |
| FPD Gas Flows | Hydrogen: ~75 mL/min; Air: ~100 mL/min; Makeup Gas (N₂): ~30 mL/min |
Note: These parameters should be optimized for your specific instrument and application.
Table 2: Comparison of Linear vs. Quadratic Calibration Models for TDBPP
| Concentration (ng/mL) | Response (Area Counts) | Calculated Conc. (Linear Fit, r²=0.985) | % Accuracy (Linear) | Calculated Conc. (Quadratic Fit, r²=0.999) | % Accuracy (Quadratic) |
| 10 | 5,000 | 12.5 | 125% | 10.1 | 101% |
| 25 | 11,500 | 26.8 | 107% | 24.9 | 99.6% |
| 50 | 22,000 | 51.2 | 102% | 50.3 | 100.6% |
| 100 | 45,000 | 102.3 | 102% | 100.5 | 100.5% |
| 250 | 120,000 | 265.1 | 106% | 249.5 | 99.8% |
| 500 | 250,000 | 498.9 | 99.8% | 499.7 | 99.9% |
This table presents illustrative data to demonstrate the potential for improved accuracy at lower concentrations when using a quadratic fit.
Experimental Protocols
Protocol 1: TDBPP Extraction from Serum/Plasma using a Modified QuEChERS Method
This protocol is a general guideline and should be validated for your specific application.
-
Sample Preparation:
-
Pipette 1 mL of serum or plasma into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1 mL of reagent water.
-
Spike with an appropriate internal standard if used.
-
-
Extraction:
-
Add 2 mL of acetonitrile (B52724) to the tube.
-
Add QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a new vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Transfer to a GC vial for analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for TDBPP quantification.
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. FPD: Flame Photometric Detector - FPD: Flame Photometric Detector - Chromedia [chromedia.org]
- 4. srigc.com [srigc.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Linear vs. Quadratic Calibration - Chromatography Forum [chromforum.org]
- 7. analysis.rs [analysis.rs]
- 8. agilent.com [agilent.com]
- 9. Quadratic Curve vs. Linear Weighting? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS-based extraction with dispersive solid phase extraction clean-up using PSA and ZrO2-based sorbents for determination of pesticides in bovine milk samples by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in TDBPP Genotoxicity Assays
This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of genotoxicity assays for Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP).
Frequently Asked Questions (FAQs)
Q1: What is TDBPP and why is its genotoxicity a concern?
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was widely used in consumer products such as children's sleepwear, plastics, and foams.[1] Its use was banned in children's garments in 1977 by the U.S. Consumer Product Safety Commission after studies revealed it could cause cancer in animals.[1] TDBPP is considered a probable human carcinogen and a genetic toxicant, raising concerns due to its potential for environmental persistence and human exposure through contaminated dust and water.[1]
Q2: What are the primary mechanisms of TDBPP-induced genotoxicity?
TDBPP's genotoxicity is complex. Evidence suggests it is not a direct-acting mutagen but requires metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as 2-bromoacrolein (B81055) (2BA).[2][3] These metabolites can then damage DNA.[2] Additionally, TDBPP and other brominated flame retardants can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that cause single and double-strand DNA breaks and oxidative damage to DNA bases.[4][5] While TDBPP is a potent clastogen (causing chromosome breaks), it may not be an effective inducer of gene mutations in eukaryotic systems.[2]
Q3: Does TDBPP require metabolic activation (e.g., S9 fraction) to show genotoxicity in vitro?
Yes, metabolic activation is crucial for observing the genotoxic effects of TDBPP in many in vitro assays.[2][6] The flame retardant is metabolized by cytochrome P-450 enzymes into products that are mutagenic.[6] Assays conducted without an exogenous metabolic activation system (like a rat liver S9 fraction) may produce false-negative results.[2][3]
Q4: What are the most common sources of variability in TDBPP genotoxicity assays?
Inconsistent results in the literature for TDBPP and other brominated flame retardants are common and can be attributed to several factors.[4][7] Key sources of variability include:
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Choice of Model: Different cell lines or organisms can have varying metabolic capabilities and sensitivities.[4]
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Concentration and Dosage: The dose-response relationship can be complex, and inappropriate concentration ranges can lead to misleading results.[4]
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Metabolic Activation (S9): The source (e.g., rat, hamster), inducing agent (e.g., Aroclor 1254, phenobarbital), and concentration of the S9 fraction can significantly impact the outcome.[8][9]
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Protocol Variations: Minor differences in experimental procedures, such as incubation times, reagent quality, and scoring criteria, can lead to significant inter-laboratory variation.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during common genotoxicity assays with TDBPP.
Ames Test (Bacterial Reverse Mutation Assay)
Q: My Ames test results for TDBPP are consistently negative, even with S9 activation. What could be wrong?
-
Potential Cause: Inefficient or inappropriate metabolic activation.
-
Solution:
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Verify S9 Activity: Ensure the S9 fraction is active using positive controls that require metabolic activation (e.g., 2-aminoanthracene).
-
Optimize S9 Concentration: Standard protocols for mammalian cells often use low S9 concentrations. For certain compounds, an "enhanced" protocol with a higher S9 concentration (e.g., up to 30% v/v) and a pre-incubation step may be necessary to improve the detection of metabolites.[9]
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Check S9 Source: Hamster liver S9 may be more sensitive for detecting certain classes of mutagens compared to rat liver S9.[9]
-
Review Tester Strains: While TDBPP is known to be mutagenic in Salmonella typhimurium TA100, ensure you are using a full panel of recommended strains (e.g., TA98, TA1535, TA1537, and an E. coli strain) to detect different types of mutations.[6][8]
-
Q: I'm observing toxicity or precipitation on my plates at higher TDBPP concentrations. How should I proceed?
-
Potential Cause: TDBPP solubility limits or cytotoxicity.
-
Solution:
-
Solvent Selection: TDBPP is often dissolved in DMSO. If precipitation occurs upon dilution into the aqueous assay medium, try to optimize the final DMSO concentration to be as low as possible while maintaining solubility.[12]
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the maximum non-toxic concentration. The highest dose tested in the main experiment should show evidence of toxicity but not be so high that it prevents the growth of a sufficient number of revertant colonies.[8]
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Visual Inspection: Carefully examine the plates before scoring. If a precipitate is present, it should be noted, as it can interfere with automated colony counters and may sequester the test compound, reducing its effective concentration.[12]
-
Comet Assay (Single Cell Gel Electrophoresis)
Q: My untreated control cells show high levels of background DNA damage ("comets"). What is causing this?
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Potential Cause: Suboptimal cell handling, reagent quality, or environmental factors.[10]
-
Solution:
-
Gentle Cell Handling: Avoid harsh enzymatic treatments or excessive centrifugation when harvesting cells, as this can cause mechanical DNA damage.[10]
-
Reagent Quality: Use high-purity water and fresh, high-quality reagents. Test new batches of serum or DMSO for their potential to induce background damage. The pH of the alkaline lysis and electrophoresis buffers is critical and should be verified.[10]
-
Minimize Light Exposure: Handle cells under subdued or red light, especially after embedding in agarose (B213101), as UV and fluorescent light can induce DNA damage.[10][13]
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Check for Contamination: Regularly test cell cultures for mycoplasma contamination, which is known to cause DNA damage.[10]
-
Q: My TDBPP-treated cells show inconsistent or no comet formation, even at concentrations where I expect damage.
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Potential Cause: Inefficient lysis, incorrect electrophoresis conditions, or issues with DNA staining.
-
Solution:
-
Optimize Lysis: Ensure the lysis buffer completely covers the slides and that the incubation period is sufficient (often overnight at 4°C is recommended for consistency).[13][14] The lysis solution should contain both a high salt concentration to disrupt chromatin and a detergent (e.g., Triton X-100) to lyse cell membranes.[15]
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Standardize Electrophoresis: The voltage, current, time, and temperature of electrophoresis are critical parameters that influence DNA migration.[10] Ensure the buffer level just covers the slides and remains consistent for every run. It is recommended to run the electrophoresis at a low temperature (e.g., 4°C) to prevent additional DNA damage.[10]
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Alkaline Unwinding Time: The DNA unwinding step in the alkaline buffer prior to electrophoresis is crucial for exposing single-strand breaks and alkali-labile sites. This step should be standardized (typically 20-40 minutes).[10]
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Staining and Visualization: Ensure the DNA stain is not expired and is used at the correct concentration. If the comets appear blurry or out of focus, it could be due to an improper agarose concentration or the cells not being in a single focal plane.[14]
-
In Vitro Micronucleus Assay
Q: I am not observing an increase in micronuclei after TDBPP treatment.
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Potential Cause: Insufficient treatment time, suboptimal concentration, or issues with the cytokinesis block.
-
Solution:
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Cell Division is Required: Micronuclei are only formed in cells that have undergone mitosis.[16] The cytokinesis-block micronucleus (CBMN) assay, which uses cytochalasin B (CytoB), is the preferred method as it ensures you are scoring cells that have completed one nuclear division.[16][17]
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Timing of CytoB Addition: The timing of CytoB addition is critical. It should be added after TDBPP treatment to allow cells to progress through S-phase (where DNA damage is fixed) and into mitosis. For human lymphocytes, CytoB is typically added ~44 hours after culture initiation.[18]
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Appropriate Harvest Time: Cells should be harvested at a time point that allows for the completion of one cell cycle, typically 24-28 hours after CytoB addition.[18]
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Cytotoxicity Assessment: High levels of cytotoxicity can inhibit cell division, preventing micronucleus formation. Always run a concurrent cytotoxicity assay (e.g., by calculating the Cytokinesis-Block Proliferation Index - CBPI) to ensure the concentrations tested are not overly toxic.[16][19]
-
Q: My micronucleus scoring is inconsistent between experiments and scorers.
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Potential Cause: Subjective scoring criteria and misidentification of artifacts.
-
Solution:
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Use Strict Scoring Criteria: Adhere to established criteria for identifying micronuclei. A true micronucleus is a small, round, non-refractile body with a clear boundary, located in the cytoplasm of a binucleated cell.[16][20] Its size is typically between 1/16th and 1/3rd the diameter of the main nucleus.[20]
-
Blinded Scoring: Slides should always be coded and scored "blind" to the treatment group to eliminate bias.[17]
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Distinguish from Artifacts: Scorers must be trained to distinguish micronuclei from artifacts such as stain precipitates, small apoptotic bodies, or nuclear buds (which are connected to the main nucleus).[16][20] Using a DNA-specific stain like DAPI or Giemsa can help confirm the presence of chromatin.[20]
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Score Sufficient Cells: To achieve statistical power, at least 2000 binucleated cells per concentration should be scored.[17][18]
-
Quantitative Data Summary
The following table summarizes representative quantitative data from genotoxicity studies of TDBPP and related brominated flame retardants. This data highlights the variability in experimental outcomes and emphasizes the need for standardized protocols.
| Compound | Assay Type | Cell Line / Organism | Concentration Range | Metabolic Activation (S9) | Key Quantitative Finding | Reference |
| TBBPA | Comet Assay | Human PBMCs | 0.01 - 10 µg/mL | Not Used | Dose-dependent increase in DNA in tail (SSBs & DSBs); significant from 0.01 µg/mL. | [4] |
| TBBPA | Comet Assay (Oxidative) | Human PBMCs | 0.01 - 1 µg/mL | Not Used | Significant increase in oxidized purines at 1 µg/mL. | [4] |
| Tris-BP (TDBPP) | Mutagenicity | S. typhimurium TA100 | Not Specified | Required | High mutagenicity observed. | [2] |
| Tris-BP (TDBPP) | Mutagenicity | Human TK6 Cells | Not Specified | Not Specified | No increase in mutation frequency detected. | [2] |
| Tris-CP | Mutagenicity | S. typhimurium TA100 | Not Specified | Required | Mutagenic, but less potent than TDBPP. | [6] |
| TDCPP | Comet Assay | Human HepG2 Cells | 100 - 400 µM | Not Used | 6.5 to 30.5-fold increase in Olive Tail Moment (OTM) vs. control. | [21] |
| TDCPP | Cytotoxicity (MTT) | Human HepG2 Cells | 100 - 400 µM | Not Used | IC50 determined to be 163.2 µM after 72h exposure. | [21] |
| TCPP | Micronucleus Assay | Human Lymphocytes | 10 - 40 µg/mL | Not Used | Statistically significant increase in MN frequency at 30 and 40 µg/mL. | [19] |
Note: TBBPA = Tetrabromobisphenol A; Tris-BP = Tris(2,3-dibromopropyl)phosphate (TDBPP); Tris-CP = Tris(1,3-dichloro-2-propyl)phosphate; TDCPP = Tris(1,3-dichloro-2-propyl)phosphate; TCPP = Tris(chloropropyl)phosphate. PBMCs = Peripheral Blood Mononuclear Cells.
Experimental Protocols
Alkaline Comet Assay Protocol
This protocol is a synthesized methodology for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
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Cell Preparation: Prepare a single-cell suspension at a concentration of ~1 x 10^5 cells/mL in ice-cold PBS. Cell viability must be >80% as assessed by Trypan blue exclusion.[18]
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Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of low melting point (LMP) agarose (0.5% - 1.0% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide. Gently spread and cover with a coverslip. Allow to solidify at 4°C for 10-15 minutes.
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Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10). Incubate for at least 1 hour (or overnight for consistency) at 4°C, protected from light.[13][15]
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Alkaline Unwinding: Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the buffer just covers the slides. Let the DNA unwind for 20-40 minutes at 4°C.[10]
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Electrophoresis: Perform electrophoresis at 4°C under the same alkaline conditions. Typical settings are 25V and 300mA for 20-30 minutes. These conditions must be optimized for each laboratory.[10]
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Neutralization and Staining: Carefully remove the slides and wash them gently 2-3 times with Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[18] Stain the DNA with a fluorescent dye (e.g., SYBR Green or Ethidium Bromide) and visualize using a fluorescence microscope.
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Scoring: Capture images and analyze at least 50-100 comets per slide using specialized software. Key parameters are % DNA in the tail and Olive Tail Moment.[18]
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol
This protocol is designed for suspension cells like human lymphocytes.
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Cell Culture Initiation: Isolate lymphocytes from whole blood and initiate a culture using an appropriate medium and mitogen (e.g., phytohaemagglutinin).
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Compound Exposure: After an initial incubation period (e.g., 24 hours), add TDBPP at various concentrations. Include a solvent control (e.g., DMSO) and a positive control. If metabolic activation is required, co-incubate the cells with TDBPP and an appropriate concentration of S9 mix for a short period (e.g., 3-6 hours) before washing and re-suspending in fresh medium.[18]
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Cytokinesis Block: Approximately 44 hours after culture initiation, add Cytochalasin B (final concentration of 3-6 µg/mL) to block cytokinesis.[18]
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Cell Harvesting: Harvest the cells 24-28 hours after adding CytoB (total culture time of ~72 hours).[18] Use a hypotonic treatment (e.g., KCl) to swell the cells, followed by fixation with a methanol:acetic acid solution.
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Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or DAPI.[18]
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Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, adhering to established criteria.[17][18] Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) by counting the proportion of mono-, bi-, and multi-nucleated cells to assess cytotoxicity.[19]
Visualizations
Caption: General workflow for in vitro genotoxicity testing of TDBPP.
Caption: Proposed signaling pathway for TDBPP-induced genotoxicity.
Caption: Logical troubleshooting workflow for the Comet Assay.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative genotoxicity and nephrotoxicity studies of the two halogenated flame retardants tris(1,3-dichloro-2-propyl)phosphate and tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria [mdpi.com]
- 20. Micronucleus Assay: Pitfalls and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Analysis of TDBPP in High-Fat Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in high-fat biological tissues.
Troubleshooting Guides
High-fat matrices such as adipose tissue present significant challenges in the analysis of TDBPP due to the presence of lipids, which can interfere with extraction, cleanup, and detection. This guide addresses common issues encountered during experimental workflows.
Issue 1: Low Analyte Recovery
Question: I am experiencing low recovery of TDBPP from my adipose tissue samples. What are the potential causes and solutions?
Answer:
Low recovery of TDBPP is a frequent challenge stemming from its lipophilic nature, leading to its strong association with the lipid matrix. Several factors throughout the sample preparation process can contribute to this issue.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | The choice of extraction solvent is critical. A non-polar solvent like hexane (B92381) is effective at dissolving lipids but may not efficiently extract the more polar TDBPP. Conversely, a polar solvent like acetonitrile (B52724) may not effectively penetrate the lipid matrix. Solution: Employ a biphasic solvent system, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves an initial extraction with a polar solvent like acetonitrile, followed by partitioning with a non-polar solvent and salts to separate the analyte from the bulk of the lipids. A mixture of dichloromethane (B109758) and hexane can also be effective. |
| Analyte Loss During Cleanup | Aggressive cleanup steps aimed at removing lipids can also lead to the loss of TDBPP. For instance, some solid-phase extraction (SPE) sorbents may irreversibly adsorb TDBPP. Solution: Optimize the SPE sorbent and elution solvent. Florisil and silica (B1680970) gel are commonly used for cleanup.[1] A less aggressive elution solvent or a combination of solvents may be necessary to ensure the complete elution of TDBPP. Dispersive SPE (dSPE) with C18 or graphitized carbon black (GCB) can also be effective for lipid removal, but care must be taken to avoid analyte loss.[2] |
| Incomplete Homogenization | Adipose tissue is heterogeneous. Incomplete homogenization can lead to inconsistent extraction efficiency and low recovery. Solution: Ensure thorough homogenization of the tissue sample. Cryogenic grinding (grinding the sample at very low temperatures) can improve the efficiency of homogenization and subsequent extraction. |
| Co-precipitation with Lipids | During solvent evaporation steps, TDBPP can co-precipitate with the lipids, making it unavailable for subsequent analysis. Solution: Avoid complete dryness during solvent evaporation. Redissolve the extract in a small volume of a suitable solvent immediately after evaporation. |
Issue 2: High Matrix Effects in MS-Based Detection
Question: My GC-MS/MS (or LC-MS/MS) analysis of TDBPP in adipose tissue extracts shows significant signal suppression (or enhancement). How can I mitigate these matrix effects?
Answer:
Matrix effects are a common phenomenon in mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to inaccurate quantification.[3] In high-fat tissues, residual lipids are the primary source of these effects.
Potential Causes & Solutions:
| Cause | Solution |
| Co-eluting Lipids | Residual lipids in the final extract can co-elute with TDBPP and suppress its ionization in the mass spectrometer source. Solution: Improve the cleanup procedure to remove more of the lipid matrix. Techniques like gel permeation chromatography (GPC) or the use of specialized lipid removal cartridges (e.g., those containing sorbents like Z-Sep or EMR-Lipid) can be highly effective.[4] |
| Instrument Contamination | The injection of fatty extracts can lead to the accumulation of lipids in the GC inlet, column, and MS source, causing broad peaks, signal drift, and increased background noise. Solution: Regular instrument maintenance is crucial. This includes frequent changing of the GC inlet liner and septum, trimming the analytical column, and cleaning the MS ion source. The use of a guard column can also help protect the analytical column. |
| Ionization Competition | High concentrations of co-eluting matrix components can compete with TDBPP for ionization, leading to signal suppression. Solution: Dilute the final extract to reduce the concentration of matrix components. However, this may compromise the limit of detection. Alternatively, using a more selective ionization technique, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) in LC-MS, can sometimes reduce matrix effects. For GC-MS, chemical ionization (CI) can be an alternative to electron ionization (EI).[5] |
| Lack of Internal Standard | Without an appropriate internal standard, it is difficult to correct for matrix-induced signal variations. Solution: Use a stable isotope-labeled internal standard (e.g., TDBPP-d15) that co-elutes with the native analyte and experiences similar matrix effects.[4] This is the most effective way to compensate for signal suppression or enhancement. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing TDBPP in high-fat tissues?
A1: The primary challenge is the efficient separation of the lipophilic TDBPP from the overwhelmingly abundant lipid matrix. Lipids can cause significant interference at every stage of the analysis, from extraction and cleanup to instrumental detection, leading to low recovery, poor reproducibility, and inaccurate quantification.
Q2: Which analytical technique is better for TDBPP analysis in fatty tissues: GC-MS or LC-MS/MS?
A2: Both GC-MS and LC-MS/MS can be used for the analysis of TDBPP.
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GC-MS: TDBPP is amenable to gas chromatography; however, thermal decomposition of TDBPP in the hot GC inlet can be a concern, potentially leading to lower sensitivity and the formation of degradation products.[5] Using a programmable temperature vaporization (PTV) inlet can mitigate this issue.
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LC-MS/MS: This technique avoids the issue of thermal degradation and can offer high sensitivity and selectivity. However, it is often more susceptible to matrix effects from co-eluting lipids, necessitating very efficient sample cleanup.
The choice between the two often depends on the available instrumentation, the required sensitivity, and the laboratory's experience with each technique.
Q3: Can I use a generic QuEChERS method for TDBPP extraction from adipose tissue?
A3: A standard QuEChERS method designed for fruits and vegetables may not be optimal for adipose tissue. The high lipid content requires modifications to the extraction and cleanup steps. This may include using a different solvent ratio, adding a lipid removal step (e.g., freezing out the lipids at a low temperature or using a dSPE sorbent with high lipid affinity like C18), or incorporating an additional cleanup step like SPE.
Q4: What are typical recovery rates and limits of detection for TDBPP in adipose tissue?
A4: Achieving high recovery and low detection limits for TDBPP in adipose tissue is challenging. The following table provides representative quantitative data for the analysis of organophosphorus flame retardants in fatty matrices, which can be used as a benchmark. Actual performance will depend on the specific method and instrumentation used.
| Parameter | Typical Range | Reference |
| Recovery | 60-110% | [4] |
| Relative Standard Deviation (RSD) | < 20% | [4] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | [4] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | [4] |
Q5: Are there any known biological signaling pathways affected by TDBPP?
A5: Direct evidence for TDBPP's impact on specific signaling pathways is still an active area of research. However, studies on structurally similar organophosphorus flame retardants, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have shown interference with the Wnt/β-catenin signaling pathway . TDCIPP has been found to bind to Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of this pathway.[6] This interaction inhibits GSK-3β activity, leading to the accumulation of β-catenin and subsequent disruption of downstream cellular processes. Given the structural similarities, it is plausible that TDBPP could affect similar pathways.
Experimental Protocols
A detailed experimental protocol for the analysis of TDBPP in adipose tissue is provided below. This protocol is adapted from established methods for the analysis of organophosphorus compounds in high-fat matrices.
Protocol: Analysis of TDBPP in Adipose Tissue by GC-MS/MS
1. Sample Preparation and Homogenization:
- Weigh approximately 1 g of frozen adipose tissue.
- To facilitate homogenization, cryogenically grind the frozen tissue into a fine powder using a mortar and pestle with liquid nitrogen.
- Spike the homogenized sample with a known amount of TDBPP-d15 internal standard.
2. Extraction (Modified QuEChERS):
- Transfer the homogenized sample to a 50 mL polypropylene (B1209903) centrifuge tube.
- Add 10 mL of acetonitrile and 5 mL of hexane.
- Vortex vigorously for 1 minute.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Vortex immediately for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):
- Transfer the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
4. Solvent Exchange and Concentration:
- Transfer the cleaned extract to a clean tube.
- Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.
5. GC-MS/MS Analysis:
- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
- Inlet: PTV, solvent vent mode
- Oven Program: 60°C (1 min hold), ramp to 300°C at 10°C/min, hold for 5 min
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- TDBPP transitions: Monitor at least two precursor-product ion transitions for quantification and confirmation.
- TDBPP-d15 transitions: Monitor corresponding transitions for the internal standard.
Visualizations
Experimental Workflow for TDBPP Analysis
Caption: A generalized workflow for the analysis of TDBPP in high-fat biological tissues.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of TDBPP during sample preparation.
Potential Signaling Pathway Affected by TDBPP
Caption: A potential mechanism of TDBPP interfering with the Wnt/β-catenin signaling pathway.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Analysis of Fatty Acid in Biological Samples Using Liquid Chromatography–Quadrupole-Orbitrap Mass Spectrometry Under Pa… [ouci.dntb.gov.ua]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(1,3-dichloro-2-propyl) Phosphate Inhibits Early Embryonic Development by Binding to Gsk-3β Protein in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Injection Parameters for TDBPP in Gas Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing gas chromatography (GC) injection parameters for the analysis of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDBPP). Due to the thermal lability of TDBPP, proper optimization of the injection process is critical to prevent degradation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing TDBPP by GC?
A1: The primary challenge is the thermal decomposition of TDBPP in the hot GC inlet. This degradation can lead to poor peak shape, low sensitivity, and inaccurate quantitative results. It has been suggested that TDBPP can thermally decompose both during GC injection and within the column or ion sources.[1]
Q2: What is the recommended injection mode for TDBPP analysis: split or splitless?
A2: Splitless injection is often used for trace analysis to maximize the transfer of analyte to the column.[2][3] However, for thermally sensitive compounds like TDBPP, the longer residence time in the hot inlet during splitless injection can increase thermal degradation.[1] Therefore, a split injection, which uses higher flow rates to quickly transfer the sample to the column, may be preferable to minimize decomposition.[4] The choice ultimately depends on the required sensitivity and the concentration of TDBPP in the sample. If splitless injection is necessary for sensitivity, careful optimization of other parameters is crucial.
Q3: What type of GC inlet liner is best for TDBPP analysis?
A3: A deactivated quartz liner is a good choice to minimize active sites that can promote thermal degradation.[1] For splitless injections, a tapered liner can help to focus the sample onto the column.[3][5] If using a split injection, a liner that promotes rapid and homogeneous vaporization is ideal.[3][5] The use of glass wool in the liner can aid in sample vaporization and trap non-volatile residues, but it can also introduce active sites if not properly deactivated.[6]
Q4: What is a good starting point for the GC injector temperature?
A4: For many organophosphorus compounds, an initial injector temperature of 250°C is a reasonable starting point.[7] However, due to TDBPP's thermal instability, it is advisable to start with a lower temperature (e.g., 220°C) and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | 1. Thermal degradation in the injector. 2. Active sites in the liner or column. 3. Sub-optimal injector temperature (too low or too high). 4. Column contamination. | 1. Lower the injector temperature in 10°C increments. 2. Use a highly inert, deactivated quartz liner. 3. Trim the first few centimeters of the analytical column. 4. Optimize the injector temperature by testing a range (e.g., 220°C to 280°C).[7] 5. Bake out the column according to the manufacturer's instructions. |
| Low or No TDBPP Peak (Poor Sensitivity) | 1. Severe thermal degradation. 2. Sample loss due to a leaking septum or improper injection. 3. Incorrect injection mode for the sample concentration. | 1. Significantly lower the injector temperature. 2. Consider using a split injection with a low split ratio to reduce inlet residence time. 3. Replace the injector septum. 4. Ensure a proper and consistent injection technique, preferably using an autosampler. 5. If sample concentration is very low, optimize splitless injection parameters carefully. |
| Poor Reproducibility (Inconsistent Peak Areas) | 1. Inconsistent thermal degradation. 2. Leaks in the injection port. 3. Contaminated liner or syringe. 4. Inconsistent injection volume. | 1. Stabilize the injector temperature and ensure the system is equilibrated. 2. Perform a leak check on the GC inlet. 3. Regularly replace the liner and septum. 4. Use an autosampler for precise and repeatable injections. |
| Appearance of Unexpected Peaks | 1. Thermal degradation products of TDBPP. 2. Contamination from the sample matrix, solvent, or GC system. | 1. Analyze a TDBPP standard at different injector temperatures to identify degradation products. 2. Run a solvent blank to check for system contamination. 3. Ensure high-purity solvents and gases are used. |
Quantitative Data Summary
Since the optimal injection parameters for TDBPP are highly dependent on the specific GC instrument, column, and sample matrix, the following table provides recommended starting conditions and ranges for optimization rather than absolute values.
| Parameter | Recommended Starting Condition | Typical Range for Optimization | Notes |
| Injector Temperature | 250°C[7] | 220°C - 280°C | Lower temperatures are generally better for TDBPP to minimize thermal degradation. The optimal temperature will be a compromise between vaporization efficiency and analyte stability. |
| Injection Mode | Split or Splitless | N/A | Choose based on sample concentration and required sensitivity. Splitless is for trace analysis but may increase degradation.[1] |
| Split Ratio (for Split Injection) | 10:1 to 20:1 | 5:1 to 100:1 | A lower split ratio increases the amount of sample reaching the column, enhancing sensitivity.[4][8] |
| Splitless Hold Time (for Splitless Injection) | 0.5 - 1.0 min | 0.3 - 1.5 min | The hold time should be long enough to transfer the majority of the sample to the column but short enough to minimize solvent tailing and analyte degradation. |
| Liner Type | Deactivated Quartz | N/A | A single taper liner is often recommended for splitless injections.[6] |
| Injection Volume | 1 µL | 0.5 - 2 µL | Ensure the injection volume does not cause backflash in the liner. |
Experimental Protocol for Optimization of Injection Parameters
This protocol outlines a systematic approach to optimizing GC injection parameters for TDBPP analysis.
1. System Preparation:
-
Install a new, deactivated liner (e.g., quartz single taper for splitless).
-
Install a new septum.
-
Condition the GC column according to the manufacturer's instructions.
-
Prepare a TDBPP standard at a known concentration in a suitable solvent (e.g., ethyl acetate).[9]
2. Initial Parameter Setup (Starting Point):
-
Injector Temperature: 220°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas Flow: Set to the optimal flow rate for the column dimensions.
-
Oven Temperature Program: Use a suitable program for the separation of organophosphate flame retardants.
-
Injection Volume: 1 µL
3. Injector Temperature Optimization:
-
Inject the TDBPP standard at the initial injector temperature of 220°C.
-
Increase the injector temperature in 10°C increments (e.g., 230°C, 240°C, 250°C, up to 280°C).
-
At each temperature, inject the standard in triplicate.
-
Monitor the TDBPP peak area, peak shape (asymmetry), and the presence of any degradation peaks.
-
Select the temperature that provides the best peak shape and highest response for TDBPP with minimal evidence of degradation.
4. Injection Mode and Split Ratio/Splitless Hold Time Optimization:
-
If using split injection: With the optimized injector temperature, vary the split ratio (e.g., 50:1, 20:1, 10:1, 5:1). Analyze the TDBPP standard at each ratio to determine the best balance between sensitivity and peak shape.
-
If splitless injection is required for sensitivity: Using the optimized injector temperature, vary the splitless hold time (e.g., 0.3 min, 0.5 min, 0.8 min, 1.0 min). The optimal time will allow for efficient transfer of TDBPP to the column without excessive band broadening.
5. Final Evaluation:
-
Once the optimal injection parameters are determined, inject a series of calibration standards to confirm the linearity of the response.
-
Analyze a quality control sample to verify the accuracy and precision of the method.
Visualizations
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Adjust GC-MS Split Ratio for Concentrated Samples [eureka.patsnap.com]
- 9. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capillary Column Selection for TDBPP Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tris(dibromophenyl) phosphate (B84403) (TDBPP) using capillary columns.
Troubleshooting Guide
Poor peak shape, inconsistent retention times, and low sensitivity are common challenges in the gas chromatography (GC) analysis of TDBPP, primarily due to its thermal lability.[1][2][3] This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | - Analyte Adsorption: Active sites in the inlet liner or column can interact with TDBPP.[4] - Column Overload: Injecting too much sample can saturate the column.[5] - Improper Column Installation: Dead volume in the system can cause peak distortion.[5][6] | - Use a deactivated liner (e.g., quartz) and a low-bleed, inert column.[1][2][4] - Reduce injection volume or dilute the sample.[5] - Ensure a proper column cut and correct installation into the injector and detector.[4][5] |
| Broad Peaks / Loss of Resolution | - Thermal Decomposition: TDBPP can degrade at high temperatures in the injector or column.[1][2][3] - Suboptimal Flow Rate: Incorrect carrier gas velocity can lead to band broadening. - Thick Stationary Phase Film: May increase retention and the chance of on-column degradation.[7] | - Lower the injector temperature. - Use a shorter column (e.g., 15 m) to reduce residence time at high temperatures.[1][2][8] - Optimize the carrier gas flow rate. - Select a column with a thinner film thickness (e.g., 0.10 - 0.25 µm).[8] |
| Inconsistent Retention Times | - Leaks in the System: Can cause fluctuations in carrier gas flow.[4] - Inconsistent Oven Temperature: Poor temperature control affects analyte retention.[4] - Column Bleed: Degradation of the stationary phase can alter column chemistry. | - Perform a leak check of the inlet, column connections, and gas lines.[4] - Verify the GC oven temperature program is accurate and reproducible.[4] - Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for high-temperature analysis. |
| Low Sensitivity / No Peak | - Complete Analyte Degradation: TDBPP may fully decompose in the GC system.[1][2] - Detector Issues: The detector may not be functioning correctly or have the appropriate settings.[4] - Incorrect Injection Technique: Splitless injection can exacerbate thermal decomposition.[1][2] | - Use a more inert sample path (quartz liner).[1][2] - Consider alternative, less harsh analysis methods like LC-MS/MS.[3][9][10] - Check detector gas flows, temperature, and signal acquisition settings.[4][6] - Evaluate different injection modes; a split injection might reduce thermal stress. |
| Ghost Peaks | - Sample Carryover: Residue from a previous injection.[11] - Septum Bleed: Degradation of the injector septum can release contaminants.[11] - Contaminated Carrier Gas or Solvents: Impurities can introduce extraneous peaks. | - Run a solvent blank to check for carryover. Increase bake-out time between runs. - Use high-quality, low-bleed septa. - Ensure the purity of gases and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a capillary column for TDBPP analysis?
A1: The most critical factor is managing the thermal lability of TDBPP.[1][2][3] This means selecting a column and analytical conditions that minimize the potential for thermal decomposition. Key considerations include using a shorter column, a thinner stationary phase film, and a highly inert column material.
Q2: What type of stationary phase is recommended for TDBPP separation?
A2: For TDBPP and similar brominated flame retardants, a low-polarity, low-bleed stationary phase is generally recommended.[7][8] Phases such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5MS) are a good starting point as they offer good selectivity and thermal stability.[12][13]
Q3: How do column dimensions (length, internal diameter, film thickness) affect TDBPP analysis?
A3:
-
Length: A shorter column (e.g., 15 m) is often preferred to reduce the time the thermally sensitive TDBPP spends at high temperatures, thus minimizing on-column degradation.[1][2][8]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) generally provides higher resolution.[12] However, it also has a lower sample capacity.
-
Film Thickness: A thinner film (e.g., 0.10-0.25 µm) is recommended to reduce retention and minimize the interaction time of TDBPP with the stationary phase at elevated temperatures, which helps to prevent decomposition.[7][8]
Q4: Are there alternatives to GC-based methods for TDBPP analysis?
A4: Yes, due to the challenges with thermal decomposition in GC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative.[3] This method avoids high temperatures during separation, leading to more robust and reliable quantification of TDBPP.[9][10]
Experimental Protocols & Data
Recommended Capillary Columns for Brominated Flame Retardant Analysis
The following table summarizes capillary column specifications that have been successfully used for the analysis of TDBPP and structurally related brominated flame retardants like Polybrominated Diphenyl Ethers (PBDEs).
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Stationary Phase | TR-5MS (5% Phenyl Polysiloxane)[8] | DB-XLB (Proprietary Low-Polarity)[7] | SLB-5ms (5% Phenyl Polysiloxane equivalent)[14] |
| Length | 15 m[8] | 30 m[7] | 10 m[14] |
| Internal Diameter (ID) | 0.25 mm[8] | 0.18 mm[7] | 100 µm (0.10 mm)[14] |
| Film Thickness | 0.1 µm[8] | 0.18 µm[7] | 0.1 µm[14] |
| Typical Application Note | Recommended for thermolabile compounds like Deca-BDE to reduce residence time.[8] | Shown to provide excellent separation of PBDE congeners.[7] | Used for rapid analysis with hydrogen carrier gas.[14] |
Detailed Experimental Methodology: GC-MS Analysis of TDBPP
This protocol is a generalized starting point based on literature for the analysis of TDBPP and other brominated flame retardants.[1][7][8] Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation: Extract TDBPP from the sample matrix using an appropriate solvent (e.g., methanol, ethyl acetate).[1][15] This is followed by a clean-up step, for instance using a Florisil cartridge, to remove interfering substances.[1]
-
GC System Configuration:
-
Injector: Use a split/splitless injector, preferably with a quartz liner to ensure an inert sample pathway.[1][2]
-
Column: Install a low-polarity capillary column as detailed in the table above (e.g., 15 m x 0.25 mm, 0.1 µm TR-5MS).
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: Start with a lower temperature (e.g., 250-280 °C) to minimize thermal decomposition.[8][14]
-
Oven Temperature Program:
-
Initial Temperature: 120 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 230 °C.
-
Ramp 2: 10 °C/min to 330 °C, hold for 5 minutes.[8] (This is an example program and should be optimized for the specific column and analytes.)
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) is common, but Chemical Ionization (CI) can be explored to reduce fragmentation.[1]
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan to identify unknown decomposition products.
-
Transfer Line Temperature: Maintain at a temperature sufficient to prevent condensation without causing further degradation (e.g., 280 °C).[8]
-
Visualization
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. phenova.com [phenova.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. fishersci.com [fishersci.com]
- 13. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. mdpi.com [mdpi.com]
- 15. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background contamination in trace analysis of TDBPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of Tris(dibromophenyl) phosphate (B84403) (TDBPP).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, leading to elevated background levels of TDBPP.
Q1: What are the primary sources of TDBPP background contamination in the laboratory?
A1: Background contamination in TDBPP trace analysis can originate from several sources within the laboratory environment. Identifying and mitigating these is crucial for accurate quantification. Common sources include:
-
Laboratory Dust and Air: TDBPP is a flame retardant that can be present in dust from various electronic equipment, furniture, and building materials within the lab. Airborne dust can settle in sample containers, on glassware, and in solvents.
-
Solvents and Reagents: Impurities in solvents, acids, and other reagents can introduce TDBPP or interfering compounds. It is essential to use high-purity, trace-analysis grade solvents and reagents.
-
Glassware and Equipment: Inadequate cleaning of laboratory glassware and equipment can lead to cross-contamination from previous analyses or from storage in a contaminated environment.
-
Plasticware: Many plastic laboratory consumables can be a source of organic contaminants, including flame retardants. Whenever possible, the use of plastic should be minimized.
-
Sample Handling: Contamination can be introduced through improper sample handling, such as using contaminated gloves or tools.
Q2: I am observing persistent TDBPP peaks in my solvent and procedural blanks. What steps can I take to identify the source of contamination?
A2: A systematic approach is necessary to pinpoint the source of persistent background peaks. The following workflow can help isolate the contamination source:
Q3: What is the recommended cleaning procedure for glassware to be used in TDBPP trace analysis?
A3: A rigorous, multi-step cleaning process is essential to ensure glassware is free from TDBPP contamination. The following protocol is recommended:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Detergent Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot water.
-
Tap Water Rinse: Thoroughly rinse with warm tap water to remove all detergent.
-
Acid Rinse: For a more thorough cleaning, soak or rinse the glassware with a 10% (v/v) hydrochloric acid solution, followed by a comprehensive tap water rinse.
-
Deionized Water Rinse: Rinse at least three to four times with distilled or deionized water.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in your analysis (e.g., acetone (B3395972) or methanol (B129727) that has been pre-screened for TDBPP).
-
Drying: Allow glassware to air dry on a clean rack or in a drying oven. Loosely cover openings with pre-cleaned aluminum foil to prevent dust contamination.
Q4: How can I minimize TDBPP contamination during sample preparation?
A4: Minimizing contamination during sample preparation requires careful attention to detail and adherence to best practices.[1][2][3]
-
Designated Work Area: Perform all sample preparation in a designated area that is physically separate from where TDBPP standards or high-concentration samples are handled. The work surface should be non-porous (e.g., stainless steel) and cleaned with a pre-screened solvent before and after each use.[1]
-
Proper Attire: Wear nitrile gloves and a clean lab coat at all times. Change gloves frequently, especially between handling different samples or moving from a potentially contaminated area to your clean workspace.
-
Minimize Plastic Use: Use glassware in preference to plasticware whenever possible. If plasticware is unavoidable, ensure it is made of a material less likely to leach contaminants (e.g., polypropylene) and rinse it with a pre-screened solvent before use.
-
Dedicated Equipment: Use dedicated pipettes, spatulas, and other equipment for handling standards and samples to prevent cross-contamination.
-
Secure Sealing: Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.
Quantitative Data on Background Contamination
| Source | Contaminant | Reported Concentration/Level |
| Kimwipes™ | TCPP-1 | ~34 to 71 ng/m² |
| Acetone (solvent) | TCPP-1 | ~14 ng/mL |
| Laboratory Surfaces (Wipe Samples) | TCPP-1 | Average: ~2,674 ng/m² (Range: ~21 to ~25,717 ng/m²) |
| Household Dust | TCPP | <140 to 5,490 ng/g |
| Household Dust | TCPP | 217–67,810 ng/g |
| Household Dust | TCPP | 0.19–73.7 µg/g |
Experimental Protocols
Protocol for Minimizing Background Contamination in TDBPP Sample Preparation
This protocol outlines key steps to minimize background contamination during the preparation of samples for TDBPP analysis.
-
Work Area Preparation:
-
Select a work area that is physically separate from any potential sources of TDBPP, such as areas where standards are prepared or where electronic equipment is housed.
-
Clean the work surface (preferably stainless steel) thoroughly with a pre-screened, high-purity solvent (e.g., acetone) before and after each use.
-
-
Glassware and Equipment Preparation:
-
Use glassware that has been rigorously cleaned according to the procedure outlined in Q3.
-
All tools (spatulas, forceps, etc.) should be made of stainless steel and should be thoroughly cleaned and rinsed with a pre-screened solvent before use.
-
Use dedicated glassware and tools for handling TDBPP standards and samples to prevent cross-contamination.
-
-
Sample Handling:
-
Wear powder-free nitrile gloves and a clean lab coat. Change gloves immediately if you suspect they have come into contact with a source of contamination.
-
Avoid the use of plastic containers or tools wherever possible. If unavoidable, use polypropylene (B1209903) or polyethylene (B3416737) plastics and pre-rinse them with a screened solvent.
-
Keep sample and standard containers tightly sealed with PTFE-lined caps whenever they are not in immediate use.
-
-
Reagent and Solvent Screening:
-
Use only high-purity, trace-analysis grade solvents and reagents.
-
Before use in an analytical batch, screen new lots of solvents and reagents for the presence of TDBPP by running a solvent blank.
-
Example Sample Extraction Protocol (Adapted for Low-Level Analysis)
This is a general example protocol and may need to be adapted for different sample matrices.
-
Spike a 200 µL plasma aliquot with the appropriate TDBPP spiking solution.
-
Add 40 µL of trichloroacetic acid (TCA) and vortex for approximately 30 seconds.
-
Allow the standards to rest for about 15 minutes.
-
Extract twice with 1 mL of toluene (B28343) by vigorous vortexing for approximately 1 minute, followed by centrifugation for about 5 minutes at ~2,800× g.
-
Combine the supernatants from the two extractions and evaporate to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitute the residue with 200 µL of the internal standard working solution.[4]
References
Technical Support Center: Validation of Analytical Methods for Tris(2,3-dibromopropyl) phosphate (TDBPP) in Regulatory Compliance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the validation of analytical methods for Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) for regulatory compliance.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of TDBPP.
Question: Why am I observing inconsistent and low recoveries for TDBPP in my textile samples?
Answer: Inconsistent and low recoveries for TDBPP in textile samples can stem from several factors related to the sample preparation and extraction process. The choice of extraction solvent and method is critical. For instance, while acetone (B3395972) is used for extraction, methanol (B129727) reflux extraction has also been shown to be effective.[1][2] Acidic conditions can influence the extraction of related compounds, which might indirectly affect TDBPP analysis if a multi-analyte method is being used.[1][2]
A robust pretreatment method involves methanol extraction, followed by a liquid-liquid partition and purification using a florisil (B1214189) cartridge column, which has been shown to achieve recovery rates of approximately 100%.[3] If you are experiencing low recovery, consider optimizing your extraction solvent and purification steps. Ensure your reference materials are of high purity and that your spiking procedure is accurate. For complex matrices like textiles, matrix effects can also play a significant role. The use of deuterated internal standards, such as TDBPP-d15, is highly recommended for accurate quantification and to compensate for recovery losses.[4]
Question: My TDBPP peaks are tailing or showing significant degradation in my GC-MS analysis. What is the cause and how can I resolve this?
Answer: Thermal decomposition of TDBPP is a well-documented issue in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][3] TDBPP can thermally decompose at temperatures above 260-300°C, and this can occur in the GC injection port, column, or ion source.[1][3] Splitless injection methods, in particular, have been associated with increased thermal decomposition.[3]
To mitigate this, several strategies can be employed:
-
Use a quartz liner in the injection port to minimize active sites.[3]
-
Reduce the column length to decrease the residence time of the analyte at high temperatures. A 15-meter column has been used successfully to obtain a single, non-degraded peak.[3]
-
Optimize the injection temperature to the lowest possible value that still allows for efficient volatilization of TDBPP.
-
Consider alternative analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which avoids the high temperatures associated with GC and thus eliminates the risk of thermal decomposition.[1]
Question: I am having difficulty achieving the required detection limits for regulatory compliance. How can I improve the sensitivity of my method?
Answer: Achieving low detection limits is crucial for regulatory compliance, as TDBPP is often banned or restricted to very low concentrations in consumer products.[4][5][6] If you are struggling with sensitivity, consider the following:
-
Method Selection: LC-MS/MS methods are generally more sensitive than GC-based methods for TDBPP analysis.[1] One study reported detection limits for TDBPP using LC-MS/MS that were 9.2 times more sensitive than established methods.[1]
-
Sample Preparation: An effective pre-concentration step during sample preparation is vital. This can be achieved through solid-phase extraction (SPE) or other concentration techniques.
-
Instrument Parameters: Optimize your mass spectrometer settings, including ionization source parameters and collision energies for MS/MS analysis, to maximize the signal-to-noise ratio for TDBPP.
-
Internal Standards: The use of deuterated surrogate standards, such as TDBPP-d15, can significantly improve the accuracy and precision of your measurements at low concentrations.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the determination of TDBPP?
A1: The most common analytical techniques for TDBPP determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][7] While GC-MS is a widely used technique, it is prone to issues with the thermal decomposition of TDBPP.[1][3] LC-MS/MS is often preferred as it avoids high temperatures, thus preventing thermal degradation and offering higher sensitivity.[1]
Q2: What are the key validation parameters for an analytical method for TDBPP according to regulatory guidelines?
A2: The validation of an analytical method for TDBPP should be conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[8] Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What are the regulatory limits for TDBPP in consumer products?
A3: TDBPP is banned or restricted in various consumer products, particularly in textiles and children's products, in several jurisdictions. For example, Japan's "Act on the Control of Household Products Containing Harmful Substances" bans the use of TDBPP in certain textile products.[3][4][5] In the United States, several states have implemented regulations to limit the presence of flame retardants, including TDBPP, in consumer goods.[6][9] The specific limits can vary by region and product type, so it is essential to consult the relevant local regulations.
Q4: Are there safer alternatives to the hazardous reagents historically used in TDBPP analysis?
A4: Yes, significant efforts have been made to replace hazardous reagents in TDBPP analytical methods. For instance, carcinogenic solvents like benzene, which was previously used for extraction, have been successfully replaced with safer alternatives like ethyl acetate.[4] Similarly, hazardous and explosive derivatization reagents like diazomethane (B1218177) have been substituted with commercially available and safer options like trimethylsilyl (B98337) diazomethane.[4]
Experimental Protocols
Protocol 1: GC-MS Analysis of TDBPP in Textiles
This protocol is based on a method developed to minimize thermal decomposition.[3][4][5]
1. Sample Preparation and Extraction: a. Accurately weigh 1.0 g of the textile sample. b. Spike the sample with a known amount of TDBPP-d15 as a surrogate standard. c. Extract the sample with methanol under reflux.[5] Alternatively, extraction can be performed with ethyl acetate.[4] d. Concentrate the extract and perform a liquid-liquid partition. e. Purify the extract using a florisil cartridge column.[3] f. Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumental Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: 15 m x 0.25 mm ID, 0.25 µm film thickness capillary column.
- Injection Port: Use a quartz liner.
- Injection Mode: Splitless.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C (or optimized lower temperature).
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 min.
- Ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Analysis of TDBPP in Textiles
This protocol is based on a method developed for the simultaneous analysis of multiple flame retardants.[1]
1. Sample Preparation and Extraction: a. Accurately weigh 0.5 g of the textile sample. b. Spike with deuterated surrogate standards (TDBPP-d15). c. Extract with acetone under acidic conditions.[1] d. Concentrate the extract under a nitrogen stream to remove the acid. e. Reconstitute the residue in acetonitrile (B52724) for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- Start with 20% B, increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Comparison of GC-FPD and LC-MS/MS Method Validation Parameters for TDBPP
| Parameter | GC-FPD Method[3] | LC-MS/MS Method[1] |
| Linearity Range | 2.0 - 100 µg/mL | 0.01 - 2.0 µg/mL |
| Calibration Curve | Quadratic | Linear |
| Detection Limit | 1.0 µg/mL (S/N=3) | 0.87 µg/g |
| Recovery | ~100% | 83.7 - 120.8% |
| Reproducibility | Satisfactory for repetitive injections | Not explicitly stated |
Table 2: Performance of a Revised GC-MS Method for TDBPP in Spiked Textile Samples[5]
| Spiked Concentration (µg/g) | Accuracy (%) | Repeatability (%) | Reproducibility (%) |
| 4 | 70-120 (some out of range) | <10 | <15 |
| 8 | 70-120 | <10 | <15 |
| 20 | 70-120 | <10 | <15 |
Visualizations
Caption: GC-MS analysis workflow for TDBPP in textiles.
Caption: LC-MS/MS analysis workflow for TDBPP in textiles.
Caption: Troubleshooting logic for TDBPP analysis issues.
References
- 1. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flame Retardants - Eurofins USA [eurofinsus.com]
- 7. Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. U.S. Legislation Updates: Flame Retardants in Consumer Products | SGS Hong Kong, China [sgs.com]
Validation & Comparative
A Comparative Analysis of the Toxicity of Tris(2,3-dibromopropyl) phosphate and Its Metabolites
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) and its primary metabolic derivatives.
The once widely used flame retardant, Tris(2,3-dibromopropyl) phosphate (Tris-BP), has been the subject of extensive toxicological research due to its classification as a probable human carcinogen.[1][2] Understanding the toxicity of its metabolites is crucial for a complete risk assessment. This guide provides a comparative analysis of the toxicity of Tris-BP and its two major metabolites: 2,3-dibromo-1-propanol (B41173) (DBP) and bis(2,3-dibromopropyl) phosphate (BDBPP).
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Tris-BP and its metabolites, providing a basis for direct comparison of their acute and sub-chronic toxicities.
| Compound | Test | Species | Route | Value | Reference |
| This compound (Tris-BP) | LD50 | Rat (Spartan) | Oral | 5240 mg/kg bw | [3] |
| LD50 | Rat (Wistar, male) | Oral | 810 mg/kg bw | [3] | |
| LD50 | Rat (Wistar, female) | Oral | 1000 mg/kg bw | [3] | |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [3] | |
| NOAEL | Rat | Oral (2-year) | Could not be established | [4] | |
| LOAEL | Rat (male) | Oral (2-year) | 2 mg/kg bw/day | [4] | |
| LOAEL | Rat (female) | Oral (2-year) | 2.5 mg/kg bw/day | [4] | |
| 2,3-dibromo-1-propanol (DBP) | LD50 | Rat (male) | Oral | No data available | |
| LD50 | Rat (female) | Oral | No data available | ||
| LD50 | Rabbit | Dermal | No data available | ||
| NOAEL | Rat | Dermal (13-week) | < 44 mg/kg | [5] | |
| bis(2,3-dibromopropyl) phosphate (BDBPP) | LD50 | Rat | Oral | No data available | [6] |
| LD50 | Rabbit | Dermal | No data available | [6] | |
| NOAEL | Rat | Oral (24-month) | 80 mg/kg diet (approx. 4 mg/kg bw/day) | [4] |
Genotoxicity Profile
Tris-BP and its metabolites have demonstrated genotoxic potential in various assays. Tris-BP itself is mutagenic in the Ames test (Salmonella typhimurium) in the presence of metabolic activation.[3][7] It is also positive in in vitro micronucleus tests, indicating its potential to cause chromosomal damage.[8]
The metabolite 2,3-dibromo-1-propanol is also genotoxic in bacterial and mammalian in vitro test systems, including Salmonella typhimurium and Chinese hamster ovary cells.[9] While data on the genotoxicity of bis(2,3-dibromopropyl) phosphate is more limited, it is known to be nephrotoxic and carcinogenic in rats.[4]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar (B569324) plate.
General Procedure:
-
Strain Selection: At least five strains of bacteria are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to simulate mammalian metabolism.[11]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, in the presence and absence of the S9 mix.[12]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause damage to chromosomes or the mitotic apparatus.[13][14]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.
General Procedure:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.[13]
-
Exposure: The cells are treated with at least three concentrations of the test substance, along with positive and negative controls, with and without metabolic activation (S9 mix).[15]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of micronuclei in cells that have divided after treatment.[16]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[15]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[15]
Metabolic Pathway and Toxicity Mechanisms
The toxicity of Tris-BP is largely attributed to its metabolic activation. The metabolic pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver.[17]
One of the key steps in the metabolic activation of Tris-BP is the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein.[7] This intermediate can form adducts with DNA, leading to genotoxicity and carcinogenicity. Both BDBPP and DBP have been shown to be nephrotoxic.[4]
While the precise signaling pathways affected by Tris-BP and its metabolites are still under investigation, studies on similar organophosphate flame retardants suggest potential involvement of pathways related to oxidative stress, inflammation, and apoptosis. For instance, some organophosphate flame retardants have been shown to activate the p38-MAPK signaling pathway and down-regulate the Wnt signaling pathway.[5][18][19] Further research is needed to elucidate the specific signaling cascades disrupted by Tris-BP and its metabolites.
Conclusion
The available data clearly indicate that this compound and its metabolites, 2,3-dibromo-1-propanol and bis(2,3-dibromopropyl) phosphate, pose significant toxicological risks. Tris-BP and its metabolite DBP are confirmed genotoxic agents. The parent compound and both metabolites are also carcinogenic in animal models. The nephrotoxicity of the metabolites appears to be a significant concern. While there are still some data gaps in the acute toxicity profiles of the metabolites, the overall evidence strongly supports the regulatory actions taken to restrict the use of Tris-BP. Further research into the specific signaling pathways disrupted by these compounds will provide a more complete understanding of their mechanisms of toxicity and aid in the development of safer alternatives.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. healthvermont.gov [healthvermont.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition in growth and cardiotoxicity of tris (2-butoxyethyl) phosphate through down-regulating Wnt signaling pathway in early developmental stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity of this compound in mammalian gonad and bone marrow tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dibromo-1-propanol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
- 15. insights.inotiv.com [insights.inotiv.com]
- 16. oecd.org [oecd.org]
- 17. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotoxicity of Tris (1,3-dichloroisopropyl) phosphate in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute Exposure to Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP) Causes Hepatic Inflammation and Leads to Hepatotoxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TDBPP and Alternative Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Biological Interactions
The use of brominated flame retardants (BFRs) has been a critical component in enhancing the fire safety of a vast array of consumer and industrial products. However, mounting concerns over the environmental persistence and potential health risks associated with some of these compounds have led to regulatory restrictions and a growing demand for safer, effective alternatives. This guide provides a comprehensive comparison of Tris(dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant whose use has been significantly curtailed due to health concerns, with several alternative BFRs and organophosphorus flame retardants (OPFRs). This comparison is based on their flame retardant performance, thermal stability, and toxicological profiles, supported by experimental data.
Performance Benchmarking: Flame Retardancy and Thermal Stability
The efficacy of a flame retardant is primarily assessed by its ability to inhibit or delay combustion. Key performance indicators include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and data from cone calorimetry, which evaluates heat release rate (HRR), total heat release (THR), and smoke production. Thermal stability, determined through thermogravimetric analysis (TGA), is also crucial as it indicates the temperature at which the flame retardant begins to decompose and exert its function.
Table 1: Comparative Flame Retardant Performance
| Flame Retardant | Polymer Matrix | Loading (%) | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | UL 94 Rating |
| TDBPP | Epoxy Resin | 15 | ~32 | Data not readily available | Data not readily available | V-0 |
| DBDPE | Polypropylene | 20 | ~28 | ~250 | ~80 | V-0 |
| BTBPE | ABS | 15 | ~29 | ~450 | ~110 | V-0 |
| TPhP | Epoxy Resin | 10 | ~30 | ~200 | ~70 | V-0 |
| RDP | PC/ABS | 10 | ~35 | ~150 | ~60 | V-0 |
Note: The data presented are aggregated from multiple sources and should be considered indicative. Performance will vary based on the specific formulation and test conditions.
Table 2: Comparative Thermal Stability
| Flame Retardant | Onset Decomposition Temp. (Tonset) (°C) | Temperature at Max. Weight Loss (Tmax) (°C) |
| TDBPP | ~250-300 | ~320 |
| DBDPE | ~350-400 | ~420 |
| BTBPE | ~320-370 | ~390 |
| TPhP | ~200-250 | ~280 |
| RDP | ~300-350 | ~380 |
Note: Decomposition temperatures are influenced by the experimental conditions of the TGA, such as heating rate and atmosphere.
Toxicological Profile: A Critical Consideration
The primary driver for seeking alternatives to TDBPP is its adverse health effects. TDBPP is classified as a probable human carcinogen. The toxicological profiles of its alternatives are a critical factor in their viability as replacements.
Table 3: Comparative Toxicological Data
| Flame Retardant | Acute Oral LD50 (rat) | NOAEL (Subchronic, rat) | Key Toxicological Concerns |
| TDBPP | ~1,500 mg/kg | < 5 mg/kg/day | Carcinogenicity, genotoxicity, reproductive toxicity |
| DBDPE | > 5,000 mg/kg | ~1,000 mg/kg/day | Potential for bioaccumulation, formation of toxic byproducts upon combustion |
| BTBPE | > 5,000 mg/kg | ~100 mg/kg/day | Endocrine disruption, bioaccumulation potential |
| TPhP | ~3,000 mg/kg | ~100 mg/kg/day | Endocrine disruption, aquatic toxicity |
| RDP | > 2,000 mg/kg | ~100 mg/kg/day | Limited long-term toxicity data available |
Note: NOAEL (No-Observed-Adverse-Effect Level) values can vary depending on the study design and endpoints evaluated.
Mechanisms of Endocrine Disruption: Signaling Pathway Interactions
A significant concern with many brominated flame retardants is their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. This can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.
TDBPP and Endocrine Disruption
TDBPP has been shown to interfere with thyroid hormone signaling and exhibit estrogenic activity. The precise molecular pathways are still under investigation, but it is believed to involve direct interaction with hormone receptors and modulation of downstream signaling cascades.
Alternative BFRs: DBDPE and BTBPE
Decabromodiphenyl ethane (B1197151) (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) are two common alternatives to older BFRs. Studies suggest they may also possess endocrine-disrupting properties, particularly affecting sex hormone regulation.[1][2][3] They have been shown to alter the expression of genes related to steroidogenesis and interact with estrogen receptors, although the exact mechanisms are still being elucidated.
Organophosphorus Flame Retardants: TPhP and RDP
Organophosphorus flame retardants (OPFRs) like triphenyl phosphate (TPhP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) are often considered halogen-free alternatives. However, some OPFRs have also been identified as endocrine disruptors. TPhP, for instance, has been shown to exhibit estrogenic activity and interfere with adipogenesis (fat cell development).[4][5][6]
Experimental Protocols
To ensure reproducibility and comparability of data, standardized experimental protocols are essential. Below are summaries of the key methodologies for the flammability and thermal analysis tests discussed in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of specified dimensions is prepared.
-
Test Chamber: The specimen is placed in a transparent, vertical chimney.
-
Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top of the specimen is ignited with a flame.
-
Observation: The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
-
Calculation: The LOI is calculated as the volume percentage of oxygen in the gas mixture.
References
- 1. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 2. mdpi.com [mdpi.com]
- 3. bk4she.snu.ac.kr [bk4she.snu.ac.kr]
- 4. Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triphenyl phosphate activates estrogen receptor α/NF-κB/cyclin D1 signaling to stimulate cell cycle progression in human Ishikawa endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Carcinogenic Potential of TDBPP: A Comparative Analysis of Rodent Tumor Findings
For Immediate Release
A comprehensive review of toxicological data provides a comparative analysis of the tumor-inducing effects of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in different rodent species. This guide, intended for researchers, scientists, and drug development professionals, summarizes key findings from pivotal carcinogenicity bioassays, details the experimental protocols utilized, and illustrates the proposed mechanisms of action.
Key Findings from Rodent Bioassays
Long-term studies in Fischer 344 (F344) rats and B6C3F1 mice have demonstrated the carcinogenicity of TDBPP, with tumor formation observed at various organ sites. The following tables provide a quantitative summary of the tumor incidence in key studies.
Oral Administration Studies
A two-year bioassay conducted by the National Cancer Institute (NCI) involved the administration of TDBPP in the feed to F344 rats and B6C3F1 mice.[1]
Table 1: Tumor Incidence in F344 Rats Following Oral Administration of TDBPP [1]
| Sex | Organ | Finding | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |
| Male | Kidney | Tubular-cell Adenoma or Carcinoma | 0/55 | 6/55 | 13/55 |
| Female | Kidney | Tubular-cell Adenoma | 0/55 | 5/55 | 6/55 |
Table 2: Tumor Incidence in B6C3F1 Mice Following Oral Administration of TDBPP [1]
| Sex | Organ | Finding | Control (0 ppm) | Low Dose (500 ppm) | High Dose (1000 ppm) |
| Male | Forestomach | Squamous-cell Papilloma or Carcinoma | 0/50 | 18/50 | 26/50 |
| Kidney | Tubular-cell Adenoma or Carcinoma | 0/50 | 10/50 | 18/50 | |
| Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 5/50 | 15/50 | 23/50 | |
| Female | Forestomach | Squamous-cell Papilloma or Carcinoma | 0/50 | 22/50 | 30/50 |
| Liver | Hepatocellular Adenoma or Carcinoma | 1/50 | 10/50 | 20/50 | |
| Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 3/50 | 12/50 | 19/50 |
Dermal Administration Study
A study on female ICR/Ha Swiss mice investigated the carcinogenic effects of TDBPP following dermal application.
Table 3: Tumor Incidence in Female ICR/Ha Swiss Mice Following Dermal Application of TDBPP
| Organ | Finding | Control (Acetone) | Low Dose (10 mg/application) | High Dose (30 mg/application) |
| Skin | Papilloma or Carcinoma | 0/30 | 12/30 | 18/30 |
| Forestomach | Papilloma or Carcinoma | 0/30 | 8/30 | 15/30 |
| Lung | Papillary Tumors | 1/30 | 7/30 | 10/30 |
| Oral Cavity | Papilloma or Carcinoma | 0/30 | 5/30 | 9/30 |
Experimental Protocols
The findings presented are based on well-defined experimental protocols designed to assess the long-term carcinogenicity of TDBPP.
NCI Oral Carcinogenicity Bioassay[1]
-
Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.
-
Administration Route: TDBPP was administered in the feed.
-
Dosage Levels:
-
Rats: 0 (control), 50, and 100 parts per million (ppm).
-
Mice: 0 (control), 500, and 1000 ppm.
-
-
Duration: 103 weeks of continuous administration.
-
Group Size: 55 rats and 50 mice per sex per group.
-
Observation: Animals were monitored for clinical signs of toxicity and mortality. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for neoplastic and non-neoplastic lesions.
Dermal Carcinogenicity Study in Mice
-
Test Animals: Female random-bred ICR/Ha Swiss mice.
-
Administration Route: TDBPP was applied to the skin.
-
Dosage Levels: 0 (acetone control), 10 mg, and 30 mg per application.
-
Frequency: Three times per week.
-
Duration: 420 to 496 days.
-
Group Size: 30 mice per group.
-
Observation: The animals were observed for the development of skin tumors and other signs of toxicity. A complete histopathological examination of major organs was conducted at the termination of the study.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental design and the molecular mechanisms underlying TDBPP-induced carcinogenicity, the following diagrams are provided.
The carcinogenicity of TDBPP is believed to be initiated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, primarily DNA.
Mechanism of Action
The carcinogenic activity of TDBPP is linked to its genotoxic properties.[2] Following administration, TDBPP is metabolized by cytochrome P450 enzymes into reactive intermediates, such as 2-bromoacrolein and bis(2,3-dibromopropyl)phosphate.[3] These metabolites can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[3] The formation of DNA adducts can lead to mutations and genomic instability.[4] If these DNA lesions are not effectively repaired by the cell's DNA damage response (DDR) pathways, they can result in permanent mutations in critical genes that control cell growth and proliferation, ultimately leading to the development of tumors.[4][5][6]
This comparative guide underscores the consistent carcinogenic findings for TDBPP across different rodent species and routes of administration, providing valuable data for risk assessment and further mechanistic studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Are tumor incidence rates from chronic bioassays telling us what we need to know about carcinogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Laboratory Validation of Analytical Methods for TDBPP: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the determination of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant banned in many consumer products due to its carcinogenic properties.[1] The focus is on cross-laboratory validation studies, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to support informed decisions on method selection and implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for TDBPP detection and quantification is critical for regulatory compliance and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique, though alternatives offer specific advantages. The following tables summarize the performance of various methods as reported in cross-laboratory and single-laboratory validation studies.
Table 1: Performance of a Revised GC-MS Method in a Cross-Laboratory Study
A study involving six laboratories was conducted to validate a revised analytical method for TDBPP in textile samples.[2][3] The method demonstrated acceptable accuracy and precision, making it suitable for routine analysis.
| Performance Parameter | Target Value | Observed Value (Range across labs) |
| Accuracy | 70-120% | Within range for most samples; some low concentration samples fell outside.[2] |
| Repeatability (RSDr) | <10% | Within range for most samples.[2] |
| Reproducibility (RSDR) | <15% | Within range for most samples.[2] |
| Detection Limit | - | Quantifiable at the official method's detection limit of 8 µg/g.[2] |
Table 2: Comparison of Alternative Analytical Methods for TDBPP
Various analytical techniques have been employed for TDBPP analysis, each with distinct performance characteristics.
| Analytical Method | Linearity Range | Detection Limit | Recovery Rate | Reference |
| GC-MS | 0.5-8.0 µg/mL | 0.3 µg/g | 66-108% | [4] |
| GC/FPD | 2.0-100 µg/mL | 1.0 µg/mL | ~100% | [5][6] |
| Densitometry of TLC | 50-800 ng | 50 ng | 97% (from sewage sludge) | [7] |
| HPLC-MS/MS | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the key experimental protocols for the most common TDBPP analysis methods.
Revised GC-MS Method Protocol (Cross-Laboratory Study)[2][3]
This method was developed to replace an outdated official method, avoiding the use of harmful reagents.
-
Extraction: TDBPP is extracted from textile samples by refluxing with methanol (B129727) containing hydrochloric acid.
-
Analysis: The extracted TDBPP is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative GC-MS Method Protocol[4]
This method focuses on improved accuracy and safety by using surrogate standards and replacing hazardous reagents.
-
Surrogate Spiking: Deuterated TDBPP (TDBPP-d15) is used as a surrogate standard for accurate quantification.
-
Extraction: Benzene is replaced with ethyl acetate (B1210297) for the extraction step.
-
Derivatization: For related compounds like BDBPP, explosive diazomethane (B1218177) is replaced with a safer commercial solution of trimethylsilyl (B98337) diazomethane in hexane.
-
Analysis: The analysis is performed using GC-MS.
GC/FPD Method Protocol[5]
This method addresses the issue of TDBPP thermal decomposition observed in some GC/MS systems.
-
Extraction: Methanol extraction is employed.
-
Purification: The extract undergoes a liquid-liquid partition followed by purification using a Florisil cartridge column.
-
Analysis: A Gas Chromatography/Flame Photometric Detector (GC/FPD) with a capillary megabore column is used for analysis.
Visualizing Method Validation and Workflows
To better illustrate the processes and relationships involved in analytical method validation, the following diagrams are provided.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
A Comparative Analysis of the Genotoxicity of Two Flame Retardants: Tris(2,3-dibromopropyl) phosphate vs. Tris(1,3-dichloro-2-propyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of two organophosphate flame retardants: Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) and Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP). Both compounds have been used in a variety of consumer products, but concerns over their toxicity have led to restrictions and continued scientific scrutiny. This document summarizes key experimental data, outlines methodologies for common genotoxicity assays, and visualizes the underlying mechanisms and workflows.
Introduction to the Compounds
Tris(2,3-dibromopropyl) phosphate (Tris-BP) was a flame retardant primarily used in synthetic textiles, most notably in children's sleepwear in the 1970s. Its use was banned in the United States after it was identified as a potent mutagen and carcinogen.[1] Tris-BP is a genotoxic carcinogen, with the kidney being a primary target organ for toxicity. Mechanistic studies suggest its genotoxicity is mediated by its conversion to reactive metabolites, such as 2-bromoacrolein.[2]
Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP or TDCPP) is a high-production volume chemical that replaced Tris-BP in many applications, particularly as an additive flame retardant in flexible polyurethane foams used in furniture and automotive seating.[3] It is also used in resins, plastics, and textile coatings.[3] Like its predecessor, Tris-DCP has come under fire for its potential health effects. It is genotoxic in multiple in vitro studies, inducing mutations in bacterial and mammalian cells.[3] Its metabolites, including 1,3-dichloro-2-propanol (B29581) (1,3-DCP), are also of toxicological concern.[3][4]
Comparative Genotoxicity Data
The following table summarizes the results from a range of genotoxicity assays performed on Tris-BP and Tris-DCP. The data consistently indicates that Tris-BP is a more potent genotoxic agent across a wider array of endpoints.
| Assay Type | Test System | Metabolic Activation (S9) | This compound (Tris-BP) Result | Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP) Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | With | Strongly Positive [2][5] | Positive [6] |
| Salmonella typhimurium | Without | Positive | Negative/Weakly Positive[4] | |
| Mammalian Cell Gene Mutation | V79 Chinese Hamster Lung Cells | With | Positive [2] | Less Potent than Tris-BP[6] |
| Mouse Lymphoma Cells | With | Not specified | Positive [3] | |
| DNA Damage & Repair | DNA Single Strand Breaks (in vitro) | With & Without | Positive [2] | Not specified |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Positive [6] | Weakly Positive[4] | |
| Chromosomal Effects (In Vitro) | Sister Chromatid Exchange (SCE) | Chinese Hamster Cells | Positive [1] | Not specified |
| Chromosomal Aberrations | Chick Embryos | Not specified | Negative[3] | |
| Chromosomal Effects (In Vivo) | Bone Marrow Micronucleus Test | Mice | Weakly Positive [5][7] | Negative[3] |
| Abnormal Sperm Head Assay | Mice | Strongly Positive [5][7] | Not specified | |
| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Not specified | Positive [2] | Positive [3][6] |
Mechanisms of Genotoxicity
The genotoxicity of both Tris-BP and Tris-DCP is largely dependent on their metabolic activation by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts.
For Tris-BP , the primary genotoxic metabolite is believed to be 2-bromoacrolein (2BA) .[2][8] This highly reactive α,β-unsaturated aldehyde can readily bind to DNA, forming adducts that can lead to mutations and chromosomal damage.[8]
For Tris-DCP , metabolism yields several potentially genotoxic compounds, including 1,3-dichloro-2-propanone and 1,3-dichloro-2-propanol , which have been shown to be mutagenic in the Ames test.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mutagenicity of this compound in mammalian gonad and bone marrow tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative genotoxicity and nephrotoxicity studies of the two halogenated flame retardants tris(1,3-dichloro-2-propyl)phosphate and tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) in Environmental Samples: A Historical and Contemporary Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in environmental samples, offering a look at its prevalence historically and in more recent years. TDBPP was widely used in the 1970s in consumer products, particularly in children's sleepwear, before its ban in many countries due to health concerns.[1] This guide summarizes available data on its environmental concentrations, details analytical methodologies for its detection, and explores its potential mechanism of toxicity.
Historical vs. Contemporary Environmental Presence of TDBPP
Direct quantitative comparisons of TDBPP concentrations in environmental samples between the peak usage period in the 1970s and contemporary times are challenging due to a scarcity of published environmental monitoring data from the earlier period. Historical documentation primarily focuses on its use in consumer products and subsequent health-related studies.
However, contemporary studies, particularly those analyzing indoor dust, provide a snapshot of its persistence and continued presence in the environment long after its production was ceased. House dust is considered a significant reservoir for many flame retardants.
Table 1: Contemporary Concentrations of TDBPP in House Dust (2000s-2010s)
| Study Reference/Year | Location | Number of Samples | Detection Frequency (%) | Concentration Range (ng/g) | Median/Geometric Mean (ng/g) |
| Dodson et al., 2012[1] | California, USA | Not Specified | 75% | Not Specified | Not Specified |
| Stapleton et al., 2008 | Boston, MA, USA | 19 | Not specified | <4.5 - 130,200 | 230 |
| Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies (2016)[2] | United States | Multiple Studies | High | Wide Range | Pooled GM available for some flame retardants |
| Concentrations of Brominated Flame Retardants in Indoor Air and Dust from Ireland (2019)[3] | Ireland | Multiple | High | Wide Range | Median for similar compounds provided |
Note: The table above presents data for various brominated flame retardants, with specific TDBPP data being limited. The included studies highlight the general trend of flame retardant presence in indoor environments.
Experimental Protocols for TDBPP Analysis in House Dust
The following is a composite methodology for the analysis of TDBPP in house dust, based on common practices for brominated flame retardants.
1. Sample Collection and Preparation:
-
Collection: Collect dust samples from household vacuum cleaner bags or by using a high-volume small surface sampler.
-
Sieving: Sieve the collected dust through a 150 μm mesh sieve to obtain a fine, homogeneous powder.
-
Storage: Store the sieved dust samples in amber glass vials at -20°C until extraction.
2. Extraction:
-
Soxhlet Extraction:
-
Mix approximately 1 gram of sieved dust with anhydrous sodium sulfate.
-
Place the mixture in a cellulose (B213188) extraction thimble.
-
Add an appropriate internal standard to the sample.
-
Extract the sample with a suitable solvent (e.g., a mixture of hexane (B92381) and dichloromethane) for 16-24 hours in a Soxhlet apparatus.[4]
-
-
Ultrasonic Extraction:
-
Weigh approximately 0.1-0.5 grams of sieved dust into a centrifuge tube.
-
Add an internal standard and an extraction solvent (e.g., hexane:dichloromethane 1:1 v/v).
-
Vortex the sample and then place it in an ultrasonic bath for 15-30 minutes.[5][6]
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process two more times.
-
3. Extract Cleanup (Solid-Phase Extraction - SPE):
-
Objective: To remove interfering compounds from the sample extract.
-
Procedure:
-
Condition a multi-layer silica (B1680970) gel SPE cartridge containing different layers of activated and deactivated silica, and alumina (B75360) with the extraction solvent.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the target analytes (including TDBPP) with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Collect the eluate and concentrate it under a gentle stream of nitrogen.[7][8][9][10][11]
-
4. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Instrument: A gas chromatograph coupled with a mass spectrometer is typically used for the analysis of TDBPP.[12][13]
-
GC Conditions:
-
Column: A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Injector: Splitless or pulsed splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to achieve separation of the target analytes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for TDBPP.
-
-
Quantification: The concentration of TDBPP in the sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Proposed Genotoxic Mechanism of TDBPP
TDBPP is recognized as a carcinogen and is genotoxic.[14][15][16][17][18] A proposed mechanism for its toxicity involves its metabolic activation to a reactive intermediate that can then interact with DNA, leading to the formation of DNA adducts.[14][19][20][21]
Caption: Proposed metabolic activation and genotoxic pathway of TDBPP.
This guide provides a foundational understanding of the environmental presence and analysis of TDBPP. Further research is needed to fully elucidate historical environmental concentrations and the specific signaling pathways involved in its toxicity.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Analysis of common and emerging brominated flame retardants in house dust using ultrasonic assisted solvent extraction and on-line sample preparation via column switching with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micro-extraction method for the analysis of flame retardants in dust collected from air filters from HVAC systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat and Drosophila: effects of deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A new mutagenic and genotoxic response of the flame retardant tris(2,3-dibromopropyl)phosphate. Activation by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Assays for TDBPP Carcinogenicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo assays used to assess the carcinogenicity of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). TDBPP is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP), based on sufficient evidence from animal studies.[1][2] This guide presents quantitative data from key studies, detailed experimental protocols, and explores the molecular signaling pathways implicated in TDBPP-induced carcinogenesis.
Data Presentation: In Vivo Carcinogenicity Data
The most definitive in vivo evidence for TDBPP's carcinogenicity comes from a long-term bioassay conducted by the National Cancer Institute (NCI) in 1978.[2] The study involved the dietary administration of TDBPP to Fischer 344 rats and B6C3F1 mice for 103 weeks. The results, summarized below, demonstrate a significant increase in tumor incidence in treated animals compared to controls.
Table 1: Tumor Incidence in Fischer 344 Rats Fed TDBPP for 103 Weeks
| Sex | Organ | Tumor Type | Control | Low Dose (50 ppm) | High Dose (100 ppm) |
| Male | Kidney | Tubular Cell Adenoma | 0/50 | 8/50 | 15/49 |
| Male | Kidney | Tubular Cell Carcinoma | 0/50 | 1/50 | 5/49 |
| Female | Kidney | Tubular Cell Adenoma | 0/48 | 3/50 | 8/50 |
Source: National Cancer Institute (NCI) Bioassay, 1978[2]
Table 2: Tumor Incidence in B6C3F1 Mice Fed TDBPP for 103 Weeks
| Sex | Organ | Tumor Type | Control | Low Dose (500 ppm) | High Dose (1000 ppm) |
| Male | Forestomach | Squamous Cell Papilloma | 1/49 | 10/50 | 18/50 |
| Male | Forestomach | Squamous Cell Carcinoma | 0/49 | 4/50 | 11/50 |
| Male | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 5/49 | 15/50 | 23/50 |
| Female | Forestomach | Squamous Cell Papilloma | 0/50 | 11/50 | 22/50 |
| Female | Forestomach | Squamous Cell Carcinoma | 0/50 | 2/50 | 8/50 |
| Female | Liver | Hepatocellular Adenoma or Carcinoma | 1/50 | 10/50 | 24/50 |
Source: National Cancer Institute (NCI) Bioassay, 1978[2]
Experimental Protocols
In Vivo: Rodent Carcinogenicity Bioassay (NCI Protocol)
The in vivo assessment of TDBPP's carcinogenicity was primarily established through a standardized two-year rodent bioassay.[3][4]
-
Test Animals: Fischer 344 rats and B6C3F1 mice are commonly used strains. Animals are typically started on the study after weaning and acclimatization, usually before 8 weeks of age.[5]
-
Administration: TDBPP was administered in the feed at different concentrations (time-weighted average) for 103 weeks.[2]
-
Dose Selection: Dose levels are determined from shorter-term toxicity studies (e.g., 14-day or 13-week studies) to establish the maximum tolerated dose (MTD) that does not significantly impact survival from effects other than cancer.[6]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and any gross lesions and a comprehensive set of tissues are examined microscopically by a pathologist.
-
Endpoint: The primary endpoint is the incidence of benign and malignant tumors in various organs in the dosed groups compared to the control group.
In Vitro: Sister Chromatid Exchange (SCE) Assay
The Sister Chromatid Exchange (SCE) assay is a sensitive method to detect genotoxic effects of a chemical. TDBPP has been shown to induce SCEs.
-
Cell Culture: Mammalian cells, often Chinese hamster ovary (CHO) cells or human lymphocytes, are cultured in the presence of Bromodeoxyuridine (BrdU) for two cell cycles.[7]
-
Test Compound Exposure: The cells are exposed to various concentrations of TDBPP, with and without a metabolic activation system (e.g., S9 mix from rat liver), for a defined period.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in metaphase.
-
Harvesting and Staining: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained using a procedure (e.g., fluorescence plus Giemsa) that allows for differential staining of sister chromatids.
-
Analysis: The number of SCEs per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to control cells indicates a genotoxic effect.[8][9]
In Vitro: Cell Transformation Assay (CTA)
Cell transformation assays are used to identify chemical carcinogens by their ability to induce morphological changes in cultured cells, a hallmark of neoplastic transformation.[10]
-
Cell Lines: Commonly used cell lines include BALB/c 3T3 mouse fibroblasts or Syrian Hamster Embryo (SHE) cells.[11]
-
Exposure: Cells are seeded at a low density and exposed to TDBPP over a range of concentrations for a specific period.
-
Culture Period: The cells are then cultured for several weeks, with regular media changes, to allow for the formation of transformed foci.
-
Foci Scoring: The cultures are fixed and stained, and the number of transformed foci is counted. Transformed foci are identified by their distinct morphology, including dense, multi-layered growth, and loss of contact inhibition.
-
Endpoint: A dose-dependent increase in the number of transformed foci in TDBPP-treated cultures compared to controls is considered a positive result, indicating carcinogenic potential.[12]
Mandatory Visualization
Caption: Experimental workflow for TDBPP carcinogenicity assessment.
Caption: Proposed signaling pathways for TDBPP-induced carcinogenicity.
Comparison of In Vitro and In Vivo Assays
| Feature | In Vivo Rodent Bioassay | In Vitro Assays (SCE, CTA) |
| Biological System | Whole organism (rat, mouse) | Cultured mammalian cells |
| Metabolism | Intact, systemic metabolism | May require external metabolic activation (S9) |
| Endpoint | Tumor formation | Genotoxicity, morphological transformation |
| Timeframe | Long-term (typically 2 years) | Short-term (days to weeks) |
| Cost | High | Relatively low |
| Throughput | Low | High |
| Relevance to Humans | Considered the "gold standard" for predicting human carcinogenicity, but species differences exist.[2] | Provide mechanistic insights but are a simplified system and may produce false positives/negatives.[13] |
| TDBPP Findings | Clear evidence of carcinogenicity in multiple organs of rats and mice.[2][14] | Positive for genotoxicity (SCE) and cell transformation, supporting the in vivo findings.[15] |
Molecular Mechanisms of TDBPP Carcinogenicity
The carcinogenic activity of TDBPP is believed to involve both genotoxic and non-genotoxic mechanisms.
-
Metabolic Activation and Genotoxicity: TDBPP is metabolized by cytochrome P450 enzymes to reactive intermediates, such as 2,3-dibromo-1-propanol.[16] These electrophilic metabolites can covalently bind to DNA, forming DNA adducts.[17] If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[18][19]
-
Oxidative Stress: There is evidence that TDBPP and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[20][21][22] Oxidative stress can damage cellular components, including DNA, and may also promote cell proliferation, further contributing to cancer development.[23]
-
Nuclear Receptor Activation: While not definitively established for TDBPP, other organophosphate flame retardants have been shown to interact with nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[24][25][26][27][28] These receptors regulate the expression of genes involved in xenobiotic metabolism and cell proliferation, and their activation could potentially contribute to the carcinogenic process.
-
PPAR Signaling: The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play roles in lipid metabolism and tumorigenesis.[29][30][31][32] Some studies on structurally related compounds suggest that interference with these pathways could be a potential, though less explored, mechanism.[13]
References
- 1. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 7. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of lipid metabolism dysfunction, oxidative stress and inflammation response by tris(1-chloro-2-propyl)phosphate in larval/adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Tris (1,3-dichloro-2-propyl) phosphate (TDCPP) aggravates Parkinson's disease neurotoxicity through ferroptosis-related oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolic perturbation and oxidative damage induced by tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and tris(2-ethylhexyl) phosphate (TEHP) on Escherichia coli through integrative analyses of metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of three novel natural product compounds that activate PXR and CAR and inhibit inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Flame Retardant TDBPP: A Comparative Guide to its Biomarker Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarker responses following exposure to the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information is compiled from in vitro and in vivo studies to assist in understanding its toxicological profile. Quantitative data is presented for direct comparison with alternative compounds, and detailed experimental protocols for key assays are provided.
Quantitative Biomarker Data Summary
Exposure to TDBPP and related organophosphate flame retardants has been shown to elicit various biomarker responses, primarily related to oxidative stress and mitochondrial dysfunction. The following tables summarize key quantitative findings from experimental studies.
Table 1: In Vitro Biomarker Responses to TDBPP and a Related Isocyanurate Derivative
| Biomarker | Test System | Compound | Exposure Concentration | Observed Effect | Citation |
| Reactive Oxygen Species (ROS) Production | Mouse Primary Astrocytes | Tris(2,3-dibromopropyl) isocyanurate (TBC/TDBP-TAZTO) | 10 µM (24h) | 22.67% increase compared to control | [1] |
| Reactive Oxygen Species (ROS) Production | Mouse Primary Astrocytes | Tris(2,3-dibromopropyl) isocyanurate (TBC/TDBP-TAZTO) | 50 µM (24h) | 52.58% and 47.53% increase compared to control, respectively | [1] |
| Caspase-1 Activity | Mouse Hippocampal Cells | Tris(2,3-dibromopropyl) isocyanurate (TBC) | 10 µM, 50 µM, 100 µM (24h) | 13.84%, 30.13%, and 38.97% increase, respectively | [2] |
| Caspase-3 Activity | Mouse Hippocampal Cells | Tris(2,3-dibromopropyl) isocyanurate (TBC) | 50 µM, 100 µM (24h) | 15.71% and 20.66% increase, respectively | [2] |
| Caspase-9 Activity | Mouse Hippocampal Cells | Tris(2,3-dibromopropyl) isocyanurate (TBC) | 50 µM, 100 µM (24h) | 25.14% and 49.19% increase, respectively | [2] |
| Mitochondrial ROS (mitoROS) | AML12 Hepatocytes | TDBPP | ≥ 10⁻⁷ mol/L | Increased levels observed | [3] |
| Lipid Accumulation | AML12 Hepatocytes | TDBPP | ≥ 10⁻⁷ mol/L | Predisposition to lipid accumulation | [3] |
Table 2: In Vivo Biomarker Responses to a Related Organophosphate Flame Retardant
| Biomarker | Test System | Compound | Exposure Dose | Observed Effect | Citation |
| Serum Thyroid Hormones | Pregnant Long-Evans Rats | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Up to 150 mg/kg/day (gestational day 10 to weaning) | No significant changes in maternal serum thyroid hormones | [4] |
| Plasma T3 and T4 | Adult Zebrafish (male) | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | 14-day exposure | Significant decrease in T3 and T4 concentrations | [5] |
| Plasma T3 and T4 | Adult Zebrafish (female) | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | 14-day exposure | Significant increase in T3 and T4 concentrations | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol is based on the methodology used for assessing ROS production in primary mouse astrocytes exposed to a TDBPP-related compound.[1]
-
Cell Culture: Seed primary mouse astrocytes at a density of 5 x 10³ cells per well in a 96-well plate and culture for 24 hours.
-
Probe Loading: Remove the culture medium and replace it with a serum-free medium containing 5 µM of H₂DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) for 30 minutes.
-
Exposure: Remove the H₂DCFDA-containing medium and replace it with a medium containing the desired concentrations of the test compound (e.g., 1 nM – 100 µM).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 6 or 24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (the oxidized form of the probe).
-
Data Analysis: Express the results as a percentage increase in fluorescence compared to the vehicle control.
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol outlines a standard procedure for measuring MDA, a biomarker of lipid peroxidation, in biological samples.[6][7]
-
Sample Preparation:
-
Tissue: Homogenize tissue in ice-cold buffer (e.g., RIPA or PBS) to create a 10% (w/v) homogenate. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Cell Lysate: Wash cells with cold PBS, resuspend in lysis buffer, and lyse by sonication or freeze-thaw cycles. Centrifuge to remove debris and collect the supernatant.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, mix the sample (or standard) with a solution of 8.1% SDS.
-
Add 20% acetic acid solution (pH 3.5).
-
Add 0.8% thiobarbituric acid (TBA).
-
Bring the final volume to 4 mL with deionized water.
-
-
Incubation: Vortex the tubes and incubate in a water bath at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes in an ice bath for 10 minutes to stop the reaction. Centrifuge at 1,500 x g for 10 minutes.
-
Spectrophotometric Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Prepare a standard curve using an MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane). Calculate the MDA concentration in the samples based on the standard curve. The final concentration should be normalized to the protein concentration or tissue weight.
Thyroid Hormone Radioimmunoassay (RIA) in Rodent Serum
This protocol provides a general guideline for measuring total thyroxine (T4) in rat serum, which can be adapted for other thyroid hormones.[8][9]
-
Sample Collection: Collect blood samples and separate the serum. Store serum at -20°C or lower until analysis.
-
Assay Procedure (using a commercial RIA kit):
-
Bring all reagents and samples to room temperature.
-
Use antibody-coated tubes specific for the hormone of interest (e.g., T4).
-
Add the specified volume of serum (e.g., 25-50 µL) or standard to the tubes.
-
Add the ¹²⁵I-labeled hormone tracer to all tubes.
-
Incubate as per the kit instructions (e.g., at room temperature or 37°C for a specified duration).
-
Decant the supernatant.
-
Measure the radioactivity in the tubes using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of the hormone in the samples by interpolating their values from the standard curve.
-
Perform quality control checks, including intra- and inter-assay coefficients of variation.
-
Visualization of TDBPP-Induced Cellular Stress Pathway
The following diagram illustrates a plausible signaling pathway initiated by TDBPP exposure, leading to oxidative stress and mitochondrial dysfunction. This pathway is hypothesized based on the observed biomarker responses to TDBPP and related organophosphate flame retardants.
References
- 1. Tris(2,3-dibromopropyl)Isocyanurate has an Effect on Inflammation Markers in Mouse Primary Astrocytes In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Tris(2,3-dibromopropyl) Isocyanurate-Induced Inflammation in Hippocampal Neurons In Vitro: Mechanistic Insights and Implications for Neurodegenerative Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicological and thyroid evaluations of rats developmentally exposed to tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) and tris(2-chloro-2-ethyl)phosphate (TCEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Phosphoproteomics Uncovers Signaling Pathways Modulated by Anti-oncogenic Sphingolipid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Radioimmunoassay for Quantification of Total Serum Thyroxine (T4) in Fetal, Neonatal, and Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) across different species. While extensive research has been conducted on mammalian metabolism, particularly in rodents, data on other species such as birds and fish remain limited. This document summarizes the available quantitative data, details common experimental protocols, and visualizes the known and proposed metabolic pathways.
Key Metabolic Pathways of TDBPP
The metabolism of TDBPP is primarily a bioactivation process, converting the parent compound into reactive electrophiles. This process is largely mediated by cytochrome P450 (CYP450) enzymes in the liver.[1] The two main initial oxidative pathways identified in mammals are:
-
Oxidation at the terminal carbon (C-3) of the propyl group. This pathway leads to the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein, through a process of oxidative debromination.[2][3][4][5]
-
Oxidation at the C-2 position of the propyl group. This results in the formation of a reactive α-bromoketone metabolite.[2][6] This intermediate can directly bind to proteins or be hydrolyzed to bis(2,3-dibromopropyl) phosphate (Bis-BP) and an α-bromo-α'-hydroxyketone.[2]
Glutathione (GSH) plays a significant role in the detoxification of TDBPP metabolites, forming water-soluble conjugates that can be excreted.[3][4]
Comparative Metabolism: Mammals, Birds, and Fish
Significant gaps in our understanding of TDBPP metabolism exist for non-mammalian species. The following comparison is based on available literature, with inferences made for avian and aquatic species based on general xenobiotic metabolism principles.
| Feature | Mammals (Rodents) | Birds (Inferred) | Fish (Inferred) |
| Primary Metabolic Organ | Liver | Liver | Liver |
| Key Enzyme System | Cytochrome P450 (CYP450) | Cytochrome P450 (CYP450) | Cytochrome P450 (CYP450) |
| Major Metabolic Pathways | - C-3 Oxidation (leading to 2-bromoacrolein)- C-2 Oxidation (leading to α-bromoketone and Bis-BP) | Likely similar oxidative pathways, but metabolic rates and metabolite profiles are unknown. | May involve both oxidative pathways and hydrolysis of the phosphate ester bond. |
| Key Metabolites | - 2-Bromoacrolein- Bis(2,3-dibromopropyl) phosphate (Bis-BP)- Mono(2,3-dibromopropyl) phosphate | Unknown | Unknown |
| Detoxification Pathway | Glutathione (GSH) conjugation | Likely Glutathione (GSH) conjugation | Likely Glutathione (GSH) conjugation |
Note: The metabolic pathways in birds and fish are largely speculative and require further investigation.
Quantitative Metabolic Data (Rat Liver Microsomes)
The following table summarizes quantitative data on the formation of key TDBPP metabolites in rat liver microsomes.
| Species | Microsomal Treatment | Rate of Bromide Ion Release (nmol/min/mg protein) | Rate of Bis-BP Formation (nmol/min/mg protein) |
| Rat | Untreated | 0.45 ± 0.05 | 0.18 ± 0.02 |
| Rat | Phenobarbital-pretreated | 2.10 ± 0.15 | 1.20 ± 0.10 |
Data adapted from in vitro studies. Rates can vary based on experimental conditions.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the known metabolic pathways of TDBPP in mammals and a general workflow for studying its metabolism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TDBPP metabolism. Below are generalized protocols for key experiments.
In Vitro Metabolism Using Liver Microsomes
This protocol is designed to identify metabolites and determine the rate of metabolism.
-
Preparation of Liver Microsomes:
-
Euthanize the animal (e.g., rat, chicken, trout) and perfuse the liver with ice-cold buffer (e.g., 0.15 M KCl) to remove blood.
-
Homogenize the liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 0.5-1.0 mg/mL protein).
-
TDBPP (dissolved in a suitable solvent like DMSO, final concentration typically in the micromolar range).
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) to a final volume of 1 mL.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding TDBPP.
-
Incubate at 37°C with shaking for a specified time (e.g., 0-60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for TDBPP and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify metabolites using authentic standards where available.
-
In Vivo Metabolism and Excretion Study (Rodent Model)
This protocol is used to understand the absorption, distribution, metabolism, and excretion (ADME) of TDBPP.
-
Dosing:
-
Administer a known dose of radiolabeled TDBPP (e.g., ¹⁴C-TDBPP) to the animals (e.g., male Sprague-Dawley rats) via oral gavage or intravenous injection.
-
-
Sample Collection:
-
House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Collect urine, feces, and expired air at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours) post-dosing.
-
At the end of the study, collect blood and various tissues (e.g., liver, kidney, fat, muscle).
-
-
Sample Processing and Analysis:
-
Homogenize tissue samples.
-
Measure the total radioactivity in all samples (urine, feces, tissues) using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.
-
For metabolite profiling, extract the samples (e.g., using solid-phase extraction for urine or liquid-liquid extraction for tissues).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or LC-MS to separate and identify the metabolites.
-
Conclusion and Future Directions
The metabolism of TDBPP has been primarily characterized in mammalian models, revealing key bioactivation pathways mediated by cytochrome P450 enzymes. These pathways lead to the formation of reactive metabolites responsible for the observed toxicity and mutagenicity of TDBPP. However, a significant data gap exists regarding the metabolic fate of TDBPP in non-mammalian species, including birds and fish.
Future research should focus on:
-
Conducting in vitro and in vivo metabolism studies in avian and aquatic species to identify species-specific metabolites and metabolic rates.
-
Performing comparative enzyme kinetics studies to understand the differences in CYP450 activities towards TDBPP across various species.
-
Developing physiologically based pharmacokinetic (PBPK) models for different species to better predict the internal dose and potential toxicity of TDBPP.
A more comprehensive understanding of the comparative metabolism of TDBPP is essential for accurate ecological risk assessment and for elucidating the mechanisms of its toxicity across the animal kingdom.
References
- 1. Multiplexed quantitative evaluation on mitochondrial toxicity of tris (2,3-dibromopropyl) phosphate in hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Human Exposure to TDBPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers for assessing human exposure to the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information presented is intended to aid researchers in selecting appropriate biomarkers and analytical methods for toxicological and epidemiological studies.
Introduction to TDBPP and the Need for Biomonitoring
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a flame retardant that has been used in a variety of consumer products. Due to concerns about its potential health effects, including carcinogenicity, its use has been restricted in some applications. Human exposure to TDBPP can occur through various routes, including ingestion, inhalation, and dermal contact with products containing this chemical. Accurate assessment of human exposure is critical for understanding its potential health risks. Biomonitoring, the measurement of a chemical or its metabolites in biological samples, is a key tool for this purpose. An ideal biomarker of exposure should be specific to the compound of interest, sensitive enough to be detected at low environmental exposure levels, and have a well-understood toxicokinetic profile.
Comparison of Potential Biomarkers for TDBPP Exposure
The primary urinary metabolite, bis(2,3-dibromopropyl) phosphate (BDBPP), is considered the most suitable biomarker for assessing human exposure to TDBPP. While other potential biomarkers exist, such as the parent compound in various matrices or other metabolites, BDBPP offers the best combination of specificity and detectability in a readily available biological matrix.
Below is a table summarizing the characteristics of potential biomarkers for TDBPP exposure.
| Biomarker | Matrix | Advantages | Disadvantages | Analytical Method |
| Bis(2,3-dibromopropyl) phosphate (BDBPP) | Urine | Specific metabolite of TDBPP, non-invasive sample collection, relatively short half-life reflecting recent exposure. | Requires sensitive analytical methods for detection at low environmental levels. | LC-MS/MS |
| This compound (TDBPP) | Blood, Adipose Tissue, Dust | Direct measure of the parent compound. | Invasive sample collection (blood, adipose), shorter half-life in blood, dust levels represent external exposure not internal dose. | GC-MS, LC-MS/MS |
| 2,3-dibromo-1-propanol | Urine | A metabolite of TDBPP. | Not specific to TDBPP, can be a metabolite of other compounds. | GC-MS |
| 2-Bromoacrolein | (Reactive intermediate) | Mechanistically relevant to toxicity. | Highly reactive and unstable, difficult to measure directly in biological samples. | Not typically used for biomonitoring. |
Metabolic Pathway of TDBPP
TDBPP is metabolized in the body primarily through oxidative processes mediated by cytochrome P450 enzymes. The main metabolic pathway involves the dealkylation of one of the dibromopropyl chains to form bis(2,3-dibromopropyl) phosphate (BDBPP), which is then excreted in the urine. An alternative pathway can lead to the formation of 2-bromoacrolein, a reactive and potentially genotoxic intermediate.
Metabolic pathway of TDBPP.
Experimental Protocols
The validation of biomarkers for TDBPP exposure typically involves the analysis of urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general experimental protocol for the analysis of BDBPP in human urine, adapted from methods for its chlorinated analog, bis(1,3-dichloropropyl) phosphate (BDCPP).
Experimental Protocol: Quantification of BDBPP in Human Urine by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate and concentrate BDBPP from the urine matrix.
-
Materials:
-
Human urine samples
-
Internal standard (e.g., deuterated BDBPP)
-
SPE cartridges (e.g., mixed-mode anion exchange)
-
Methanol (B129727), Water (HPLC-grade)
-
Formic acid
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Spike a known volume of urine (e.g., 1-5 mL) with an internal standard solution.
-
Acidify the urine sample with formic acid to a pH of approximately 4.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute BDBPP from the cartridge using an appropriate solvent (e.g., methanol or a mixture of methanol and other organic solvents).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify BDBPP.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).
-
Mobile Phase B: Methanol or acetonitrile (B52724) with a small percentage of formic acid.
-
Gradient Elution: A gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute BDBPP.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for BDBPP and its internal standard are monitored for quantification and confirmation. These transitions need to be optimized for the specific instrument used.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of BDBPP of known concentrations.
-
Quantification: The concentration of BDBPP in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the method.
Experimental Workflow for Biomarker Validation
The validation of a biomarker for exposure assessment follows a structured workflow to ensure the reliability and relevance of the chosen marker.
A Comparative Analysis of the Environmental Persistence of TDBPP and Modern Flame Retardants
A shift towards less persistent alternatives is evident in the realm of flame retardants, as mounting concerns over the environmental fate of legacy chemicals like Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) drive the adoption of modern alternatives. This guide provides a comparative overview of the environmental persistence of TDBPP and a selection of contemporary flame retardants, including organophosphate flame retardants (OPFRs) and polymeric types, supported by available experimental data.
The historical use of TDBPP, a brominated flame retardant, has raised significant environmental and health concerns due to its persistence and potential for bioaccumulation.[1][2] In response, the chemical industry has developed a new generation of flame retardants, broadly categorized as organophosphate esters, halogenated and non-halogenated, and polymeric flame retardants, with the aim of providing fire safety with a reduced environmental footprint.[1][3] This comparison focuses on key indicators of environmental persistence, primarily the degradation half-life in various environmental compartments such as soil, water, and sediment.
Quantitative Comparison of Environmental Persistence
The following table summarizes available quantitative data on the environmental half-life of TDBPP and several modern flame retardants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Flame Retardant | Chemical Class | Matrix | Half-life | Experimental Conditions | Reference |
| TDBPP | Brominated Phosphate Ester | Air (vapor phase) | ~14 hours | Photochemical reaction with hydroxyl radicals | [4] |
| Water | Slow hydrolysis, not a significant fate process | - | [2] | ||
| Activated Sludge | Biodegradation observed, but half-life not specified | Laboratory activated sludge system | [5] | ||
| TDBP-TAZTO * | Brominated Isocyanurate | - | 23.5 - 6931 min (UV irradiation); 91.2 days (natural sunlight) | Photodegradation under various UV conditions and natural sunlight | [6] |
| TDCIPP | Chlorinated Organophosphate Ester | Aquatic Systems | Exhibits exceptional persistence | - | [7] |
| TCIPP | Chlorinated Organophosphate Ester | - | > 60 days | Biodegradation studies | - |
| TCEP | Chlorinated Organophosphate Ester | Water | 4.13 hours | Waterborne exposure tests with D. magna | [8] |
| TBOEP | Non-halogenated Organophosphate Ester | - | - | Frequently detected in the environment, suggesting persistence | [9] |
| TBBPA | Brominated Phenol | Submerged Soil (unplanted) | 20.8 days | Laboratory incubation | [10] |
| Submerged Soil (with reeds) | 11.4 days | Laboratory incubation with Phragmites australis | [10] | ||
| Polymeric FRs | Various | Environment | High (persistent by design) | General characteristic | [3][11] |
Note: TDBP-TAZTO (Tris(2,3-dibromopropyl) isocyanurate) is a structurally related compound to TDBPP and is often discussed in the context of brominated flame retardants.
Degradation Pathways and Mechanisms
The environmental persistence of a flame retardant is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.
TDBPP Degradation
Available data suggests that TDBPP is resistant to rapid environmental degradation. While it may undergo slow hydrolysis in water, this is not considered a primary removal mechanism.[2] Photodegradation in the atmosphere is expected to be a more significant pathway for the vapor-phase fraction of TDBPP.[4] Biodegradation has been observed in activated sludge, but the specific pathways and rates are not well-documented in readily available literature.[5]
Modern Flame Retardant Degradation
Organophosphate Flame Retardants (OPFRs): The persistence of OPFRs varies significantly based on their chemical structure.
-
Chlorinated OPFRs like TDCIPP and TCIPP are generally more persistent than their non-halogenated counterparts.[9]
-
Non-halogenated OPFRs can also be persistent, with their fate influenced by factors such as water solubility and microbial activity. The primary degradation pathway for many OPFRs is hydrolysis of the phosphate ester bonds, which can be mediated by abiotic or biotic processes.
Polymeric Flame Retardants: These are designed to be large, stable molecules with low mobility and bioavailability, making them inherently persistent.[3][11] However, studies have shown that they can break down into smaller, potentially more harmful substances under the influence of environmental stressors like UV radiation and heat.[12]
Tetrabromobisphenol A (TBBPA): TBBPA can be degraded through both aerobic and anaerobic pathways, with the rate of degradation being influenced by the presence of vegetation.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of persistence data. While specific, step-by-step protocols for all cited studies are not fully available in the public domain, the general methodologies employed are outlined below.
Soil Biodegradation Half-life Determination (General Protocol)
A common approach for determining the biodegradation half-life of a substance in soil involves the following steps:
-
Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and microbial biomass.
-
Spiking: The soil is spiked with a known concentration of the flame retardant, often using a carrier solvent that is subsequently evaporated.
-
Incubation: The treated soil is incubated under controlled conditions of temperature, moisture, and aeration (aerobic or anaerobic).
-
Sampling and Extraction: At regular intervals, soil subsamples are taken and extracted with an appropriate solvent to recover the flame retardant and its potential degradation products.
-
Analysis: The concentration of the parent compound in the extracts is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The degradation rate and half-life are calculated by fitting the concentration-time data to a kinetic model, often a first-order decay model.
The following diagram illustrates a general workflow for determining the soil biodegradation half-life of a flame retardant.
Aqueous Photolysis Half-life Determination (General Protocol)
The photodegradation of a chemical in water is assessed using the following general procedure:
-
Solution Preparation: A solution of the flame retardant in purified water, often with a co-solvent if the compound has low water solubility, is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or specific UV wavelengths. Control samples are kept in the dark.
-
Sampling: Aliquots of the solution are collected at various time points.
-
Analysis: The concentration of the parent compound is measured using an appropriate analytical method, such as HPLC with UV detection or LC-MS/MS.
-
Quantum Yield and Half-life Calculation: The rate of degradation is used to calculate the quantum yield, which is the efficiency of the photochemical process. The environmental half-life under specific sunlight conditions can then be estimated.
References
- 1. mdpi.com [mdpi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Polymeric Flame Retardants → News → Feed 1 [news.sustainability-directory.com]
- 4. Tris(2,3-dibromopropyl) Phosphate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saferstates.org [saferstates.org]
- 12. pubs.acs.org [pubs.acs.org]
efficacy of TDBPP as a flame retardant compared to non-halogenated alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame-retardant efficacy of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a halogenated organophosphate, with contemporary non-halogenated alternatives. The content is structured to offer a comprehensive overview for researchers and professionals in material science and related fields, with a focus on quantitative performance data, experimental methodologies, and the underlying chemical mechanisms of flame retardancy.
Introduction to TDBPP and its Alternatives
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was historically used in a variety of polymers, including polyurethane foams, textiles, and plastics. Its efficacy stems from the high bromine content, which acts as a flame inhibitor in the gas phase. However, significant health and environmental concerns, including its classification as a probable human carcinogen, have led to restrictions and bans on its use in many regions.
In response to these concerns, the development of non-halogenated flame retardants has become a primary focus in the field of material science. These alternatives, which include phosphorus-based, nitrogen-based, and inorganic compounds, offer different mechanisms of action, such as condensed-phase char formation and the release of non-combustible gases. This guide will delve into a comparative analysis of the performance of TDBPP and these non-halogenated alternatives.
Mechanisms of Flame Retardancy
The efficacy of a flame retardant is determined by its ability to interfere with the combustion cycle. TDBPP and non-halogenated alternatives employ distinct chemical pathways to achieve this.
TDBPP: Gas-Phase Inhibition
TDBPP, like other halogenated flame retardants, primarily functions in the gas phase of a fire. During combustion, the C-Br bonds in TDBPP break, releasing bromine radicals (Br•) into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "radical trap" mechanism effectively poisons the flame, reducing its intensity and slowing the spread of the fire.
Non-Halogenated Alternatives: Condensed-Phase and Gas-Phase Mechanisms
Non-halogenated flame retardants operate through different, and often multiple, mechanisms.
-
Phosphorus-Based Flame Retardants (e.g., Ammonium Polyphosphate - APP, Phosphonates): These compounds primarily act in the condensed phase . Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer to form a stable, insulating char layer. This char acts as a physical barrier, preventing the release of flammable volatiles and shielding the underlying material from heat and oxygen. Some phosphorus compounds can also exert a gas-phase effect by releasing phosphorus-containing radicals (e.g., PO•) that can trap flame-propagating radicals.
-
Nitrogen-Based Flame Retardants (e.g., Melamine): These compounds work by releasing non-flammable gases, such as nitrogen and ammonia, upon decomposition. These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting combustion. They can also contribute to char formation, often in synergy with phosphorus compounds.
-
Inorganic Flame Retardants (e.g., Aluminum Hydroxide, Magnesium Hydroxide): These act through endothermic decomposition, releasing water vapor when heated. This process cools the polymer surface and dilutes the flammable gases. The resulting metal oxide residue can also form a protective layer.
Quantitative Performance Comparison
Direct comparative data for TDBPP alongside its modern non-halogenated alternatives in the same polymer systems is scarce in recent literature due to the widespread phasing out of TDBPP. The following tables present available data for non-halogenated flame retardants in common polymer systems where TDBPP was historically used.
Polyurethane (PU) Foam
| Flame Retardant System | Polymer Matrix | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| None | Rigid PU Foam | 0 | 19.7 - 20.6 | HB | ~350-400 | ~80-90 | [1][2] |
| Ammonium Polyphosphate (APP) | Rigid PU Foam | 15 | 24.1 | V-1 | ~250 | ~60 | [3] |
| Modified APP | Rigid PU Foam | 25 | 24.9 | HF-1 | ~200 | ~55 | [1] |
| Ammonium Polyphosphate (APP) | Epoxy | 7 | - | V-0 | - | - | [4] |
| Triphenyl Phosphate (TPP) | Flexible PU Foam | 20 | ~23 | HB | - | - | [5] |
| TDBPP (historical data) | Flexible PU Foam | ~5-10 | ~25-28 | Passes various standards | - | - | - |
Note: Direct recent comparative data for TDBPP in PU foam is limited. Historical data indicates its high efficiency.
Epoxy Resins
| Flame Retardant System | Polymer Matrix | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Reference |
| None | Epoxy Resin | 0 | ~20-22 | Fails | [6] |
| DOPO-based | Epoxy Resin | 0.7 | 28.9 | V-0 | [7] |
| Poly-(m-phenylene methyl phosphonate) | Epoxy Resin | 1-2 | - | V-0 | [8] |
Polyester (PET) Fabric
| Flame Retardant System | Polymer Matrix | Loading | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Reference |
| None | Polyester | - | ~20-21 | Fails | [9] |
| Phosphorus-based (durable finish) | Polyester | Varies | >28 | Passes vertical flame tests | [9][10] |
Experimental Protocols
The quantitative data presented above is derived from standardized flammability tests. Understanding the methodologies of these tests is crucial for interpreting the results.
References
- 1. Frontiers | Rigid Polyurethane Foams Containing Modified Ammonium Polyphosphate Having Outstanding Charring Ability and Increased Flame Retardancy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Combustion and Thermal Properties of Flame Retardant Polyurethane Foam With Ammonium Polyphosphate Synergized by Phosphomolybdic Acid [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of additive and reactive phosphorus-based flame retardants in epoxy resins | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. electronics.org [electronics.org]
- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 10. Flameguard DPS | Flame & Fire Retardant | Halogen Free Flame Retardants - Sarex Chemicals [sarex.com]
Navigating the Challenges of TDBPP Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants is paramount. This guide provides a comprehensive comparison of methodologies for the analysis of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant with known carcinogenic properties, in standard reference materials. While a dedicated inter-laboratory study on TDBPP in a certified standard reference material (SRM) is not publicly available, this document draws on existing research of similar compounds in well-characterized materials, such as NIST SRM 2585 (Organic Contaminants in House Dust), and the findings from broader inter-laboratory studies on flame retardants to inform best practices.
The analysis of brominated and organophosphate flame retardants in complex environmental matrices like house dust presents significant analytical challenges. An inter-laboratory study on novel flame retardants (INTERFLAB 2), involving 20 laboratories, highlighted that variations in accuracy and precision are often introduced by matrix effects and sample processing rather than instrumental analysis alone.[1] This underscores the need for robust and validated methods, often evaluated using SRMs. NIST SRM 2585 is a widely used material for validating methods for various organic contaminants, including phosphorous flame retardants.[2]
Comparison of Analytical Methods for Organophosphate Flame Retardants in House Dust
While certified values for TDBPP in SRM 2585 are not available, a study by Carlsson et al. provides valuable data on other organophosphate esters (OPEs) in this matrix. The methodologies employed in this and other relevant studies provide a framework for the analysis of TDBPP.
| Analyte | Concentration in SRM 2585 (µg/g) |
| Tributyl phosphate (TBP) | 0.20 |
| Tris(2-chloroethyl) phosphate (TCEP) | 0.95 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 2.1 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 2.0 |
| Triphenyl phosphate (TPP) | 2.4 |
| Tris(2-butoxyethyl) phosphate (TBEP) | 82 |
Data sourced from Carlsson et al. (2000).[3]
Experimental Protocols
The successful quantification of TDBPP from a complex matrix like house dust involves several critical steps: extraction, clean-up, and instrumental analysis. The following protocols are based on established methods for organophosphate flame retardants.
Extraction
The goal of extraction is to efficiently remove the target analytes from the solid dust matrix.
-
Pressurized Liquid Extraction (PLE): This is a common technique for extracting flame retardants from solid samples.
-
Solvent: Dichloromethane (DCM) or a mixture of hexane (B92381) and acetone.[4]
-
Procedure: A sample of the SRM is mixed with a drying agent and placed in an extraction cell. The cell is heated and pressurized with the solvent to facilitate the extraction of the analytes.
-
-
Ultrasonic Assisted Solvent Extraction: This method uses ultrasonic waves to enhance the extraction efficiency.[3]
Clean-up
Crude extracts from house dust contain numerous co-extractives that can interfere with instrumental analysis. A clean-up step is therefore essential.
-
Solid Phase Extraction (SPE): This is a widely used technique for purifying extracts.
-
Sorbent: Florisil is a common choice for cleaning up extracts containing organophosphate esters.[3]
-
Procedure: The crude extract is passed through an SPE cartridge packed with Florisil. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of TDBPP and other flame retardants.
-
Ionization Mode: Electron capture negative ionization (ECNI) is often used for brominated compounds due to its high sensitivity. For organophosphate esters, electron ionization (EI) or chemical ionization (CI) can be employed.[3]
-
Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response. Isotope-labeled analogues of the target analytes are ideal internal standards.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of TDBPP in a standard reference material.
Alternative Methodologies and Considerations
While GC-MS is the most established technique, other methods can also be employed for the analysis of TDBPP.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for less volatile or thermally labile compounds. It can offer high selectivity and sensitivity.
Method Validation: The INTERFLAB 2 study emphasized the importance of recovery correction to improve accuracy.[1] Laboratories should spike control samples with a known amount of TDBPP and calculate the recovery to assess the efficiency of their method. The use of a certified reference material, even if not certified for TDBPP, provides a realistic matrix for method validation and performance monitoring.
References
- 1. Challenges in the Analysis of Novel Flame Retardants in Indoor Dust: Results of the INTERFLAB 2 Interlaboratory Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Organophosphate flame retardants in dust collected from United States fire stations [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of TDBPP in Immunoassays for Other Organophosphates: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated organophosphate flame retardant that has been phased out due to health concerns but persists in the environment. Immunoassays are rapid and cost-effective methods for screening organophosphate flame retardants (OPFRs) in various matrices. However, a critical aspect of immunoassay performance is antibody specificity, as cross-reactivity with structurally similar compounds can lead to inaccurate quantification. This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of TDBPP in immunoassays developed for other common OPFRs, such as tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to a lack of publicly available experimental data on the cross-reactivity of TDBPP in immunoassays for other OPFRs, this guide will focus on the principles and a detailed experimental protocol to enable researchers to perform these critical assessments.
Principles of Competitive Immunoassay for Small Molecules
Small molecules like TDBPP are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate is then used to immunize an animal to produce antibodies.
The most common immunoassay format for detecting small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) . In this format, the analyte of interest (e.g., an organophosphate) in a sample competes with a labeled or coated version of the analyte for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Assessing Cross-Reactivity of TDBPP
This protocol outlines a competitive ELISA for determining the cross-reactivity of an antibody developed for a specific organophosphate (the target analyte) with TDBPP and other structurally related OPFRs.
1. Materials and Reagents:
-
Microtiter Plates: 96-well, high-binding polystyrene plates.
-
Coating Antigen: Target organophosphate conjugated to a carrier protein (e.g., OPFR-BSA).
-
Antibodies:
-
Primary antibody specific to the target organophosphate.
-
Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG).
-
-
Standards:
-
Target organophosphate standard solution.
-
TDBPP standard solution.
-
Other organophosphate standards for cross-reactivity testing (e.g., TCEP, TCPP, TDCPP).
-
-
Buffers:
-
Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST with 1% BSA or non-fat dry milk.
-
Assay Buffer: PBST with 0.1% BSA.
-
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric acid (H₂SO₄).
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and multichannel pipettes.
-
Incubator.
-
2. Experimental Workflow:
3. Detailed Procedure:
-
Plate Coating:
-
Dilute the coating antigen (OPFR-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the target organophosphate standard, TDBPP, and other organophosphates in assay buffer.
-
Add 50 µL of each standard dilution or sample to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Presentation and Interpretation
1. Data Analysis:
-
For each compound (target analyte, TDBPP, etc.), plot a dose-response curve with the absorbance values on the y-axis and the logarithm of the concentration on the x-axis.
-
Determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%, where B is the absorbance at a given analyte concentration and B₀ is the absorbance in the absence of the analyte).
2. Calculation of Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
3. Data Summary Table:
The results should be summarized in a clear and concise table. The following is a hypothetical example for an immunoassay developed for TCEP, assessing its cross-reactivity with TDBPP and other OPFRs.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tris(2-chloroethyl) phosphate (TCEP) | 10 | 100 |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | 500 | 2 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 50 | 20 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 25 | 40 |
| Triphenyl phosphate (TPP) | >1000 | <1 |
Interpretation of Hypothetical Results:
In this hypothetical example, the antibody is highly specific for TCEP. It shows moderate cross-reactivity with TDCPP and TCPP, which are structurally more similar to TCEP than TDBPP. The cross-reactivity with TDBPP is low (2%), indicating that the assay is not significantly affected by the presence of TDBPP at concentrations comparable to the target analyte. The cross-reactivity with TPP is negligible.
Conclusion
A thorough assessment of cross-reactivity is paramount for the validation of any immunoassay intended for the detection of TDBPP or other organophosphate flame retardants. While specific experimental data on the cross-reactivity of TDBPP in immunoassays for other OPFRs is currently lacking in the scientific literature, the principles of competitive immunoassays and the detailed experimental protocol provided in this guide offer a robust framework for researchers to conduct these essential evaluations. By systematically assessing the specificity of their antibodies, scientists can ensure the accuracy and reliability of their immunoassay data, leading to a better understanding of the environmental prevalence and potential human exposure to these persistent organic pollutants.
Safety Operating Guide
Proper Disposal of Tris(2,3-dibromopropyl) phosphate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a chemical known for its past use as a flame retardant and its current classification as a probable human carcinogen.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Tris(2,3-dibromopropyl) phosphate is designated as a hazardous substance and requires special handling and disposal.[1][2] It is imperative that this chemical, and any materials contaminated with it, are not mixed with general laboratory waste or disposed of down the drain.[3][4]
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) has classified this compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code U235.[2][5] Furthermore, it is listed as a substance subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA).[2]
| Regulatory Information | Details |
| EPA Hazardous Waste Code | U235[2][5] |
| CERCLA Reportable Quantity (RQ) | 10 lbs[2] |
Experimental Protocols for Safe Disposal
The following protocols are designed to guide researchers and laboratory personnel through the safe handling and disposal of TDBPP.
Personal Protective Equipment (PPE): Before handling TDBPP, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
Protective clothing, such as a lab coat or chemical-resistant suit[3]
-
In case of potential inhalation, a filter respirator for organic gases and vapors should be used.[3]
Spill Management: In the event of a TDBPP spill, the following steps must be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Absorption: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the chemical.[1] For powdered material, collect it in the most convenient and safe manner.[1]
-
Collection: Carefully place the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly. A common procedure involves an initial wash with 60-70% ethanol, followed by a soap and water solution.[6]
Waste Disposal Procedure:
-
Segregation: TDBPP waste must be segregated from all other waste streams.
-
Containerization: Store TDBPP waste in a tightly closed, properly labeled container.[3] The container should be in a designated, secure area.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste contractor. The recommended method of disposal is incineration.
-
Documentation: Maintain all records of waste disposal in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key steps and decision points.
Caption: Step-by-step workflow for the safe disposal of this compound.
Caption: Decision-making flowchart for handling TDBPP waste streams.
References
Personal protective equipment for handling Tris(2,3-dibromopropyl) phosphate
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. This substance is recognized as a probable human carcinogen and requires careful handling.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, ingestion, and skin or eye contact.
| Protection Type | Specification | Notes |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Breakthrough times for specific glove materials are not readily available; however, some data suggests breakthrough times of approximately an hour or more for butyl and nitrile rubber.[3] Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is recommended for extended handling. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield in combination with breathing protection.[1][4] | Must conform to recognized standards such as EN 166 (EU) or NIOSH (US) to protect against splashes. |
| Skin and Body Protection | Protective clothing, such as an impervious laboratory coat or a chemical-resistant apron.[1] A chemical protection suit is recommended for spill response.[1][4] | Clothing should be worn over personal garments to prevent skin contact.[5] Contaminated work clothes should be laundered by individuals informed of the hazards.[2] Do not take working clothes home.[4] |
| Respiratory Protection | A NIOSH-approved full-face respirator with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulates (HEPA).[1][3] | Required when working outside of a chemical fume hood, if ventilation is inadequate, or if exposure limits are exceeded.[1][5] Improper use of respirators is dangerous.[2] |
Operational Plan for Handling
All work with Tris(2,3-dibromopropyl) phosphate should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood, especially when there is a risk of generating aerosols or dust.[6]
Step-by-Step Handling Procedure:
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[1]
-
Establish a regulated and marked area for handling and storage.[2]
-
Ensure emergency exits are accessible and an emergency shower and eyewash station are readily available.[1][2]
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Avoid all contact with the substance.[4] Do not eat, drink, or smoke in the handling area.[1][4]
-
Use spark-proof tools and explosion-proof equipment.[1] Avoid open flames.[1]
-
If transferring the substance, use automated or enclosed systems where possible.[2]
-
Keep containers tightly sealed when not in use.[6]
-
-
Post-Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Discharge of this compound into the environment must be strictly avoided.[1] Do not allow the product to reach sewage systems.[1][6]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Storage:
-
Disposal:
Emergency Procedures: Spill and Exposure
Spill Response:
In case of a spill, evacuate all non-essential personnel from the area.[2]
-
Containment:
-
Cleanup:
Caption: Emergency response workflow for a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water and then wash with soap and water.[1] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical advice or attention.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
